molecular formula C66H103N13O13S B11930063 AcLys-PABC-VC-Aur0101

AcLys-PABC-VC-Aur0101

Numéro de catalogue: B11930063
Poids moléculaire: 1318.7 g/mol
Clé InChI: CSFABFFIYKWJFE-SDBMIVFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AcLys-PABC-VC-Aur0101 is a useful research compound. Its molecular formula is C66H103N13O13S and its molecular weight is 1318.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C66H103N13O13S

Poids moléculaire

1318.7 g/mol

Nom IUPAC

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C66H103N13O13S/c1-14-41(6)55(51(90-12)37-52(81)79-34-21-26-50(79)56(91-13)42(7)57(82)74-49(61-69-33-35-93-61)36-44-22-16-15-17-23-44)78(11)62(86)54(40(4)5)76-63(87)66(9,10)77-65(89)92-38-45-27-29-46(30-28-45)72-58(83)48(25-20-32-70-64(68)88)73-60(85)53(39(2)3)75-59(84)47(71-43(8)80)24-18-19-31-67/h15-17,22-23,27-30,33,35,39-42,47-51,53-56H,14,18-21,24-26,31-32,34,36-38,67H2,1-13H3,(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H,76,87)(H,77,89)(H3,68,70,88)/t41-,42+,47-,48-,49-,50-,51+,53-,54-,55-,56+/m0/s1

Clé InChI

CSFABFFIYKWJFE-SDBMIVFWSA-N

SMILES isomérique

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C

SMILES canonique

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibody-Drug Conjugates Utilizing a Cleavable Linker and Auristatin Payload

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific preclinical or clinical data for an antibody-drug conjugate (ADC) utilizing the precise "AcLys-PABC-VC-Aur0101" construct targeting acetylated lysine (B10760008) residues is not publicly available. This compound is recognized as a commercially available drug-linker conjugate for research purposes.[1][2] To provide a comprehensive technical guide that fulfills the core requirements of data presentation, experimental protocols, and mechanism visualization, this document will use Brentuximab Vedotin (Adcetris®) as a well-characterized, clinically approved case study. Brentuximab Vedotin employs a highly analogous mechanism, comprising a targeting antibody, a cathepsin-cleavable valine-citrulline (VC) linker, and the potent auristatin payload, monomethylauristatin E (MMAE).

Introduction to the Core Components and General Mechanism

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2] The fundamental architecture of such an ADC consists of three key components:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a distinct antigen predominantly expressed on the surface of tumor cells. In the case of the theoretical AcLys ADC, this would be an antibody that recognizes acetylated lysine residues, a post-translational modification that can be associated with cancer.[3][4] For our case study, Brentuximab Vedotin, the mAb is an anti-CD30 antibody.

  • Cytotoxic Payload: A highly potent small molecule designed to kill cancer cells. Auristatins, such as Aur0101 and its close analog MMAE, are synthetic derivatives of dolastatin 10 and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

  • Linker System: Covalently connects the antibody to the payload. The this compound linker system is designed to be stable in systemic circulation and to release the payload upon entering the target cell. It consists of:

    • Valine-Citrulline (VC): A dipeptide specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells.

    • Para-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the attached payload in its unmodified, active form.

    • AcLys (in the context of the linker name): Refers to the moiety that would be conjugated to the antibody, in this case, through an acetyl-lysine residue.

The general mechanism of action for such an ADC is a multi-step process beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Detailed Mechanism of Action: A Step-by-Step Breakdown

The therapeutic effect of an ADC like Brentuximab Vedotin is achieved through a sequence of precisely orchestrated events, as illustrated in the signaling pathway diagram below.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartment A 1. ADC in Circulation B 2. Binding to Target Antigen (CD30) A->B D 3. Internalization (Endocytosis) B->D ADC-Antigen Complex C Tumor Cell E Endosome D->E F Lysosome E->F G 4. Linker Cleavage (Cathepsin B) F->G H 5. Payload Release (MMAE) G->H I 6. Tubulin Binding H->I J 7. Microtubule Disruption I->J K 8. G2/M Cell Cycle Arrest J->K L 9. Apoptosis K->L

ADC Mechanism of Action
  • Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The antibody component seeks out and binds with high affinity to its specific target antigen (e.g., CD30) on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway and ultimately fuses with lysosomes.

  • Linker Cleavage: The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome cleave the valine-citrulline linker of the ADC.

  • Payload Release: Cleavage of the VC linker triggers the self-immolation of the PABC spacer, releasing the active cytotoxic payload (e.g., MMAE) into the cytoplasm of the cancer cell.

  • Microtubule Inhibition: The released auristatin payload binds to tubulin, a key component of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Quantitative Data

The efficacy of an ADC is determined by several key quantitative parameters. The following tables summarize representative preclinical data for auristatin-based ADCs with VC linkers, similar to what would be generated for an this compound ADC.

Table 1: In Vitro Cytotoxicity of Brentuximab Vedotin in CD30-Expressing Cell Lines

Cell Line Disease Model CD30 Expression IC50 (ng/mL)
Karpas 299 Anaplastic Large Cell Lymphoma High ~10
L540cy Hodgkin Lymphoma High ~15

| L428 | Hodgkin Lymphoma | High | ~20 |

Data are representative values from preclinical studies. Actual values may vary between experiments.

Table 2: In Vivo Efficacy of an Anti-HER2-vcMMAE ADC in a Gastric Cancer Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition Rate (%) Tumor Regression
Vehicle Control - 0 No
Hertuzumab (Antibody only) 10 45 No
Hertuzumab-vcMMAE 2.5 133 Yes
Hertuzumab-vcMMAE 5.0 193 Yes (5/6 mice tumor-free)

| Hertuzumab-vcMMAE | 10.0 | 200 | Yes (6/6 mice tumor-free) |

Data adapted from a study on a HER2-positive gastric cancer model using an ADC with a vc-MMAE linker-payload.[5]

Experimental Protocols

The quantitative data presented above are generated through a series of well-established in vitro and in vivo assays. Detailed methodologies for these key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Workflow Diagram:

Cytotoxicity_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Serial Dilutions of ADC A->B C 3. Incubate (72-96 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (B1609692) (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Cytotoxicity Assay Workflow

Protocol:

  • Cell Seeding: Plate target cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., naked antibody, isotype control ADC) in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the ADC in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses). Administer the treatments, typically via a single intravenous injection.[5]

  • Monitoring: Measure tumor volumes and body weights two to three times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Key endpoints include tumor growth inhibition, tumor regression, and survival.

  • Data Analysis: Plot the mean tumor volume for each group over time to visualize the treatment effect. Calculate the tumor growth inhibition rate at the end of the study.

Tubulin Polymerization Assay

This biochemical assay confirms that the payload (Aur0101/MMAE) functions by inhibiting tubulin polymerization.

Workflow Diagram:

Tubulin_Polymerization_Assay A 1. Prepare Tubulin Solution with GTP B 2. Add Payload (MMAE) or Controls A->B C 3. Initiate Polymerization (Incubate at 37°C) B->C D 4. Monitor Absorbance (340 nm over time) C->D E 5. Plot Absorbance vs. Time D->E

Tubulin Polymerization Assay Workflow

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP) on ice.

  • Treatment Addition: In a pre-warmed 96-well plate, add the auristatin payload (MMAE), a positive control (e.g., colchicine), and a vehicle control (e.g., DMSO) to respective wells.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Plot absorbance versus time. A flattened curve in the presence of the payload compared to the vehicle control indicates inhibition of tubulin polymerization.

Conclusion

The this compound drug-linker represents a sophisticated system for the targeted delivery of a potent cytotoxic agent. While specific data for an ADC utilizing this exact construct to target acetylated lysine is not yet in the public domain, the well-established mechanism of action of analogous ADCs like Brentuximab Vedotin provides a strong framework for understanding its potential therapeutic activity. The combination of a highly specific antibody, a stable yet cleavable linker, and a potent auristatin payload offers a promising strategy for developing effective cancer therapeutics. The experimental protocols detailed herein provide a robust methodology for the preclinical evaluation of such novel ADCs.

References

AcLys-PABC-VC-Aur0101: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Antibody-Drug Conjugate Linker-Payload

Introduction

AcLys-PABC-VC-Aur0101 is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This drug-linker conjugate combines a potent cytotoxic agent, Aur0101, with a sophisticated linker system designed for controlled release within cancer cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

This compound is specifically designed for use in ADCs that target the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor that is overexpressed in a wide variety of cancers and plays a crucial role in tumor progression, invasion, angiogenesis, and metastasis.[1] This makes it an attractive target for selective cancer therapies.

Molecular Composition and Mechanism of Action

The this compound conjugate consists of four key components, each with a specific function in the ADC's mechanism of action:

  • Aur0101: The cytotoxic payload of the conjugate. Aur0101 is a potent auristatin derivative that inhibits tubulin polymerization, a critical process for cell division. By disrupting microtubule formation, Aur0101 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: A self-immolative spacer that connects the VC linker to the cytotoxic payload. Following the cleavage of the VC linker by cathepsin B, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified and fully active Aur0101 payload.

  • Acetyl-Lysine (AcLys): This component serves as an attachment point for conjugation to the monoclonal antibody, often through a maleimide (B117702) group.

The overall mechanism of an ADC utilizing this compound begins with the binding of the antibody to the CXCR4 receptor on the surface of a cancer cell. This is followed by internalization of the ADC-receptor complex into the cell. Once inside the lysosome, the VC linker is cleaved by cathepsin B, triggering the self-immolation of the PABC spacer and the release of Aur0101. The free Aur0101 can then exert its cytotoxic effect by disrupting microtubule dynamics.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Anti-CXCR4 ADC (with this compound) CXCR4 CXCR4 Receptor ADC->CXCR4 Binding Endocytosed_ADC Internalized ADC-CXCR4 Complex CXCR4->Endocytosed_ADC Internalization Lysosomal_ADC ADC in Lysosome Endocytosed_ADC->Lysosomal_ADC Released_Aur0101 Free Aur0101 Lysosomal_ADC->Released_Aur0101 VC Linker Cleavage by Cathepsin B + PABC Self-Immolation Cathepsin_B Cathepsin B Microtubule_Disruption Microtubule Disruption Released_Aur0101->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Mechanism of action for an anti-CXCR4 ADC with this compound.

Quantitative Data

The following tables summarize key quantitative data for ADCs utilizing auristatin-based payloads and targeting CXCR4. While specific data for this compound is limited in publicly available literature, the data presented from a closely related anti-CXCR4 auristatin ADC provides a strong indication of its potential efficacy.[1]

Table 1: In Vitro Cytotoxicity of an Anti-CXCR4 Auristatin ADC [1]

Cell LineTarget AntigenEC50 (pM)
SJSA-1-met-lucCXCR4+80-100
R7T1CXCR4-No cytotoxicity observed

Table 2: In Vivo Efficacy of an Anti-CXCR4 Auristatin ADC in a Lung-Seeding Tumor Model [1]

Treatment GroupDosageOutcome
Anti-CXCR4 ADC2.5 mg/kg, every 5 days (2 doses)Elimination of pulmonary lesions
PBS ControlN/AProgressive tumor growth

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of ADCs. Below are representative protocols for in vitro cytotoxicity and in vivo xenograft studies.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal effective concentration (EC50) of an ADC.

Start Start Cell_Seeding Seed CXCR4+ and CXCR4- cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 ADC_Addition Add serial dilutions of anti-CXCR4 ADC Incubation1->ADC_Addition Incubation2 Incubate for 72-96 hours ADC_Addition->Incubation2 Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation2->Viability_Assay Data_Analysis Measure signal and calculate EC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro cytotoxicity assay of an anti-CXCR4 ADC.

Methodology:

  • Cell Seeding: Plate CXCR4-positive (e.g., SJSA-1-met-luc) and CXCR4-negative (e.g., R7T1) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the anti-CXCR4 ADC and a non-targeting control ADC. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 values by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study

This protocol describes a typical xenograft model to evaluate the anti-tumor efficacy of an ADC in a living organism.

Start Start Tumor_Implantation Implant human CXCR4+ tumor cells into immunocompromised mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer anti-CXCR4 ADC, control ADC, or vehicle Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight regularly ADC_Administration->Monitoring Endpoint Continue until tumors reach a predetermined endpoint Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and survival data Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for an in vivo xenograft study of an anti-CXCR4 ADC.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells overexpressing CXCR4 into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • ADC Administration: Administer the anti-CXCR4 ADC, a non-targeting control ADC, and a vehicle control intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volumes and body weights of the animals regularly throughout the study.

  • Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a specified size. Analyze the data to determine the extent of tumor growth inhibition and assess any treatment-related toxicity.

CXCR4 Signaling Pathway

The binding of the natural ligand CXCL12 to CXCR4 activates several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. An anti-CXCR4 ADC not only delivers a cytotoxic payload but also has the potential to block these signaling cascades.

CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein G-protein activation CXCR4->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK PLC_IP3 PLC/IP3 Pathway G_protein->PLC_IP3 Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Migration Cell Migration PLC_IP3->Migration

Simplified CXCR4 signaling pathway in cancer.

Conclusion

This compound is a highly promising drug-linker for the development of ADCs targeting CXCR4-expressing cancers. Its design incorporates a potent cytotoxic payload with a cleavable linker system that allows for targeted drug delivery and controlled release. The available preclinical data for similar constructs demonstrate significant anti-tumor activity both in vitro and in vivo. This technical guide provides a foundational understanding of this compound to aid in the advancement of novel ADC therapeutics.

References

An In-depth Technical Guide to the AcLys-PABC-VC-Aur0101 Drug-Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the AcLys-PABC-VC-Aur0101 drug-linker conjugate, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The document details the structure and function of its constituent parts: the acetyl-lysine (AcLys) conjugation moiety, the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, the cathepsin-cleavable valine-citrulline (VC) dipeptide, and the potent cytotoxic agent Auristatin 0101. This guide synthesizes available data on its mechanism of action, provides representative experimental protocols for its characterization, and presents quantitative data in structured tables. Diagrams illustrating the molecular structure, mechanism of action, and experimental workflows are included to facilitate understanding.

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of its linker-payload system. This compound is a sophisticated drug-linker construct that combines a potent microtubule inhibitor with a cleavable linker system engineered for stability in circulation and efficient payload release within the tumor cell lysosome. This guide delves into the technical details of this advanced ADC component.

Core Components and Structure

The this compound conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the resulting ADC.

  • Acetyl-lysine (AcLys): The N-terminal acetylated lysine (B10760008) serves as a reactive handle for conjugation to the monoclonal antibody (mAb). The ε-amino group of the lysine residue can be functionalized to react with specific amino acids, such as cysteine, on the antibody, forming a stable covalent bond. This method allows for a degree of control over the drug-to-antibody ratio (DAR).

  • Valine-Citrulline (VC) Linker: This dipeptide is designed to be selectively cleaved by lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] The VC linker is relatively stable in the systemic circulation, preventing premature release of the cytotoxic payload.[3]

  • p-Aminobenzyl Carbamate (PABC) Spacer: The PABC moiety acts as a self-immolative spacer.[2][4] Following the enzymatic cleavage of the VC linker by cathepsins, the PABC undergoes a 1,6-elimination reaction, leading to the release of the unmodified Auristatin 0101 payload.[4]

  • Auristatin 0101 (PF-06380101): As the cytotoxic payload, Auristatin 0101 is a potent synthetic analog of dolastatin 10.[5][6] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[5][7]

The overall structure facilitates the targeted delivery and conditional release of a highly potent cytotoxic agent, forming the basis of a promising anti-cancer therapeutic strategy. This compound is specifically noted for its use in an anti-CXCR4 ADC.[8][9][10]

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound drug-linker is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The subsequent steps are outlined below.

ADC_Mechanism_of_Action ADC 1. ADC Binding to Target Antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Cleavage 4. Cathepsin B Cleavage of VC Linker Lysosome->Cleavage SelfImmolation 5. PABC Self-Immolation Cleavage->SelfImmolation Release 6. Aur0101 Release SelfImmolation->Release Tubulin 7. Tubulin Polymerization Inhibition Release->Tubulin Apoptosis 8. Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Mechanism of action for an ADC with this compound.

Quantitative Data

While specific quantitative data for the complete this compound conjugate is limited in publicly available literature, the following tables present representative data for its components and similar ADC constructs.

Table 1: In Vitro Cytotoxicity of Auristatin Analogs

Compound Cell Line IC50 (nM)
Auristatin 0101 Various Cancer Lines Sub-nanomolar
MMAE Various Cancer Lines Sub-nanomolar to low nanomolar
MMAF Various Cancer Lines Low nanomolar

Note: Data is representative and compiled from various sources.

Table 2: Stability of VC-PABC Containing ADCs in Plasma

ADC Construct Species Time (days) Intact ADC (%)
Anti-Trop-2-AcLys-VC-Aur0101 In vivo (preclinical) - Good stability reported[3]
C16-Linker 7-VC-PABC-Aur0101 Mouse 4.5 ~60%[11]

Note: Stability can be influenced by the conjugation site and antibody.

Experimental Protocols

The following are representative protocols for the characterization of ADCs containing the this compound drug-linker.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for the entire this compound molecule is not publicly available. However, the general workflow would involve the sequential coupling of the individual components, likely starting with the PABC-Aur0101 construct, followed by the addition of the VC dipeptide, and finally the acetylated lysine.

Synthesis_Workflow cluster_synthesis Synthesis of Drug-Linker PABC_Aur0101 PABC-Aur0101 Formation VC_PABC_Aur0101 VC Dipeptide Coupling PABC_Aur0101->VC_PABC_Aur0101 AcLys_VC_PABC_Aur0101 AcLys Addition VC_PABC_Aur0101->AcLys_VC_PABC_Aur0101 Purification Purification (HPLC) AcLys_VC_PABC_Aur0101->Purification Cleavage_Assay_Workflow Start Start: ADC + Cathepsin B (37°C) Incubation Incubation at Time Points Start->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze End End: Quantify Released Aur0101 Analyze->End

References

The Cytotoxic Profile of Aur0101: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Efficacy and Mechanism of Action of a Potent Auristatin Payload

Introduction

Aur0101, a synthetic analogue of the natural antineoplastic agent dolastatin 10, is a highly potent auristatin-based cytotoxic payload engineered for targeted delivery via antibody-drug conjugates (ADCs).[1] As a class, auristatins exert their antitumor effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive analysis of the cytotoxicity of Aur0101, detailing its mechanism of action, summarizing key preclinical data, and outlining associated experimental methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Microtubule Disruption and Apoptotic Induction

The primary mechanism of action of Aur0101 is the potent inhibition of tubulin polymerization.[2] Upon delivery into a target cancer cell by an ADC, the Aur0101 payload is released from its antibody carrier within the lysosome. The free Aur0101 then binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3]

The signaling cascade following microtubule disruption by auristatins can involve the activation of stress-associated pathways, such as the JNK pathway, and the modulation of anti-apoptotic proteins, ultimately leading to the activation of caspases and programmed cell death.

Aur0101_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., PF-06664178) Antigen Tumor-Associated Antigen (e.g., Trop-2, PTK7) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Aur0101 Free Aur0101 Lysosome->Aur0101 Linker Cleavage & Payload Release Tubulin Tubulin Dimers Aur0101->Tubulin Binding Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Disruption of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Fig. 1: Mechanism of action of an Aur0101-containing ADC.

Quantitative Cytotoxicity Data

Aur0101 exhibits potent cytotoxic activity against a range of cancer cell lines, with inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range. When conjugated to a monoclonal antibody, the resulting ADC demonstrates target-dependent cytotoxicity.

In Vitro Cytotoxicity of Free Aur0101 Payload
Cell LineCancer TypeGI50 (nM)Assay Method
BT-474Breast Carcinoma0.26MTS Assay (4-day incubation)
MDA-MB-361Breast Carcinoma0.19MTS Assay (4-day incubation)
NCI-N87Gastric Carcinoma0.23MTS Assay (4-day incubation)
Data sourced from MedchemExpress product information, citing PMID: 25431858.[4]
In Vitro Cytotoxicity of Aur0101-Containing ADCs

Preclinical studies of ADCs utilizing Aur0101 have demonstrated significant antitumor activity across various cancer cell lines. For instance, the anti-Trop-2 ADC, PF-06664178, was shown to kill most Trop-2 expressing cell lines with an IC50 below 1 nmol/L.[2] This highlights the effective delivery and potent cell-killing ability of the Aur0101 payload in a targeted manner.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the evaluation of Aur0101 cytotoxicity.

In Vitro Cytotoxicity Assay (e.g., MTT, XTT, or Resazurin Reduction Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Aur0101 or an Aur0101-ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 7,500 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (free Aur0101 or ADC) is prepared in fresh cell culture medium and added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A viability reagent (e.g., MTT, XTT, or resazurin) is added to each well.[5] The plates are incubated for an additional 2 to 6 hours to allow for the conversion of the dye by metabolically active cells.

  • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of Aur0101/ADC A->B C Incubate for 72-96 hours B->C D Add viability reagent (e.g., MTT) C->D E Incubate for 2-6 hours D->E F Measure absorbance/ fluorescence E->F G Calculate % viability and IC50 F->G

Fig. 2: General workflow for an in vitro cytotoxicity assay.
In Vivo Antitumor Efficacy Studies (Xenograft Models)

Objective: To evaluate the antitumor activity of an Aur0101-ADC in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are typically used.

  • Tumor Implantation: Human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The Aur0101-ADC is administered intravenously at various dose levels and schedules (e.g., once every 21 days).[2] The control group typically receives a vehicle or a non-targeting ADC.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Signaling Pathways in Aur0101-Induced Apoptosis

The disruption of microtubule dynamics by Aur0101 is a significant cellular stressor that activates intracellular signaling pathways culminating in apoptosis.

Apoptosis_Signaling_Pathway Aur0101 Aur0101 Microtubule_Disruption Microtubule Disruption Aur0101->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitotic_Arrest->Mitochondrial_Dysfunction Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Bcl2_Phosphorylation->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 3: Simplified signaling pathway of Aur0101-induced apoptosis.

Conclusion

Aur0101 is a highly potent cytotoxic agent that, when incorporated into an ADC, provides a powerful tool for targeted cancer therapy. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to effective tumor cell killing at picomolar to nanomolar concentrations. The preclinical data consistently demonstrate significant antitumor activity both in vitro and in vivo. A thorough understanding of its cytotoxic profile and the methodologies used for its evaluation is crucial for the continued development and optimization of Aur0101-based ADCs for clinical applications.

References

The Gatekeeper of Potency: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic is the linker, a component meticulously designed to ensure the ADC remains stable in circulation and releases its toxic cargo only upon reaching the target cancer cell. Central to many successful linker systems is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This guide provides an in-depth exploration of the PABC spacer's critical role, its mechanism of action, and the experimental methodologies used to evaluate its performance in ADCs.

The Core Function: Controlled Payload Liberation

The primary role of the PABC self-immolative spacer is to create a stable linkage between the cleavable part of the linker (often a peptide sequence) and the drug payload.[1][2] This bond must be robust enough to prevent premature drug release in the systemic circulation, which could lead to off-target toxicity.[3] However, upon enzymatic cleavage of the adjacent trigger, the PABC spacer is designed to undergo a rapid, spontaneous electronic cascade. This "self-immolation" results in the clean and efficient release of the unmodified, fully active cytotoxic drug inside the target cell.[2][4]

The most prevalent linker construct utilizing this spacer is the valine-citrulline-PABC (VC-PABC) system.[5][6] The valine-citrulline dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[7][8]

Mechanism of Action: An Electronic Cascade

The self-immolative process of the PABC spacer is a well-orchestrated chemical reaction. The following diagram illustrates the key steps involved in the release of an amine-containing payload, such as Monomethyl Auristatin E (MMAE), from a VC-PABC linker system.

PABC_Mechanism ADC ADC-Val-Cit-PABC-Payload Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Binding & Endocytosis Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Intracellular Transport Cleavage Cathepsin B Cleavage Lysosome->Cleavage 3. Enzymatic Trigger Unstable_Intermediate Unstable Aniline (B41778) Intermediate Cleavage->Unstable_Intermediate 4. Unmasking of Aniline Elimination 1,6-Elimination Unstable_Intermediate->Elimination 5. Spontaneous Cascade Products Released Payload + Quinone Methide + CO2 Elimination->Products 6. Payload Liberation

Figure 1: Mechanism of payload release from a Val-Cit-PABC linker.

Upon internalization and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer. This enzymatic cleavage unmasks the aniline nitrogen of the PABC moiety, generating an unstable intermediate.[4] This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which involves an electronic cascade through the aromatic ring.[2] This process results in the release of the free drug, carbon dioxide, and a quinone methide by-product.[4]

Quantitative Analysis of PABC-Containing ADCs

The performance of an ADC is quantitatively assessed through a series of in vitro and in vivo studies. The following tables summarize key data for ADCs utilizing the PABC self-immolative spacer.

Table 1: In Vitro Cytotoxicity of PABC-Containing ADCs

ADC TargetCell LineLinker-PayloadIC50 (ng/mL)Reference
HER2N87 (High HER2)Trastuzumab-vc-MMAE13 - 43[9]
HER2BT474 (High HER2)Trastuzumab-vc-MMAE13 - 43[9]
HER2MDA-MB-361-DYT2 (Moderate HER2)Trastuzumab-vc-MMAE (DAR >3.5)25 - 80[9]
HER2MDA-MB-361-DYT2 (Moderate HER2)Trastuzumab-vc-MMAE (DAR <3.5)1500 - 60000[9]
EGFRA549Cetuximab-vc-PAB-MMAEVaries with concentration[10]

Table 2: In Vivo Efficacy of PABC-Containing ADCs in Xenograft Models

ADC TargetXenograft ModelADCDosing RegimenTumor Growth Inhibition (%)Reference
EGFRA549 (Human Lung Cancer)Erbitux-vc-PAB-MMAENot specifiedSignificant inhibition vs. controls[10]
HER2JIMT-1 (Breast Cancer)Anti-HER2-EVCit-ADC (3 mg/kg)Single doseSignificant tumor suppression[11]
HER2KPL-4 (Breast Cancer)Anti-HER2-EVCit-ADC (3 mg/kg)Single doseSignificant tumor suppression[11]

Table 3: Preclinical Pharmacokinetic Parameters of ADCs

ADCSpeciesHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vc)Reference
Brentuximab vedotin (Adcetris®)Rat78.7 h0.44 mL/h/kg31.7 mL/kg[12]
Brentuximab vedotin (Adcetris®)Monkey139 h0.28 mL/h/kg46.1 mL/kg[12]
Ado-trastuzumab emtansine (Kadcyla®)Rat84.1 h0.49 mL/h/kg43.8 mL/kg[12]
Ado-trastuzumab emtansine (Kadcyla®)Monkey139 h0.23 mL/h/kg37.6 mL/kg[12]

Experimental Protocols

The characterization of ADCs with PABC linkers involves a suite of well-defined experimental protocols.

In Vitro Plasma Stability Assay

This assay is crucial to determine the stability of the ADC and prevent premature drug release.[3]

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[13]

  • Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to separate the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released free payload using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[3][14]

  • Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.[8][15]

  • Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, and the free payload for a specified duration (e.g., 72-96 hours).[16]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[16]

In Vivo Efficacy Study in Xenograft Models

These studies evaluate the anti-tumor activity of the ADC in a living organism.[7][17]

  • Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.[10]

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).

  • Treatment Administration: Randomize mice into treatment groups (e.g., ADC, vehicle control, unconjugated antibody) and administer the treatment via a suitable route (e.g., intravenous injection).[18]

  • Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.[7]

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.[7]

Experimental and Logical Workflows

The development and evaluation of an ADC with a PABC spacer follows a logical progression of experiments.

ADC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Linker-Payload Synthesis (e.g., Val-Cit-PABC-MMAE) Conjugation Conjugation to Antibody Synthesis->Conjugation Characterization DAR Determination (HIC, LC-MS) Conjugation->Characterization Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity PK_Study Pharmacokinetic Study Plasma_Stability->PK_Study Efficacy_Study Xenograft Efficacy Study (TGI) Cytotoxicity->Efficacy_Study

Figure 2: General workflow for the evaluation of an ADC.

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cancer cells. Its predictable mechanism of action and proven utility in numerous preclinical and clinically approved ADCs underscore its importance in the field. A thorough understanding of its function, coupled with robust experimental evaluation, is paramount for the successful development of next-generation ADCs with improved therapeutic windows. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this promising class of cancer therapeutics.

References

Valine-Citrulline Linker Cleavage in Tumor Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the cleavage of the valine-citrulline (Val-Cit) linker within the tumor microenvironment. This linker technology is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents within cancer cells.

Introduction to Valine-Citrulline Linker Technology

The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker system designed for optimal stability in systemic circulation and selective processing within the lysosomes of tumor cells.[][2] This targeted release mechanism is critical for maximizing the therapeutic index of ADCs, enhancing their anti-tumor efficacy while minimizing off-target toxicities.[] The linker's design leverages the overexpression of certain lysosomal proteases, most notably Cathepsin B, in a variety of cancer types.[][3]

ADCs utilizing the Val-Cit linker, such as brentuximab vedotin, tisotumab vedotin, and polatuzumab vedotin, have demonstrated significant clinical success in treating both hematological and solid tumors.[][2][4] The core components of this linker system typically include the valine and citrulline residues, along with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), which facilitates the traceless release of the conjugated payload.[3][5]

The Mechanism of Intracellular Cleavage

The targeted release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process initiated upon the ADC's binding to its target antigen on the cancer cell surface.

cluster_cell_surface Cell Surface cluster_intracellular Intracellular Compartments ADC_binds 1. ADC binds to target antigen Endosome 2. Receptor-mediated endocytosis ADC_binds->Endosome Internalization Lysosome 3. Trafficking to lysosome Endosome->Lysosome Fusion Cleavage 4. Cathepsin B-mediated cleavage of Val-Cit linker Lysosome->Cleavage Self_immolation 5. PABC spacer self-immolation Cleavage->Self_immolation Payload_release 6. Cytotoxic payload release Self_immolation->Payload_release Start Start Prepare_reagents 1. Prepare Reagents: - ADC solution - Cathepsin B - Assay Buffer (pH 5.5 with DTT) Start->Prepare_reagents Reaction_setup 2. Reaction Setup: - Combine ADC and assay buffer - Pre-warm to 37°C Prepare_reagents->Reaction_setup Initiate_reaction 3. Initiate Reaction: - Add activated Cathepsin B Reaction_setup->Initiate_reaction Incubate 4. Incubate at 37°C Initiate_reaction->Incubate Time_points 5. Withdraw aliquots at designated time points Incubate->Time_points Quench 6. Quench reaction (e.g., with acid or organic solvent) Time_points->Quench Analysis 7. Analyze by HPLC or LC-MS Quench->Analysis End End Analysis->End cluster_extracellular Extracellular Signals cluster_intracellular_signaling Intracellular Signaling cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression Hypoxia Hypoxia HIF HIF-1α Hypoxia->HIF Growth_factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_factors->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Growth_factors->Ras_MAPK CTSB_promoter CTSB Promoter HIF->CTSB_promoter Sp1 Sp1 PI3K_Akt->Sp1 Ets1 Ets1 Ras_MAPK->Ets1 Ets1->CTSB_promoter Sp1->CTSB_promoter Sp3 Sp3 Sp3->CTSB_promoter CTSB_transcription CTSB Transcription CTSB_promoter->CTSB_transcription Cathepsin_B Cathepsin B Protein CTSB_transcription->Cathepsin_B

References

An In-Depth Technical Guide to AcLys-PABC-VC-Aur0101 for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This in-depth guide focuses on a specific ADC linker-payload, AcLys-PABC-VC-Aur0101, designed for selective delivery of the potent auristatin derivative, Aur0101, to tumor cells. This document will provide a comprehensive overview of its components, mechanism of action, available preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Core Components and Mechanism of Action

The this compound is a complex molecular entity engineered for optimal performance as part of an ADC. It consists of four key components: a conjugation moiety (implicated by Acetyllysine), a cleavable linker system (PABC-VC), and a potent cytotoxic payload (Aur0101).

  • Acetyllysine (AcLys): The "AcLys" designation in the linker name suggests a role for acetyllysine in the conjugation strategy. In the context of ADCs, conjugation often occurs through the nucleophilic amine groups of lysine (B10760008) residues on the antibody surface. The use of an acetylated lysine derivative in the linker construct could be a strategy to achieve a more homogenous drug-to-antibody ratio (DAR) by providing a specific chemical handle for conjugation, potentially through enzymatic or chemical ligation methods.

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC moiety serves as a self-immolative spacer. Following the cleavage of the adjacent valine-citrulline dipeptide, the PABC linker undergoes spontaneous 1,6-elimination, which in turn liberates the active Aur0101 payload in its unmodified and fully potent form within the target cell. This self-immolative property is crucial for the efficient release of the cytotoxic agent.

  • Valine-Citrulline (VC) Dipeptide Linker: The valine-citrulline dipeptide is a well-established protease-cleavable linker in ADC technology. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells. This selective cleavage ensures that the cytotoxic payload is released predominantly inside the target cancer cells, minimizing off-target toxicity.

  • Auristatin 0101 (Aur0101): Aur0101 is a potent synthetic analog of the natural antimitotic agent dolastatin 10. As a microtubule inhibitor, Aur0101 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. Its high potency makes it an ideal payload for ADCs, as only a small number of molecules are required to kill a target cell.

Mechanism of Action of an ADC with this compound

The therapeutic action of an ADC utilizing the this compound linker-payload follows a multi-step process:

  • Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

  • Linker Cleavage: Within the lysosome, the valine-citrulline linker is cleaved by Cathepsin B or other lysosomal proteases.

  • Payload Release: The cleavage of the VC linker triggers the self-immolation of the PABC spacer, leading to the release of the free Aur0101 payload into the cytoplasm.

  • Cytotoxicity: The released Aur0101 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for ADCs utilizing the this compound linker-payload or similar constructs.

Table 1: In Vitro Cytotoxicity Data

ADC TargetCell LineIC50/EC50Reference
CXCR4Jurkat (T-cell leukemia)17.7 nM[1]
CXCR4CXCR4+ cancer cells~80-100 pM[2]

Table 2: Clinical Trial Data for PF-06804103 (Anti-HER2 ADC with a similar MC-VC-PABC-Aur0101 linker)

ParameterValueNotesReference
Phase1Dose-escalation and expansion study[3]
Patient PopulationHER2-positive solid tumorsBreast cancer, gastric cancer, etc.[3]
Recommended Phase 2 Dose3.0 mg/kg and 4.0 mg/kg-[3]
Objective Response Rate (ORR) in HER2+ Breast Cancer (4.0 mg/kg)47.4%-[3]
Common Adverse EventsFatigue, nausea, alopecia, decreased appetite-[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the in vitro cytotoxicity of an ADC using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line (e.g., Jurkat for an anti-CXCR4 ADC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC construct with this compound

  • Control antibody (without the drug-linker)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay

This protocol provides a general method for evaluating the stability of an ADC in plasma.

Materials:

  • ADC construct with this compound

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method to measure the drug-to-antibody ratio (DAR), such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Procedure:

  • Incubation: Dilute the ADC to a final concentration in plasma (e.g., 1 mg/mL). A control sample should be prepared by diluting the ADC in PBS.

  • Time Points: Incubate the plasma and PBS samples at 37°C. At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the samples and store them at -80°C until analysis.

  • Sample Preparation for Analysis: Thaw the samples and prepare them for DAR analysis according to the chosen analytical method. This may involve purification of the ADC from the plasma.

  • DAR Analysis: Analyze the samples to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR against time for both the plasma and PBS samples. The rate of DAR decrease in plasma compared to the PBS control indicates the stability of the ADC in plasma.

Visualizations

Signaling Pathway of Auristatin 0101

Auristatin_Signaling_Pathway Mechanism of Action of Auristatin 0101 cluster_cell Cancer Cell Aur0101 Auristatin 0101 (Released in Cytoplasm) Tubulin Tubulin Dimers Aur0101->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupted G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ADC_Evaluation_Workflow General Workflow for Preclinical ADC Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Conjugation Conjugation to Monoclonal Antibody Synthesis->Conjugation Purification Purification and Characterization (DAR) Conjugation->Purification Binding_Assay Antigen Binding Assay (ELISA, Flow Cytometry) Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Purification->Stability_Assay Xenograft_Model Tumor Xenograft Efficacy Studies Cytotoxicity_Assay->Xenograft_Model Stability_Assay->Xenograft_Model Toxicity_Study Toxicology Studies Xenograft_Model->Toxicity_Study PK_Study Pharmacokinetic (PK) Analysis Xenograft_Model->PK_Study ADC_Mechanism_of_Action Mechanism of Action of an this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC (this compound) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Aur0101 Free Aur0101 Lysosome->Aur0101 5. Payload Release (PABC self-immolation) Cathepsin_B->Lysosome 4. Linker Cleavage (VC dipeptide) Apoptosis Apoptosis Aur0101->Apoptosis 6. Microtubule Disruption & Cell Death

References

The Discovery and Development of AcLys-PABC-VC-Aur0101: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a pivotal drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technology combines the potent cytotoxic activity of the auristatin payload, Aur0101, with a sophisticated, cleavable linker system designed for targeted delivery to cancer cells. This in-depth guide explores the discovery, mechanism of action, and development of this compound, providing a technical resource for professionals in the field of oncology and drug development.

The core of this conjugate lies in its three principal components:

  • Acetyl-lysine (AcLys): A component that can influence the physicochemical properties of the linker.

  • p-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that, upon cleavage, efficiently releases the payload.

  • Valine-Citrulline (VC): A dipeptide motif specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.

  • Aur0101: A potent synthetic analog of the natural antineoplastic agent dolastatin 10. Aur0101 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.

This guide will provide a comprehensive overview of the available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved in the action of ADCs utilizing this compound.

Discovery and Synthesis

While specific proprietary details of the initial discovery and synthesis of this compound are not publicly available, the general synthetic strategy for similar valine-citrulline (VC) based linkers is well-established in the scientific literature. The synthesis typically involves a multi-step process:

  • Dipeptide Formation: The synthesis begins with the coupling of protected valine and citrulline amino acids to form the VC dipeptide. This process often utilizes standard peptide coupling reagents.

  • Spacer Attachment: The PABC self-immolative spacer is then attached to the citrulline residue of the dipeptide.

  • Payload Conjugation: The cytotoxic payload, Aur0101, is conjugated to the PABC spacer. This is a critical step that requires precise control to ensure the stability of the conjugate.

  • Functional Group Introduction: The N-terminus of the valine is then modified, in this case with an acetylated lysine, to complete the drug-linker construct. The final product is then purified and characterized.

The development of this linker technology was driven by the need for ADCs with a stable linkage in systemic circulation to minimize off-target toxicity, coupled with efficient cleavage and payload release within the target cancer cells.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound drug-linker conjugate is a multi-step process that leverages both the specificity of the monoclonal antibody and the potent cytotoxicity of the auristatin payload.

  • Target Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

  • Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline dipeptide linker.

  • Payload Release: Cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the active Aur0101 payload into the cytoplasm of the cancer cell.

  • Microtubule Disruption: The released Aur0101 binds to tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle.

  • Cell Cycle Arrest and Apoptosis: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing the cell from completing mitosis. This prolonged arrest ultimately triggers programmed cell death, or apoptosis.

The following diagram illustrates the general mechanism of action for an ADC employing the this compound drug-linker.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Aur0101 Released Aur0101 Lysosome->Aur0101 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers Aur0101->Tubulin 5. Binds to Tubulin Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest 6. Mitotic Spindle Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Triggers Apoptosis Aur0101 Signaling Pathway Aur0101 Aur0101 Tubulin Tubulin Polymerization Aur0101->Tubulin Inhibition Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Disruption leads to G2M_Arrest G2/M Cell Cycle Arrest SAC->G2M_Arrest Apoptotic_Signal Pro-Apoptotic Signaling (e.g., Bcl-2 family modulation) G2M_Arrest->Apoptotic_Signal Prolonged arrest induces Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptotic_Signal->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MTT Assay Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding ADC_Treatment 2. Add ADC Dilutions Cell_Seeding->ADC_Treatment Incubation 3. Incubate (e.g., 72h) ADC_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizer Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Cell Cycle Analysis Workflow Start Start Cell_Treatment 1. Treat Cells with Compound Start->Cell_Treatment Harvesting 2. Harvest and Wash Cells Cell_Treatment->Harvesting Fixation 3. Fix in Cold Ethanol Harvesting->Fixation Staining 4. Stain with PI/RNase A Fixation->Staining Flow_Cytometry 5. Analyze on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 6. Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

In-Depth Technical Guide to AcLys-PABC-VC-Aur0101: A Potent Component of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a highly potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enabling targeted therapy for cancer. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental considerations for this compound.

Chemical Properties

This compound is a complex molecule comprising three key components: the cytotoxic payload Aur0101, a cleavable linker system, and a terminal acetylated lysine (B10760008) (AcLys) residue. The linker consists of a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer and a valine-citrulline (VC) dipeptide that is susceptible to enzymatic cleavage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆₆H₁₀₃N₁₃O₁₃S[1]
Molecular Weight 1318.67 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Storage Conditions -20°C, protect from light

Mechanism of Action

The therapeutic efficacy of an ADC incorporating this compound is predicated on a multi-step process that ensures targeted delivery and selective release of the cytotoxic payload within cancer cells.

  • Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline linker by proteases, such as Cathepsin B.

  • Payload Release and Action: Cleavage of the linker triggers the self-immolation of the PABC spacer, releasing the active cytotoxic agent, Aur0101. Aur0101 is a potent microtubule inhibitor. It binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway of Auristatin-Induced Apoptosis

auristatin_pathway Signaling Pathway of Auristatin-Induced Apoptosis cluster_cell Cancer Cell ADC ADC (this compound) Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Aur0101 Released Aur0101 Lysosome->Aur0101 Linker Cleavage Tubulin Tubulin Dimers Aur0101->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of an this compound based ADC.

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthetic strategy involves a multi-step process. This typically includes the solid-phase synthesis of the peptide linker, followed by the attachment of the PABC spacer, conjugation of the Aur0101 payload, and finally, the addition of the acetylated lysine. Purification is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

General Experimental Workflow for ADC Development

The development of an ADC using this compound involves a series of well-defined steps, from initial design to final characterization.

adc_workflow General Experimental Workflow for ADC Development cluster_synthesis Component Synthesis cluster_conjugation ADC Assembly cluster_characterization Characterization & Analysis Antibody Monoclonal Antibody Production & Purification Conjugation Antibody-Drug Linker Conjugation Antibody->Conjugation DrugLinker This compound Synthesis & Purification DrugLinker->Conjugation Purification ADC Purification (e.g., Chromatography) Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) Determination Purification->DAR InVitro In Vitro Cytotoxicity Assays DAR->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Caption: A generalized workflow for the development of an ADC.

Conclusion

This compound is a critical component in the advancement of targeted cancer therapies. Its design, which incorporates a potent cytotoxic agent with a cleavable linker system, allows for the selective destruction of cancer cells while minimizing off-target toxicity. A thorough understanding of its chemical properties and mechanism of action is paramount for researchers and developers in the field of antibody-drug conjugates. Further research into novel linker technologies and payload combinations will continue to refine the efficacy and safety of this promising class of therapeutics.

References

The Strategic Role of Acetylated Lysine in Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall performance of an ADC. Its chemical properties dictate the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic and pharmacodynamic profile. This technical guide delves into the emerging role of acetylated lysine (B10760008) and lysine-containing motifs within ADC linkers, exploring their function in modulating ADC properties and providing a comprehensive overview of relevant experimental protocols and analytical methods.

The Function of Modified Lysine in ADC Linkers: Enhancing Stability and Therapeutic Index

Traditional lysine conjugation targets the abundant ε-amino groups on the surface of antibodies, often resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. To address these challenges, linker chemistry has evolved to incorporate modified amino acids, including acetylated lysine and di-lysine motifs, to impart desirable physicochemical properties.

The incorporation of acetylated lysine or lysine-containing dipeptides into ADC linkers serves several key functions:

  • Enhanced Hydrophilicity: The acetylation of lysine's side-chain amine neutralizes its positive charge, and the presence of the acetyl group can increase the overall hydrophilicity of the linker. Hydrophilic linkers are known to improve the solubility and reduce the aggregation propensity of ADCs, which is particularly beneficial when working with hydrophobic payloads.[1][2][3] This can lead to improved pharmacokinetics and a better safety profile.[1]

  • Modulation of Enzymatic Cleavage: Peptide linkers containing specific amino acid sequences can be designed for cleavage by tumor-associated enzymes, such as Cathepsin B.[4] The inclusion of a lysine-lysine (Lys-Lys) dipeptide has been explored as a recognition motif for Cathepsin B, offering an alternative to the more common valine-citrulline (Val-Cit) linker. The kinetics of enzymatic cleavage can be fine-tuned by such modifications, potentially leading to more efficient and specific payload release within the tumor microenvironment.[5]

  • Improved Proteolytic Stability: N-terminal acetylation of peptides has been shown to enhance their stability against non-specific proteolysis in plasma.[6] By incorporating an acetylated amino acid at the N-terminus of a peptide linker, it is possible to increase the circulating half-life of the ADC and reduce premature payload release, thereby minimizing systemic toxicity.[6]

Quantitative Data on ADC Properties

The impact of linker modification on the biophysical and pharmacological properties of ADCs is a critical area of investigation. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Linker TypeAverage DARIn Vitro Plasma Stability (% Intact ADC after 7 days)In Vivo Tumor Growth Inhibition (%)Reference
Standard Linker (e.g., Val-Cit) 3.8~95% (human serum)Varies with target and payload[4]
Lys-Lys Linker Not specifiedInvestigated as a stable alternativeAims for improved efficacy[7]
N-acetylated Peptide Linker Not specifiedSignificantly increased in human plasmaAims for enhanced therapeutic window[6]
Hydrophilic (PEG) Linker Can enable higher DARsLonger circulation half-lifeSlower plasma clearance[1]

Table 1: Comparative Performance of Different ADC Linker Technologies. This table provides a summary of the impact of different linker types on key ADC parameters. While direct quantitative comparisons of acetylated lysine linkers are still emerging in the literature, the data on related hydrophilic and modified peptide linkers suggest a trend towards improved stability and potentially higher efficacy.

Experimental Protocols

The development and characterization of ADCs with modified linkers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of a Lysine-Based ADC (Two-Step Conjugation)

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues using a two-step approach.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Bifunctional linker with an amine-reactive group (e.g., NHS ester) and a thiol-reactive group (e.g., maleimide)

  • Thiol-containing drug-linker payload

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for lysine modification; phosphate (B84403) buffer, pH 7.0 for thiol reaction)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

  • Analytical instruments (UV/Vis spectrophotometer, LC-MS)

Procedure:

  • Antibody Preparation: Dialyze the mAb into the lysine modification reaction buffer (e.g., borate buffer, pH 8.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation: Dissolve the bifunctional linker in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

  • Lysine Modification: Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of linker to antibody. Incubate the reaction at 4°C for 2-4 hours with gentle mixing.

  • Quenching: Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at 4°C.

  • Purification of Modified Antibody: Purify the linker-modified antibody from excess linker and quenching reagent using SEC or dialysis into the thiol reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Payload Conjugation: Dissolve the thiol-containing drug-linker payload in DMSO. Add the payload solution to the purified linker-modified antibody at a molar ratio of 3-5 fold excess of payload to modified antibody.

  • Incubation: Incubate the reaction at room temperature for 4-16 hours in the dark.

  • Purification of ADC: Purify the final ADC product from unreacted payload and other impurities using SEC.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using UV/Vis spectroscopy, HIC-HPLC, and SEC-HPLC, respectively. Confirm the identity and integrity of the ADC by LC-MS.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a straightforward method for determining the average DAR of an ADC.

Principle:

The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug based on their distinct absorbance maxima.

Materials:

  • Purified ADC sample

  • Unconjugated antibody (for reference)

  • Free drug-linker (for reference)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients: Measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance, e.g., λmax_drug).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at the two selected wavelengths (A280 and Aλmax_drug).

  • Calculate Concentrations: Use the following equations to calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample:

    • A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]

    • Aλmax_drug = εAb,λmax_drug * [Ab] + εDrug,λmax_drug * [Drug]

  • Calculate DAR: The DAR is the molar ratio of the drug to the antibody:

    • DAR = [Drug] / [Ab]

Characterization of ADCs by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing information on DAR distribution, conjugation sites, and structural integrity.

Procedure Outline (Intact Mass Analysis):

  • Sample Preparation: Desalt the purified ADC sample using a suitable method (e.g., SEC or buffer exchange) into a volatile buffer compatible with MS (e.g., ammonium (B1175870) acetate).

  • LC-MS Analysis: Inject the desalted ADC sample onto a reverse-phase liquid chromatography (RP-LC) column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra of the intact ADC under denaturing conditions.

  • Data Analysis: Deconvolute the resulting mass spectra to obtain the mass of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3...n drugs).

  • DAR Calculation: Calculate the average DAR by taking the weighted average of the different drug-loaded species observed in the mass spectrum.[8]

Visualizations: Workflows and Pathways

ADC Development Workflow

The development of an ADC is a multi-step process that begins with target selection and culminates in a clinically viable therapeutic.

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Development Preclinical Development cluster_Clinical Clinical Evaluation Target_Selection Target Antigen Selection Antibody_Discovery Antibody Discovery Target_Selection->Antibody_Discovery Linker_Design Linker Design (e.g., with Ac-Lys) Antibody_Discovery->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Conjugation Antibody-Drug Conjugation Linker_Design->Conjugation Characterization Analytical Characterization (DAR, etc.) Conjugation->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.

ADC Mechanism of Action

The therapeutic effect of an ADC is realized through a series of cellular events following its administration.

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartments ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Binding to Target Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Caption: The cellular mechanism of action of a typical Antibody-Drug Conjugate.

Conclusion

The strategic incorporation of modified amino acids, such as acetylated lysine and di-lysine motifs, into ADC linkers represents a promising avenue for enhancing the therapeutic potential of these targeted therapies. By improving hydrophilicity, modulating enzymatic cleavage, and increasing proteolytic stability, these novel linker designs can lead to ADCs with more favorable pharmacokinetic profiles, reduced off-target toxicity, and ultimately, a wider therapeutic window. As our understanding of the intricate interplay between linker chemistry and ADC performance continues to grow, so too will our ability to design and develop the next generation of highly effective and safe cancer therapeutics. Further research focusing on direct comparative studies of ADCs with and without acetylated lysine linkers is warranted to fully elucidate their benefits and guide future ADC design.

References

Methodological & Application

Application Notes and Protocols for AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a revolutionary class of biotherapeutics designed for the targeted delivery of highly potent cytotoxic agents to cancer cells. This approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The AcLys-PABC-VC-Aur0101 is a sophisticated drug-linker system designed for ADC development. It comprises a highly potent auristatin derivative, Aur0101, which induces cell death by inhibiting tubulin polymerization.[1][2] This payload is connected to the antibody via a linker system consisting of a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-emolative p-aminobenzylcarbamate (PABC) spacer, and an acetylated lysine (B10760008) (AcLys) residue for attachment.[3][4]

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[3][5] Within the acidic environment of the lysosome, cathepsin B cleaves the VC linker, initiating a cascade that leads to the release of the active Aur0101 payload into the cytoplasm.[1][5] The released Aur0101 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][5]

These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a monoclonal antibody, as well as methods for the purification and characterization of the resulting ADC.

Quantitative Data Summary

Successful ADC development relies on the precise control of conjugation parameters to achieve a desired drug-to-antibody ratio (DAR). The DAR is a critical quality attribute that significantly impacts the efficacy and safety of the ADC.[6] A low DAR may result in suboptimal potency, while a high DAR can lead to instability, aggregation, and potential off-target toxicities.[7] The following table summarizes key quantitative parameters for the conjugation and characterization of an this compound ADC.

ParameterRecommended Range/ValueMethod of DeterminationReference
Antibody Concentration 1–10 mg/mLUV-Vis Spectroscopy (A280)[8]
Reducing Agent (TCEP) Molar Excess 2–5 equivalentsN/A[]
This compound Molar Excess 3–10 equivalentsN/A
Optimal Drug-to-Antibody Ratio (DAR) 2–4HIC-HPLC, RP-HPLC, Mass Spectrometry[6][]
Conjugation Reaction Time 1–4 hoursTime-course analysis[8]
Conjugation Reaction Temperature 4–25 °CTemperature optimization studies
Purification Method Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC)HPLC-based analysis[11][12]

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Nitrogen gas

Procedure:

  • Prepare the antibody solution to a final concentration of 1–10 mg/mL in the degassed reaction buffer.

  • Add a 2–5 molar excess of TCEP to the antibody solution.

  • Flush the headspace of the reaction vial with nitrogen gas to prevent re-oxidation of the thiol groups.

  • Incubate the reaction mixture for 1–2 hours at 37°C with gentle mixing.

  • Immediately proceed to the purification of the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer to remove excess TCEP.

  • Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-activated this compound drug-linker to the generated thiol groups on the reduced antibody.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • This compound dissolved in a compatible organic solvent (e.g., DMSO)

  • Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

Procedure:

  • To the purified reduced antibody, immediately add a 3–10 molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Mix the reaction gently and incubate for 1–4 hours at 4°C or room temperature, protected from light.

  • To quench the reaction, add an excess of the quenching solution (e.g., 5-fold molar excess over the drug-linker) and incubate for 30 minutes.

  • Proceed immediately to the purification of the ADC.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC to remove unconjugated drug-linker and other impurities, followed by characterization to determine the DAR.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification columns (e.g., SEC, HIC)

  • Appropriate buffers for the chosen purification method

  • Analytical instruments (HPLC, Mass Spectrometer)

Procedure:

Purification:

  • Size-Exclusion Chromatography (SEC): Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4). Load the crude ADC mixture onto the column and elute with the same buffer. Collect the fractions corresponding to the high molecular weight ADC, separating it from the smaller, unconjugated drug-linker and quenching agent.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs. Equilibrate a HIC column with a high-salt buffer. Load the crude ADC and elute with a decreasing salt gradient. Fractions corresponding to different DAR species will elute at different salt concentrations.

Characterization (DAR Determination):

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Analyze the purified ADC using an analytical HIC column. The peak areas of the different DAR species can be used to calculate the average DAR.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC can be reduced to separate the light and heavy chains. RP-HPLC analysis of the reduced sample allows for the quantification of drug-loaded and unloaded chains, from which the DAR can be calculated.[6]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide direct measurement of the molecular weights of the different DAR species, allowing for a precise determination of the DAR and drug load distribution.

Visualizations

Signaling Pathway of this compound ADC

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Aur0101 Free Aur0101 Lysosome->Aur0101 Linker Cleavage Tubulin Tubulin Dimers Aur0101->Tubulin Binding & Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Disruption of Apoptosis Apoptosis Microtubules->Apoptosis Leads to

Caption: Mechanism of action of the this compound ADC.

Experimental Workflow for ADC Conjugation

start Start: Monoclonal Antibody reduction 1. Antibody Reduction (TCEP) start->reduction purify_reduced 2. Purification of Reduced Ab (Desalting Column) reduction->purify_reduced conjugation 3. Conjugation Reaction (+ this compound) purify_reduced->conjugation quench 4. Quench Reaction (N-acetylcysteine) conjugation->quench purify_adc 5. ADC Purification (SEC or HIC) quench->purify_adc characterization 6. Characterization (HIC, RP-HPLC, MS) purify_adc->characterization end End: Purified ADC characterization->end

Caption: Workflow for the preparation and characterization of an ADC.

References

Application Notes: Conjugation of AcLys-PABC-VC-Aur0101 to a Monoclonal Antibody for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This synergistic approach allows for the selective delivery of cytotoxic agents to antigen-expressing tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. This document provides a detailed protocol for the conjugation of a potent auristatin derivative, AcLys-PABC-VC-Aur0101, to a monoclonal antibody.

The this compound payload consists of four key components:

  • Aur0101: A highly potent auristatin analogue that induces cell death by inhibiting tubulin polymerization.

  • VC (Valine-Citrulline) Linker: A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring intracellular release of the payload.

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that facilitates the efficient release of the active drug following VC linker cleavage.

  • AcLys (N-acetyl Lysine): This component serves as an attachment point for a reactive handle used for conjugation. For this protocol, we will assume the payload is functionalized with a maleimide (B117702) group (AcLys(Mal)-PABC-VC-Aur0101) for cysteine-based conjugation.

This protocol outlines the steps for antibody reduction, conjugation, and purification to generate a stable and effective ADC.

Experimental Workflow

The overall workflow for the conjugation process involves a series of controlled chemical reactions and purification steps to ensure the generation of a homogenous and active ADC.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Monoclonal Antibody (mAb) in PBS C 1. Antibody Reduction (TCEP) A->C Add TCEP B AcLys(Mal)-PABC-VC-Aur0101 in DMA E 2. Conjugation Reaction (Thiol-Maleimide) B->E payload D Reduced mAb (-SH) C->D Generates free thiols D->E Reacts with F Crude ADC Mixture E->F G 3. Quenching (N-acetyl-cysteine) F->G Stop reaction H Quenched ADC Mixture G->H I Purification (Size Exclusion Chromatography) H->I Remove impurities J Purified ADC I->J K Characterization (DAR, Purity, Aggregation) J->K L Final ADC Product K->L

Caption: Workflow for cysteine-based conjugation of a monoclonal antibody.

Detailed Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb): ≥ 5 mg/mL in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • AcLys(Mal)-PABC-VC-Aur0101: Lyophilized powder.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Quenching Reagent: N-acetyl-L-cysteine.

  • Solvent: Anhydrous Dimethylacetamide (DMA).

  • Buffers:

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.4.

    • Purification Buffer: Histidine-saline buffer, pH 6.0, or other suitable formulation buffer.

  • Equipment:

    • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 or equivalent).

    • UV-Vis Spectrophotometer.

    • Temperature-controlled incubator/shaker.

    • Sterile, low-protein binding microcentrifuge tubes and pipette tips.

Antibody Reduction

This step partially reduces the interchain disulfide bonds of the mAb to generate reactive thiol (-SH) groups.

  • Prepare a stock solution of TCEP (e.g., 10 mM) in the Conjugation Buffer.

  • Dilute the mAb to a concentration of 5-10 mg/mL using the Conjugation Buffer.

  • Add the TCEP stock solution to the mAb solution to achieve the desired molar excess. The optimal TCEP concentration must be determined empirically for each mAb but typically ranges from 2 to 4 molar equivalents.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Allow the mixture to cool to room temperature before proceeding to the conjugation step.

ParameterRecommended Range
mAb Concentration5 - 10 mg/mL
TCEP Molar Excess2 - 4 equivalents
Incubation Temperature37°C
Incubation Time1 - 2 hours

Table 1: Recommended conditions for antibody reduction.

Conjugation Reaction

This step involves the covalent attachment of the maleimide-functionalized payload to the free thiols on the reduced mAb.

  • Immediately prior to use, dissolve the AcLys(Mal)-PABC-VC-Aur0101 in a small amount of DMA to create a concentrated stock solution (e.g., 10-20 mM).

  • Add the payload stock solution to the reduced mAb solution. The recommended molar excess of the payload is typically 1.5 to 2.0 times the molar excess of TCEP used in the reduction step.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

ParameterRecommended Range
Payload Molar Excess3 - 8 equivalents (relative to mAb)
DMA Co-solvent %< 10% (v/v)
Incubation Temperature18 - 25°C
Incubation Time1 - 2 hours

Table 2: Recommended conditions for the conjugation reaction.

Quenching the Reaction

The reaction is quenched by adding an excess of a thiol-containing small molecule to cap any unreacted maleimide groups on the payload or ADC.

  • Prepare a stock solution of N-acetyl-L-cysteine (e.g., 100 mM) in DMA or water.

  • Add the quenching agent to the conjugation mixture at a 2-fold molar excess relative to the payload added.

  • Incubate for an additional 20-30 minutes at room temperature.

Purification of the ADC

Purification is essential to remove unconjugated payload, quenching agent, and any aggregated protein. Size Exclusion Chromatography (SEC) is the most common method.

  • Equilibrate the SEC column with at least two column volumes of the final formulation buffer (e.g., Histidine-saline buffer, pH 6.0).

  • Load the quenched reaction mixture onto the SEC column.

  • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Pool the relevant fractions and determine the protein concentration using UV-Vis spectrophotometry at 280 nm.

Mechanism of Action

The resulting ADC targets cancer cells by binding to a specific surface antigen. Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the potent Aur0101 payload and inducing apoptosis.

G cluster_0 Extracellular cluster_1 Intracellular A 1. ADC Binding C Antigen A->C Binds to B Tumor Cell D 2. Internalization (Endocytosis) C->D E Endosome D->E Forms F Lysosome E->F Fuses with G 3. Linker Cleavage (Cathepsin B) F->G ADC trafficked to H Released Aur0101 G->H Releases I 4. Tubulin Polymerization Inhibition H->I Causes J Apoptosis (Cell Death) I->J Leads to

Caption: Mechanism of action of an Auristatin-based ADC.

Characterization

After purification, the ADC should be characterized to determine its critical quality attributes:

  • Drug-to-Antibody Ratio (DAR): This is a measure of the average number of drug molecules conjugated to each antibody. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

  • Purity and Aggregation: SEC is used to assess the percentage of monomeric ADC and to quantify any high molecular weight species (aggregates).

  • In Vitro Cytotoxicity: The potency of the ADC should be evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.

Disclaimer: This protocol provides a general framework for the conjugation of this compound. The optimal conditions (e.g., molar ratios, incubation times, and temperatures) may vary depending on the specific monoclonal antibody and should be optimized accordingly. All work should be conducted in a suitable laboratory environment following appropriate safety procedures.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of AcLys-PABC-VC-Aur0101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a drug-linker conjugate utilized in the construction of Antibody-Drug Conjugates (ADCs). It comprises the potent auristatin derivative Aur0101, a microtubule inhibitor, connected to a cleavable linker system (AcLys-PABC-VC).[1] ADCs are a targeted cancer therapy designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[2] The antibody component of an ADC targets a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, and the cytotoxic payload is released within the cell, leading to cell death.[1] The in vitro cytotoxicity assay is a critical step in the preclinical evaluation of such compounds to determine their potency and selectivity.[3][4]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[2][5]

Mechanism of Action

This compound is designed to be conjugated to a monoclonal antibody that targets a tumor-specific antigen. The mechanism of action for an ADC carrying this payload can be summarized as follows:

  • Binding: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Inside the lysosome, the cleavable linker (VC, valine-citrulline) is cleaved by lysosomal proteases, such as Cathepsin B, releasing the active cytotoxic agent, Aur0101.[1][6]

  • Microtubule Disruption: Aur0101, an auristatin derivative, potently inhibits tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]

Below is a diagram illustrating the proposed signaling pathway for an ADC containing this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (this compound) Tumor_Antigen Tumor Cell Surface Antigen ADC->Tumor_Antigen 1. Binding Endosome Endosome Tumor_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Fusion Aur0101 Released Aur0101 Lysosome->Aur0101 4. Linker Cleavage & Payload Release Microtubules Microtubule Dynamics Aur0101->Microtubules 5. Inhibition of Tubulin Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest 6. Mitotic Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Programmed Cell Death

Caption: Mechanism of action of an ADC with this compound.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials and Reagents
  • Target cancer cell line (e.g., a cell line known to express the antigen for the corresponding antibody if testing a full ADC)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[2]

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2][8]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Experimental Workflow

The general workflow for the in vitro cytotoxicity assay is depicted below.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 2. Incubate Overnight (Allow Adherence) Cell_Seeding->Incubation1 Treatment 3. Treat with Serial Dilutions of this compound Incubation1->Treatment Incubation2 4. Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Buffer Incubation3->Solubilization Incubation4 8. Incubate to Dissolve Formazan (B1609692) Crystals Solubilization->Incubation4 Absorbance_Reading 9. Measure Absorbance at 570 nm Incubation4->Absorbance_Reading Data_Analysis 10. Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[9] The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Include wells for "medium only" (blank), "cells with vehicle" (negative control), and "cells with a known cytotoxic agent" (positive control).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A typical starting concentration for a potent auristatin payload could be in the low nanomolar range.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls to the respective wells.[4]

    • Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO2.[7][10] The incubation time may need to be optimized.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C.[2][4] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4][7]

    • Calculate the percentage of cell viability for each concentration using the following formula:[7][10] % Viability = [(Absorbance of Test Well - Absorbance of Blank Well) / (Absorbance of Negative Control Well - Absorbance of Blank Well)] x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized for clear interpretation and comparison.

Table 1: Example Reagent Concentrations and Incubation Times

ParameterRecommended Value/RangeNotes
Cell Seeding Density5,000 - 10,000 cells/wellOptimize for each cell line to ensure exponential growth.
Compound Concentrations0.001 nM - 1000 nMA wide range with logarithmic dilutions is recommended for initial screening.
Treatment Incubation48 - 72 hoursMay vary depending on the cell line's doubling time.[7][10]
MTT Solution5 mg/mL in PBS---
MTT Incubation2 - 4 hoursVisually confirm formazan crystal formation.[2]
Solubilization Volume150 µL/wellEnsure complete dissolution of crystals.
Absorbance Wavelength570 nm---

Table 2: Illustrative IC50 Values for Auristatin-based ADCs

ADC ConstructTarget Cell Line (Antigen)IC50 (nM)Non-Target Cell Line (Antigen)IC50 (nM)
Trastuzumab-vc-MMAENCI-N87 (HER2-high)~0.1MCF-7 (HER2-low)>100
Brentuximab vedotin (CD30-ADC)Karpas 299 (CD30+)~1-10Jurkat (CD30-)>1000
This table provides illustrative examples to highlight the principle of target-dependent cytotoxicity. Actual values for this compound will be experiment-dependent.

Troubleshooting

A logical approach to troubleshooting common issues in cytotoxicity assays is outlined below.

Troubleshooting_Flowchart Start Problem Observed High_Variability High Variability Between Replicates Start->High_Variability No_Dose_Response No Dose-Response (All Cells Viable) Start->No_Dose_Response All_Cells_Dead All Cells Dead, Even at Low Conc. Start->All_Cells_Dead Check_Pipetting Check Pipetting Technique & Cell Seeding Uniformity High_Variability->Check_Pipetting Check_Cell_Health Assess Overall Cell Health & Viability High_Variability->Check_Cell_Health Check_Compound_Activity Verify Compound Activity & Dilution Accuracy No_Dose_Response->Check_Compound_Activity Check_Concentration_Range Adjust Concentration Range (Test Higher Conc.) No_Dose_Response->Check_Concentration_Range Check_Stock_Solubility Check Compound Stock Solubility & Integrity No_Dose_Response->Check_Stock_Solubility All_Cells_Dead->Check_Compound_Activity Check_Incubation_Time Shorten Incubation Time All_Cells_Dead->Check_Incubation_Time

Caption: Logical troubleshooting flow for common cytotoxicity assay issues.

References

Application Notes and Protocols for AcLys-PABC-VC-Aur0101 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This system combines a highly potent cytotoxic agent, Aur0101, with a stable and selectively cleavable linker. Aur0101 is a synthetic analog of the natural antimitotic agent dolastatin 10, which functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] The linker, composed of acetylated lysine (B10760008) (AcLys), a p-aminobenzyl alcohol (PABC) self-immolative spacer, and a valine-citrulline (VC) dipeptide, is designed to be stable in systemic circulation but readily cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][4] This targeted delivery and conditional activation mechanism makes ADCs incorporating this compound promising candidates for cancer therapy.

These application notes provide a comprehensive overview of the use of ADCs constructed with this compound in preclinical xenograft mouse models, including detailed experimental protocols and representative data.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound system is predicated on a multi-step process that ensures targeted delivery and potent cytotoxicity.

  • Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen that is highly expressed on the surface of cancer cells.[2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[1][4] This is followed by the spontaneous self-immolation of the PABC spacer, leading to the release of the active Aur0101 payload into the cytoplasm.[4]

  • Microtubule Disruption and Apoptosis: The released Aur0101 binds to tubulin, inhibiting its polymerization into microtubules.[2][3] This disruption of the microtubule network is critical for several cellular functions, most notably mitotic spindle formation. The inability to form a proper mitotic spindle leads to cell cycle arrest at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[5]

Data Presentation: In Vivo Efficacy in Xenograft Models

The following tables summarize representative quantitative data from preclinical studies of auristatin-based ADCs in xenograft mouse models. While specific data for an ADC with the exact this compound construct is limited in publicly available literature, the data presented for an anti-Trop-2 ADC using the Aur0101 payload (PF-06664178) in patient-derived xenograft (PDX) models serves as a strong surrogate.[6] Additional illustrative data from ADCs with similar auristatin payloads (MMAE) and VC linkers are also provided for a broader understanding of expected efficacy.

Table 1: Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models with an Anti-Trop-2-Aur0101 ADC (PF-06664178) [6]

PDX ModelCancer TypeTreatment Dose (mg/kg)Outcome
BxPC3Pancreatic1.5Sustained growth inhibition
Ovarian PDXOvarian0.75 - 1.5Regression
Breast PDXBreast0.75 - 1.5Regression
Lung PDXLung0.75 - 1.5Sustained growth inhibition

Table 2: Illustrative Efficacy of a Trastuzumab-vc-MMAE ADC in a High HER2-Expressing Xenograft Model (N87) [7]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
Trastuzumab-vc-MMAE1800 ± 15046.7
Trastuzumab-vc-MMAE3300 ± 10080.0
Trastuzumab-vc-MMAE5100 ± 5093.3
Trastuzumab-vc-MMAE10< 50 (Tumor Regression)> 100

Table 3: Pharmacokinetic Parameters of an Anti-Trop-2-Aur0101 ADC (PF-06664178) in a PDX Model [6]

ParameterValue
Dose1.5 mg/kg
AUC0–336 (% of ADC from total antibody in serum)87%
Serum concentrations of free Aur0101Substantially lower than ADC and total antibody

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model using either cancer cell lines (Cell-Derived Xenograft, CDX) or patient-derived tumor tissue (Patient-Derived Xenograft, PDX).[8][9]

Materials:

  • Cancer cell line or fresh patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 4-6 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for cell lines)

  • Matrigel (optional, can improve tumor take rate)

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments (for PDX)

Procedure:

  • Cell/Tissue Preparation:

    • For CDX models: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 106 to 1 x 107 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 v/v) on ice immediately before injection can enhance tumor establishment.[8]

    • For PDX models: Under sterile conditions, mince fresh patient tumor tissue into small fragments (2-3 mm³). Keep the tissue in a sterile, serum-free medium on ice until implantation.[9]

  • Animal Preparation: Acclimatize mice for at least one week before the procedure. Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Tumor Implantation:

    • For CDX models: Pinch the skin on the flank of the mouse to create a tent. Insert the needle of the syringe containing the cell suspension subcutaneously. Inject 100 µL of the cell suspension. Withdraw the needle gently.

    • For PDX models: Make a small incision (approximately 5 mm) in the skin on the flank. Using sterile forceps, create a small subcutaneous pocket. Place a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[8]

  • Study Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of ADC and Efficacy Evaluation in Xenograft Models

This protocol describes the administration of the ADC and the subsequent monitoring to evaluate its anti-tumor efficacy.

Materials:

  • ADC reconstituted in a sterile, biocompatible vehicle (e.g., sterile PBS)

  • Vehicle control solution

  • Syringes and needles appropriate for the route of administration

  • Animal balance

  • Digital calipers

Procedure:

  • Dosing Preparation: On the day of dosing, weigh each mouse to determine the exact volume of the ADC or vehicle to be administered based on the desired dosage (e.g., in mg/kg).

  • ADC Administration: Administer the ADC to the mice in the treatment groups. The route of administration is typically intravenous (IV) via the tail vein to mimic clinical administration. Other routes such as intraperitoneal (IP) may also be used depending on the study design. The control group should receive an equivalent volume of the vehicle. Dosing schedules can vary, from a single dose to multiple doses administered over several weeks.

  • Monitoring:

    • Tumor Growth: Continue to measure tumor volumes 2-3 times per week as described in Protocol 1.

    • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress, changes in behavior, or other adverse effects.

  • Data Analysis and Endpoints:

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • Other endpoints may include the number of complete or partial tumor regressions and survival analysis.

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors and other organs can be collected for further analysis, such as histology, immunohistochemistry, or pharmacokinetic studies.

Visualizations

ADC_Mechanism_of_Action Figure 1: Mechanism of Action of an this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC in Circulation Binding 1. Binding to Tumor Antigen ADC->Binding Targets Antigen Tumor Antigen Antigen->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage 3. Linker Cleavage (Cathepsins) Lysosome->Cleavage Aur0101 Released Aur0101 Cleavage->Aur0101 Release MT_Inhibition 4. Microtubule Polymerization Inhibition Aur0101->MT_Inhibition Tubulin Tubulin Dimers Tubulin->MT_Inhibition G2M_Arrest 5. G2/M Phase Cell Cycle Arrest MT_Inhibition->G2M_Arrest Apoptosis 6. Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of Action of an this compound ADC

Xenograft_Workflow Figure 2: Experimental Workflow for ADC Efficacy Studies in Xenograft Models Start Start Cell_Prep Tumor Cell/Tissue Preparation Start->Cell_Prep Implantation Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment ADC/Vehicle Administration Randomization->Treatment Treatment & Control Groups Monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs Treatment->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Data Analysis (TGI, Regression, Survival) Endpoint->Data_Analysis Yes End End Data_Analysis->End Signaling_Pathway Figure 3: Aur0101-Induced Signaling Pathway to Apoptosis Aur0101 Aur0101 Tubulin_Binding Binds to Tubulin Aur0101->Tubulin_Binding MT_Depolymerization Inhibits Microtubule Polymerization Tubulin_Binding->MT_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption MT_Depolymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of AcLys-PABC-VC-Aur0101 ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. AcLys-PABC-VC-Aur0101 is an ADC agent-linker conjugate designed for potent antitumor activity. It comprises a monoclonal antibody targeting a specific tumor surface antigen, linked via a cleavable AcLys-PABC-VC linker to Aur0101, a potent auristatin microtubule inhibitor.[1] Upon binding to the target antigen on cancer cells, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the linker is cleaved, releasing the highly cytotoxic Aur0101 payload into the cytoplasm.[1] Aur0101 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3]

These application notes provide detailed protocols for essential cell-based assays to evaluate the in vitro efficacy of an ADC constructed with this compound. The described assays are critical for screening ADC candidates, predicting in vivo efficacy, and understanding the mechanism of action.[4]

Mechanism of Action of this compound ADC

The efficacy of an ADC based on this compound relies on a sequence of events, starting from antibody binding to the target cell and culminating in payload-induced cell death.

This compound ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Target Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome 3. Trafficking Aur0101 Released Aur0101 Lysosome->Aur0101 4. Payload Release Tubulin Tubulin Dimers Aur0101->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Induction of Cell Death ADC_Efficacy_Assay_Workflow cluster_workflow In Vitro Efficacy Testing Workflow start Start: ADC Candidate cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) start->cytotoxicity ic50 Determine IC50 Values (Antigen-Positive & Negative Cells) cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V, Caspase-Glo) ic50->apoptosis bystander Bystander Effect Assay (Co-culture) ic50->bystander data_analysis Comprehensive Data Analysis & Candidate Selection apoptosis->data_analysis bystander->data_analysis end End: Lead Candidate data_analysis->end Apoptosis_Signaling_Pathway cluster_pathway Aur0101-Induced Apoptosis Pathway Aur0101 Aur0101 Tubulin Tubulin Polymerization Inhibition Aur0101->Tubulin G2M G2/M Arrest Tubulin->G2M Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) G2M->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for In Vivo Biodistribution Studies of AcLys-PABC-VC-Aur0101 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted cancer therapies engineered to selectively deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The AcLys-PABC-VC-Aur0101 is an ADC agent-linker conjugate that utilizes Aur0101, a potent auristatin microtubule inhibitor, connected via a cleavable AcLys-PABC-VC linker.[1] Understanding the in vivo biodistribution of such ADCs is paramount for their preclinical and clinical development. It provides critical insights into the ADC's efficacy, off-target accumulation, pharmacokinetic profile, and overall safety.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies with ADCs containing the this compound drug-linker.

Mechanism of Action

ADCs function by targeting specific antigens on the surface of tumor cells.[1][2][3] Upon binding to the target antigen, the ADC-antigen complex is internalized, typically via endocytosis.[1] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases, such as Cathepsin B, releasing the potent cytotoxic payload, Aur0101.[4][5][6] Aur0101, an auristatin analog, then disrupts the microtubule network, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][7]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen Binding Internalization Endocytosis/ Internalization Tumor_Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Aur0101 Released Aur0101 Lysosome->Aur0101 Linker Cleavage Microtubules Microtubule Disruption Aur0101->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Induces

Caption: ADC Mechanism of Action.

Quantitative Data Summary

The following table presents illustrative quantitative data for the tissue distribution of a hypothetical radiolabeled anti-tumor ADC featuring the this compound system in a tumor-bearing mouse model. Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue24 Hours Post-Injection (%ID/g ± SD)48 Hours Post-Injection (%ID/g ± SD)72 Hours Post-Injection (%ID/g ± SD)144 Hours Post-Injection (%ID/g ± SD)
Tumor15.5 ± 3.218.2 ± 4.116.8 ± 3.912.1 ± 2.8
Blood8.9 ± 1.55.1 ± 0.92.9 ± 0.60.8 ± 0.2
Liver12.3 ± 2.110.5 ± 1.88.7 ± 1.44.5 ± 0.9
Spleen4.2 ± 0.83.5 ± 0.72.8 ± 0.51.5 ± 0.3
Kidneys3.8 ± 0.73.1 ± 0.62.5 ± 0.51.3 ± 0.3
Lungs2.5 ± 0.52.0 ± 0.41.6 ± 0.30.9 ± 0.2
Heart1.1 ± 0.20.9 ± 0.20.7 ± 0.10.4 ± 0.1
Muscle0.8 ± 0.20.6 ± 0.10.5 ± 0.10.3 ± 0.1
Bone1.5 ± 0.31.2 ± 0.21.0 ± 0.20.6 ± 0.1

Experimental Protocols

A generalized workflow for an in vivo biodistribution study is outlined below. This typically involves radiolabeling the ADC, administering it to a tumor-bearing animal model, and subsequently measuring the radioactivity in various tissues at different time points.

Biodistribution_Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Radiolabeling Radiolabeling of ADC (e.g., with ¹¹¹In or ⁸⁹Zr) Purification Purification of Radiolabeled ADC Radiolabeling->Purification QC Quality Control (Radiochemical Purity) Purification->QC Animal_Model Tumor-Bearing Animal Model Administration Intravenous (IV) Administration of Labeled ADC Animal_Model->Administration Time_Points Euthanasia at Predetermined Time Points Administration->Time_Points Tissue_Collection Tissue and Blood Collection Time_Points->Tissue_Collection Measurement Gamma Counting of Radioactivity Tissue_Collection->Measurement Data_Analysis Calculation of %ID/g Measurement->Data_Analysis

Caption: General Experimental Workflow.
Protocol 1: Radiolabeling of the ADC

This protocol describes a common method for radiolabeling an ADC with Indium-111 (¹¹¹In) for biodistribution studies.

Materials:

  • ADC solution (e.g., 1 mg/mL in PBS)

  • ¹¹¹InCl₃ in HCl

  • Chelating agent (e.g., p-SCN-Bn-DTPA)

  • Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • PD-10 desalting column

  • Sterile, pyrogen-free saline

  • Instant thin-layer chromatography (ITLC) strips

  • Gamma counter

Procedure:

  • Conjugation of Chelator to ADC: a. Dissolve the chelating agent in the reaction buffer. b. Add the chelator solution to the ADC solution at a specific molar ratio. c. Incubate the mixture for 1-2 hours at room temperature with gentle agitation. d. Remove the unconjugated chelator using a PD-10 desalting column equilibrated with saline.

  • Radiolabeling Reaction: a. Add the ¹¹¹InCl₃ to the chelator-conjugated ADC solution. b. Adjust the pH to the optimal range for chelation (typically pH 5-6). c. Incubate for 30-60 minutes at room temperature.

  • Purification: a. Separate the ¹¹¹In-labeled ADC from free ¹¹¹In using a PD-10 desalting column equilibrated with sterile saline. b. Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein peak.

  • Quality Control: a. Determine the radiochemical purity of the labeled ADC using ITLC. b. Calculate the specific activity of the ¹¹¹In-ADC.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines the procedure for conducting the biodistribution study in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human tumor xenografts)

  • Radiolabeled ADC solution

  • Anesthetic agent

  • Surgical tools for dissection

  • Gamma counter

  • Calibrated scale

Procedure:

  • Animal Acclimatization and Tumor Growth: a. Acclimatize tumor-bearing mice for at least one week before the study. b. Monitor tumor growth until tumors reach a suitable size (e.g., 100-200 mm³). c. Randomize mice into different groups for each time point.

  • ADC Administration: a. Dilute the radiolabeled ADC in sterile saline to the desired concentration. b. Administer a single intravenous (IV) injection of the radiolabeled ADC (e.g., 10 µCi per mouse) via the tail vein.

  • Tissue Collection: a. At predetermined time points (e.g., 24, 48, 72, and 144 hours) post-injection, anesthetize the mice. b. Collect blood samples via cardiac puncture. c. Euthanize the mice and dissect the following tissues: tumor, liver, spleen, kidneys, lungs, heart, muscle, and bone.

  • Sample Processing and Analysis: a. Weigh each tissue sample and blood sample. b. Measure the radioactivity in each sample using a gamma counter. c. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

The protocols and data presented provide a foundational framework for conducting and interpreting in vivo biodistribution studies of ADCs containing the this compound drug-linker. These studies are essential for understanding the pharmacological behavior of the ADC and are a critical component of the preclinical data package required for advancing novel ADC candidates toward clinical trials. Careful execution of these experiments will yield valuable data to guide the optimization and development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for AcLys-PABC-VC-Aur0101 ADC Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the formulation and preclinical evaluation of an Antibody-Drug Conjugate utilizing the AcLys-PABC-VC-Aur0101 drug-linker. This system comprises a cleavable Valine-Citrulline (VC) linker, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and the potent auristatin analog, Aur0101 (a derivative of Auristatin F).[1][2][3] The acetylated lysine (B10760008) (AcLys) component serves as the conjugation point to the antibody.

The VC linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment.[4] Following enzymatic cleavage of the VC linker, the PABC spacer undergoes a self-immolation process to release the unmodified Aur0101 payload directly into the target cancer cell. Aur0101 is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[1]

These application notes provide a framework for researchers to formulate this ADC for in vivo animal studies and to design experiments to evaluate its efficacy and pharmacokinetic properties.

Data Presentation

The following table summarizes representative quantitative data for an ADC formulated with a VC-PABC-Auristatin payload. It is important to note that specific values will vary depending on the monoclonal antibody used, the target antigen, and the tumor cell line being investigated. The data presented below is a composite representation from studies on similar ADCs and should be considered as a guideline.

ParameterValueCell Line(s)MethodReference(s)
In Vitro Cytotoxicity (IC50) 10 - 100 ng/mLHER2-positive (e.g., N87, BT474)CellTiter-Glo® Luminescent Cell Viability Assay[5]
>1000 ng/mLHER2-negative (e.g., MCF-7)CellTiter-Glo® Luminescent Cell Viability Assay[6]
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0N/AHydrophobic Interaction Chromatography (HIC), Mass Spectrometry[1][7]
In Vivo Efficacy (% Tumor Growth Inhibition) 50 - 80%NCI-N87 xenograftCaliper measurement of tumor volume[8]
Plasma Stability (in mouse plasma) ~25% payload release after 6 daysN/AHIC analysis of DAR over time[9]

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of the this compound ADC and a typical experimental workflow for an in vivo efficacy study.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation 5. Spacer Cleavage PayloadRelease Aur0101 Payload Release SelfImmolation->PayloadRelease MicrotubuleDisruption Microtubule Disruption PayloadRelease->MicrotubuleDisruption 6. Payload Action Apoptosis Apoptosis MicrotubuleDisruption->Apoptosis 7. Cell Death In_Vivo_Efficacy_Workflow cluster_preparation Preparation cluster_study_execution Study Execution cluster_data_analysis Data Analysis TumorCellCulture Tumor Cell Culture TumorImplantation Subcutaneous Tumor Implantation TumorCellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth to Predetermined Size TumorImplantation->TumorGrowth Randomization Animal Randomization into Treatment Groups TumorGrowth->Randomization ADCAdministration ADC Administration (e.g., Intravenous) Randomization->ADCAdministration Monitoring Regular Monitoring (Tumor Volume, Body Weight) ADCAdministration->Monitoring DataCollection Data Collection and Recording Monitoring->DataCollection TumorGrowthInhibition Calculation of Tumor Growth Inhibition (TGI) DataCollection->TumorGrowthInhibition StatisticalAnalysis Statistical Analysis TumorGrowthInhibition->StatisticalAnalysis Report Final Report Generation StatisticalAnalysis->Report

References

Application Notes and Protocols: Stability and Storage of AcLys-PABC-VC-Aur0101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent auristatin microtubule inhibitor, Aur0101, attached to a cleavable linker system.[1][2] This system consists of a valine-citrulline (VC) dipeptide, which is a substrate for lysosomal proteases like Cathepsin B, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and an acetylated lysine (B10760008) (AcLys) for conjugation.[1][3][] The linker is designed to be stable in systemic circulation and to release the cytotoxic payload specifically within target tumor cells following internalization.[1][]

Understanding the stability profile and adhering to correct storage and handling procedures are critical for preserving the integrity of the conjugate, ensuring reproducible experimental results, and maintaining its therapeutic potential in ADC constructs.

Recommended Storage and Handling

Proper storage is essential to prevent chemical degradation, ensuring the conjugate's purity and functionality.

Storage Conditions

The following storage conditions are recommended for this compound. It is crucial to protect the product from light and moisture.[2][5]

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°CUp to 3 years[5]Store in a sealed container, preferably under nitrogen, and protect from light.[1][5]
4°CUp to 2 years[5]For shorter-term storage; must be kept desiccated and protected from light.
In Solvent -80°CUp to 6 months[1][5]Use a suitable dry solvent like DMSO. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1][5]For short-term storage of solutions. Protect from light.[1]

Note: While the product is stable at room temperature for short periods, such as during shipping, long-term storage at ambient temperature is not recommended.[1][5]

Reconstitution Protocol
  • Equilibrate: Before opening, allow the vial of lyophilized powder to warm to room temperature for 15-20 minutes to prevent condensation.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. A common stock concentration is 100 mg/mL.[5]

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquoting: To avoid degradation from multiple freeze-thaw cycles, divide the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C for long-term use or -20°C for short-term use.[1][5]

Stability Profile

The stability of the this compound conjugate is dependent on its chemical environment, particularly the linker's susceptibility to enzymatic cleavage.

FactorStability Profile
Systemic Circulation (Human) The valine-citrulline linker is designed for high stability in human plasma, minimizing premature drug release.[6]
Systemic Circulation (Rodent) The VC linker shows significant instability in mouse and rat plasma due to cleavage by the serine hydrolase Carboxylesterase 1C (Ces1C).[3][7][8] This can lead to premature payload release and may affect the evaluation of efficacy and safety in preclinical rodent models.[3]
Intracellular Environment Upon internalization into a target cell's lysosome, the VC linker is efficiently cleaved by proteases like Cathepsin B, leading to the release of the active drug.[3][]
Light & Moisture The compound requires protection from light.[1][2][5] It should also be stored in a sealed environment to avoid exposure to moisture.[5]

Mechanism of Action and Intracellular Processing

The therapeutic action of an ADC containing this drug-linker is contingent upon a multi-step intracellular pathway.

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_effect Cellular Effect ADC ADC in Circulation (Stable) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation Payload Free Aur0101 (Active Payload) SelfImmolation->Payload Effect Microtubule Disruption -> Apoptosis Payload->Effect

Caption: Intracellular activation pathway of an ADC with this compound.

Experimental Protocols for Stability Assessment

The formulation and stability of a final ADC product are complex, influenced by the antibody, the drug-to-antibody ratio (DAR), and the formulation buffer.[9][10][11] The following are general protocols to assess the stability of an ADC constructed with this compound.

Protocol: Monitoring ADC Integrity by Chromatography

Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are essential tools for characterizing ADCs. HIC separates species based on the DAR, allowing for the detection of drug deconjugation. SEC separates molecules by size and is used to detect and quantify aggregation or fragmentation.

G cluster_prep Sample Preparation cluster_hic HIC-HPLC (Deconjugation) cluster_sec SEC-HPLC (Aggregation) A Prepare ADC Samples (e.g., stressed vs. control) B Dilute to 1 mg/mL in appropriate mobile phase A->B C Inject onto HIC Column B->C HIC Analysis G Inject onto SEC Column B->G SEC Analysis D Apply Gradient (decreasing salt concentration) C->D E Monitor at 280 nm & 248 nm D->E F Analyze DAR peaks to quantify drug loss E->F H Isocratic Elution G->H I Monitor at 280 nm H->I J Quantify monomer, aggregate, and fragment peaks I->J

Caption: Experimental workflow for ADC stability analysis using HPLC.

Methodology:

  • Sample Incubation: Incubate ADC samples under various stress conditions (e.g., 4°C, 25°C, 40°C) for different time points alongside a control sample stored at -80°C.

  • HIC-HPLC Analysis:

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute with a gradient of decreasing salt concentration.

    • Monitor the chromatogram to resolve species with different DARs. A shift towards lower DAR peaks over time indicates drug-linker instability.

  • SEC-HPLC Analysis:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable aqueous mobile phase (e.g., phosphate-buffered saline).

    • Inject the ADC sample.

    • Perform an isocratic elution.

    • Monitor the chromatogram for the appearance of high molecular weight species (aggregates) or low molecular weight species (fragments) relative to the main monomer peak.

Protocol: Functional Stability via In Vitro Cytotoxicity Assay

This assay determines if the ADC retains its biological activity after storage or stress.

  • Cell Culture: Plate a cancer cell line expressing the target antigen (e.g., CXCR4) in 96-well plates and allow cells to adhere overnight.[1]

  • Sample Preparation: Prepare serial dilutions of the stressed ADC sample and a freshly prepared or frozen control ADC in cell culture media.

  • Cell Treatment: Replace the media in the cell plates with the media containing the diluted ADC samples. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-96 hours).

  • Viability Measurement: Assess cell viability using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against ADC concentration and calculate the half-maximal inhibitory concentration (IC50) for each sample. A significant increase in the IC50 value for the stressed sample compared to the control indicates a loss of functional stability.

References

Handling and safety precautions for AcLys-PABC-VC-Aur0101

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

AcLys-PABC-VC-Aur0101 is a highly potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises three key components:

  • Aur0101: A potent synthetic auristatin analog that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Auristatins are a class of cytotoxic agents noted for their high potency, making them suitable as payloads for ADCs.[2]

  • Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within the intracellular environment of tumor cells.[2][3] This enzymatic cleavage ensures targeted release of the cytotoxic payload.

  • p-Aminobenzylcarbamate (PABC) Spacer: A self-immolative spacer that, following the cleavage of the VC linker, spontaneously releases the unmodified Aur0101 payload.[3]

  • AcLys (Acetylated Lysine): Provides a point of attachment and can influence the physicochemical properties of the drug-linker.

This drug-linker is intended for conjugation to monoclonal antibodies (mAbs) or other targeting moieties that recognize specific antigens on the surface of cancer cells. Upon binding to the target antigen, the resulting ADC is internalized, and the Aur0101 payload is released within the lysosome, exerting its potent cytotoxic effect.[1] This targeted delivery mechanism aims to maximize efficacy while minimizing systemic toxicity associated with traditional chemotherapy.

Physicochemical and Handling Information

Chemical Properties
PropertyValue
Molecular Formula C₆₆H₁₀₃N₁₃O₁₃S
Molecular Weight 1318.67 g/mol [4]
Appearance Solid[5]
Purity >97% (typical)[1]
CAS Number 1438851-17-2[1]
Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

ConditionRecommendationDuration
Solid (Powder) Store at -20°C. Protect from light and moisture.[1][5] Store in a sealed container, preferably under an inert atmosphere (e.g., nitrogen).[1]Up to 3 years
In Solvent Store at -80°C. Protect from light.[1]Up to 6 months
Store at -20°C. Protect from light.[1]Up to 1 month

Note: The product is stable at room temperature for short periods, such as during shipping.[1] However, long-term storage at room temperature is not recommended.

Solubility
SolventConcentration
DMSO ~100 mg/mL (~75.83 mM)[1]

For in vivo studies, specific formulations are required. The following are examples and should be optimized for the specific application.

Formulation ExamplePreparation Steps
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Add saline to the final volume and mix.[1]
10% DMSO, 90% Corn Oil 1. Dissolve this compound in DMSO. 2. Add corn oil to the final volume and mix.[1]

Hazard Identification and Safety Precautions

Disclaimer: No formal Safety Data Sheet (SDS) for this compound was publicly available at the time of this document's creation. The following precautions are based on the known high cytotoxicity of auristatin-class compounds and general principles for handling highly potent active pharmaceutical ingredients (HPAPIs).[6][7]

Hazard Statement

This compound contains a highly potent cytotoxic payload (Aur0101) that inhibits microtubule formation.[1] It is presumed to be highly toxic to cells and should be handled with extreme caution by trained personnel in a controlled laboratory environment. Occupational exposure may pose a significant health risk.[6]

Personal Protective Equipment (PPE)

A comprehensive safety program, including the use of appropriate PPE, is mandatory when handling this compound.[8]

  • Gloves: Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.

  • Lab Coat: A dedicated, disposable lab coat or gown should be worn.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required.

  • Respiratory Protection: When handling the solid powder outside of a certified containment system (e.g., weighing), a respirator with a particulate filter (e.g., N100 or P100) is essential.

Engineering Controls
  • All handling of the solid form (e.g., weighing, reconstitution) should be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure.[6]

  • Use disposable equipment (e.g., spatulas, weigh boats) whenever possible to avoid cross-contamination.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials, including empty vials, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.[9] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Decontamination of work surfaces can be performed using a solution of bleach or another appropriate deactivating agent, followed by a water rinse.

Mechanism of Action and Experimental Workflows

Intracellular Cleavage and Payload Release

The targeted delivery and release of Aur0101 is a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface.

G ADC ADC Antigen Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Aur0101 Aur0101 Lysosome->Aur0101 4. Cathepsin B Cleavage & Release Microtubule Disruption Microtubule Disruption Aur0101->Microtubule Disruption 5. Target Engagement Apoptosis Apoptosis Microtubule Disruption->Apoptosis 6. Cell Death G start end step1 Antibody Preparation (e.g., partial reduction) step2 Drug-Linker Conjugation step1->step2 Add this compound step3 Purification of ADC (e.g., SEC, HIC) step2->step3 step4 Characterization (DAR, Aggregation) step3->step4 step5 In Vitro Cytotoxicity Assay step4->step5 step6 In Vivo Efficacy Study (Xenograft Model) step5->step6 step6->end

References

Application of AcLys-PABC-VC-Aur0101 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Product Name: AcLys-PABC-VC-Aur0101

Description: this compound is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) for solid tumor therapy.[1][2] This conjugate comprises the potent anti-mitotic agent Aur0101, an auristatin derivative, connected to a cleavable linker system. The linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and an acetyllysine (AcLys) component for conjugation to a targeting antibody.[1][2] This drug-linker is frequently utilized in the creation of ADCs targeting the CXCR4 receptor, which is overexpressed in a variety of solid tumors.[1][2][3][4]

Mechanism of Action: The this compound drug-linker is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream with the cytotoxic payload inactive. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[3][5] Inside the acidic environment of the lysosome, the VC linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5][6] This cleavage initiates the release of the PABC spacer, which in turn liberates the active Aur0101 payload into the cytoplasm.[5][7] Aur0101 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3][5]

Applications in Solid Tumor Research:

  • Preclinical evaluation of ADCs: This drug-linker can be conjugated to novel or established antibodies targeting various solid tumor antigens to create and test new ADC candidates.

  • Target validation: Researchers can use ADCs created with this conjugate to validate the potential of specific cell surface proteins as targets for ADC therapy in solid tumors.

  • In vitro and in vivo studies: The resulting ADCs can be used in a range of in vitro assays (e.g., cytotoxicity, apoptosis) and in vivo models (e.g., xenografts) to study their efficacy and mechanism of action against solid tumors.[8][9]

Storage and Handling: The this compound conjugate should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months), protected from light and under a nitrogen atmosphere.[2] Stock solutions should be prepared in a suitable solvent like DMSO.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an ADC constructed with this compound against a solid tumor cell line.

Materials:

  • Target solid tumor cell line (e.g., HER2-positive SK-BR-3, CXCR4-positive MDA-MB-231)

  • Isotype control ADC (non-targeting antibody conjugated with this compound)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test ADC and the isotype control ADC in complete cell culture medium.

  • Remove the old medium from the cell plates and add the ADC dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Antibody Internalization Assay

This protocol describes a method to confirm that the ADC is being internalized by the target cells, which is a prerequisite for payload release.

Materials:

  • Target solid tumor cell line

  • Test ADC and isotype control ADC

  • Fluorescently labeled secondary antibody (e.g., goat anti-human IgG-Alexa Fluor 488) or a pH-sensitive dye labeling kit for the primary antibody.[10]

  • Confocal microscope or flow cytometer

  • Cell culture plates or chamber slides

Procedure (Confocal Microscopy):

  • Seed cells on chamber slides and allow them to adhere.

  • Treat the cells with the test ADC or isotype control ADC at a specific concentration (e.g., 1-10 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.[11]

  • Wash the cells with cold PBS to remove unbound ADC.

  • Fix and permeabilize the cells as required by the chosen staining method.

  • Incubate with a fluorescently labeled secondary antibody to detect the internalized ADC.

  • Stain for cellular compartments if desired (e.g., lysosomal markers like LAMP1).

  • Mount the slides and visualize the cells using a confocal microscope to observe the co-localization of the ADC with intracellular compartments.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model of a human solid tumor.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID, nude mice)

  • Human solid tumor cell line

  • Test ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.

  • Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, test ADC at different doses).

  • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule (e.g., once weekly for 3 weeks).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of Auristatin-Based ADCs in Solid Tumor Cell Lines

Cell LineTarget AntigenADCIC50 (ng/mL)
SK-BR-3HER2Anti-HER2-VC-MMAE~10-50
NCI-N87HER2Anti-HER2-VC-MMAE~20-100
MDA-MB-468EGFRAnti-EGFR-VC-MMAE~50-200
BxPC-3MesothelinAnti-Mesothelin-VC-MMAE~30-150

Note: The IC50 values are representative and will vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: Representative In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

Tumor ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
NCI-N87 GastricAnti-HER2-VC-MMAE3>80
JIMT-1 BreastAnti-HER2-VC-MMAE5~70
OVCAR-3 OvarianAnti-FRα-VC-MMAE3>90
A431 SkinAnti-EGFR-VC-MMAE5~65

Note: Tumor growth inhibition is typically measured at the end of the study compared to the vehicle control group. Values are representative and depend on the model and dosing regimen.

Mandatory Visualization

ADC_Mechanism_of_Action ADC ADC (this compound conjugated to mAb) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Aur0101 Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Microtubule Disruption Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of an ADC utilizing this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model Setup (Tumor Implantation) Cytotoxicity->Xenograft Internalization Internalization Assay (Confocal/Flow Cytometry) Internalization->Xenograft Cleavage Linker Cleavage Assay (Cathepsin B) Cleavage->Xenograft Treatment ADC Administration (Dosing Regimen) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight) Treatment->Toxicity start ADC Construction (mAb + this compound) start->Cytotoxicity start->Internalization start->Cleavage

Caption: Experimental workflow for solid tumor research using the ADC.

Auristatin_Signaling_Pathway Aur0101 Aur0101 (Payload) Tubulin Tubulin Dimers Aur0101->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M G2/M Phase Arrest MitoticSpindle->G2M Prevents Caspase Caspase Cascade Activation G2M->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Signaling pathway of Aur0101-induced apoptosis.

References

Troubleshooting & Optimization

Troubleshooting low drug-to-antibody ratio with AcLys-PABC-VC-Aur0101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance for researchers encountering a low drug-to-antibody ratio (DAR) during the conjugation of AcLys-PABC-VC-Aur0101 to monoclonal antibodies (mAbs).

Frequently Asked Questions (FAQs)

Q1: We are observing a lower than expected Drug-to-Antibody Ratio (DAR) for our ADC. What are the potential causes?

A low DAR can stem from several factors throughout the conjugation process. The primary areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.

  • Reagent Quality and Handling: Degradation of the this compound linker-payload or the reducing/coupling agents can significantly impact efficiency.

  • Antibody-Specific Issues: The accessibility of lysine (B10760008) residues on your specific mAb can vary, and improper antibody preparation can hinder conjugation.

  • Inaccurate DAR Measurement: The analytical method used to determine the DAR may not be optimized, leading to an underestimation.

Q2: What is the recommended starting point for troubleshooting a low DAR?

Begin by systematically evaluating your conjugation workflow. A recommended approach is to first verify the integrity and concentration of all reagents. Subsequently, confirm that the reaction parameters in your protocol are optimal for your specific antibody and the this compound linker-payload. Finally, ensure your analytical methods for DAR determination are properly calibrated and executed.

Troubleshooting Guide

Issue: Lower than Expected DAR

Symptoms:

  • Average DAR value determined by HIC-HPLC or RP-HPLC is below the target value.

  • A large peak corresponding to unconjugated antibody (DAR=0) is observed in the chromatogram.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Optimization
1. Inefficient Antibody Reduction (for thiol-based conjugation if applicable, though AcLys targets lysines) While this compound typically targets lysine residues, if a protocol involves partial reduction for other reasons, ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct molar excess. Verify the number of free thiols post-reduction.
2. Suboptimal Conjugation Reaction Conditions pH: Ensure the pH of the reaction buffer is within the optimal range for lysine labeling (typically pH 7.5-8.5). Temperature & Time: Incubate the reaction at the recommended temperature (e.g., 4°C to room temperature) for a sufficient duration. A time-course experiment can determine the optimal reaction time. Molar Ratio: Optimize the molar ratio of this compound to the antibody. A higher molar excess of the linker-payload may increase the DAR, but can also lead to aggregation.
3. Poor Reagent Quality or Handling Linker-Payload: this compound is a complex molecule that can be sensitive to degradation.[1][2][3] Ensure it is stored correctly (typically at -20°C, protected from light and moisture) and handle it according to the manufacturer's instructions.[3] Prepare fresh solutions before each conjugation. Solvent: Ensure the linker-payload is fully dissolved in a compatible organic solvent (e.g., DMSO) before adding it to the aqueous antibody solution.
4. Antibody-Specific Factors Lysine Accessibility: The location and accessibility of lysine residues can vary between different antibodies. If the DAR remains low, consider a different conjugation strategy or a different antibody if possible. Antibody Formulation: Buffer components in the antibody formulation (e.g., Tris, glycine) can compete for conjugation. Dialyze or buffer exchange the antibody into a non-interfering buffer (e.g., PBS) prior to conjugation.
5. ADC Aggregation An increase in hydrophobicity with higher DARs can lead to aggregation. Aggregates may be lost during purification or analysis, leading to an apparent lower DAR. Analyze for aggregation using Size Exclusion Chromatography (SEC).[4][5][6][7]
6. Inaccurate DAR Analysis HIC-HPLC: High-DAR species are very hydrophobic and may bind irreversibly to the column. Consider adding a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase to ensure elution.[8] RP-HPLC: Ensure complete separation of light and heavy chains for accurate peak integration.[9][10][11] UV-Vis Spectrophotometry: This method can be inaccurate if there is residual free drug or if the extinction coefficients are not precise.[][13]

Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and drug load distribution of ADCs.[11][14][15][16][17][18]

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 10-20% Isopropanol (optional, to aid elution of high-DAR species).

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm and at the wavelength of maximum absorbance for Aur0101.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Data Analysis: The number of peaks corresponds to the different drug-loaded species. The weighted average DAR is calculated from the relative peak areas.[11]

Protocol 2: DAR Analysis by Reversed-Phase (RP)-HPLC

RP-HPLC can be used as an orthogonal method to determine the DAR, particularly for cysteine-linked ADCs, but can also be adapted for lysine-linked ADCs after fragmentation.[9][10][11]

  • Sample Preparation (Reduction): Reduce the ADC using a reducing agent like DTT or TCEP to separate the light and heavy chains.

  • Column: A reversed-phase column with a wide pore size (e.g., C4, 300 Å).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from low organic (Mobile Phase B) to high organic over 30-40 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm and at the payload's absorbance wavelength.

  • Data Analysis: Calculate the weighted average DAR based on the peak areas of the drug-loaded and unloaded light and heavy chains.[9][11]

Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC

SEC is used to separate molecules based on their size and is the standard method for quantifying ADC aggregates.[4][5][6][7][19]

  • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological buffer such as 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Data Analysis: The chromatogram will show peaks for the monomer, dimer, and any higher-order aggregates. The percentage of aggregation is calculated from the peak areas.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low DAR Observed reagent_check Verify Reagent Quality (Linker-Payload, Buffers) start->reagent_check protocol_review Review Conjugation Protocol (pH, Temp, Time, Molar Ratio) reagent_check->protocol_review antibody_prep Check Antibody Preparation (Buffer Exchange, Purity) protocol_review->antibody_prep analytical_method Validate DAR Analysis Method (HIC, RP-HPLC) antibody_prep->analytical_method aggregation_check Assess Aggregation (SEC) analytical_method->aggregation_check optimization Optimize Reaction Conditions aggregation_check->optimization optimization->start Re-run Conjugation dar_ok DAR within Target Range optimization->dar_ok Successful

Caption: A stepwise workflow for troubleshooting low DAR.

This compound Conjugation to Antibody

ADC_Conjugation cluster_reactants Reactants cluster_process Conjugation Process cluster_products Products mAb Antibody (mAb) with accessible Lysine reaction Conjugation Reaction (Controlled pH, Temp) mAb->reaction linker_payload This compound linker_payload->reaction ADC Antibody-Drug Conjugate (ADC) reaction->ADC byproducts Reaction Byproducts reaction->byproducts ADC_Analysis start Purified ADC Sample hic HIC-HPLC start->hic sec SEC-HPLC start->sec rp_hplc RP-HPLC (after reduction) start->rp_hplc dar_dist DAR & Drug Distribution hic->dar_dist aggregation Aggregation Level sec->aggregation dar_confirm DAR Confirmation rp_hplc->dar_confirm

References

Technical Support Center: Optimizing AcLys-PABC-VC-Aur0101 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of AcLys-PABC-VC-Aur0101 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) using this specific linker-payload.

Frequently Asked Questions (FAQs)

Q1: What is the this compound drug-linker, and what is its mechanism of action?

A1: this compound is a highly utilized agent-linker conjugate for creating antibody-drug conjugates (ADCs).[1] It comprises the potent auristatin microtubule inhibitor, Aur0101 (a derivative of Monomethyl Auristatin E - MMAE), connected to a linker system.[2] This linker consists of an acetylated lysine (B10760008) (AcLys), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a cathepsin-cleavable valine-citrulline (VC) dipeptide.[3][4] Upon internalization of the ADC into a target cancer cell, the VC linker is cleaved by lysosomal proteases like cathepsin B, leading to the release of the PABC spacer, which then self-immolates to free the active Aur0101 payload.[4][5][6] The released Aur0101 then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Q2: What are the primary challenges encountered during the conjugation of this compound?

A2: Researchers may face several challenges during the conjugation process, including:

  • Low Drug-to-Antibody Ratio (DAR): Achieving the desired number of drug molecules per antibody can be difficult, often resulting in a lower than expected DAR.[7]

  • ADC Aggregation: The hydrophobic nature of the auristatin payload can lead to the formation of high molecular weight species (aggregates), which can impact the ADC's stability, efficacy, and safety.[8][9][10]

  • Inconsistent Conjugation Results: Batch-to-batch variability in DAR and aggregation levels can be a significant hurdle.[11]

  • Linker Instability: Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy. While the VC linker is generally stable in human plasma, it has shown instability in mouse plasma due to the activity of carboxylesterase Ces1c.[12][13][14]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the performance of an ADC?

A3: The DAR is a critical quality attribute of an ADC that significantly influences its therapeutic window. A higher DAR generally increases the in vitro potency of the ADC; however, it can also lead to faster plasma clearance and increased aggregation due to the hydrophobicity of the payload.[10][15][16] Conversely, a low DAR may result in suboptimal efficacy. Finding the optimal DAR is a balance between maximizing anti-tumor activity and maintaining favorable pharmacokinetic and stability profiles.[16][17]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptom: Your final ADC product has a lower than expected DAR, as determined by analytical methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[18][19][20]

Possible Causes and Solutions:

Possible Cause Troubleshooting Recommendations
Incomplete Antibody Reduction - Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.[7] - A common starting point is a 10-20 fold molar excess of TCEP over the antibody, incubated at 37°C for 1-2 hours.[15] - Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation.[7]
Suboptimal Conjugation pH - The maleimide-thiol conjugation reaction is most efficient and specific within a pH range of 6.5 to 7.5.[7][21] - At pH values above 7.5, the maleimide (B117702) group can react with primary amines (e.g., lysine residues), leading to heterogeneity and reduced specificity.[21]
Insufficient Molar Excess of Drug-Linker - Increase the molar ratio of the this compound to the antibody. A slight molar excess (e.g., 1.1 equivalents per available thiol) is often a good starting point.[15] Empirical optimization is necessary to achieve the desired DAR for your specific antibody.[7]
Poor Solubility of Drug-Linker - The this compound, like many auristatin derivatives, is hydrophobic. Dissolve the drug-linker in a small amount of a compatible organic co-solvent such as DMSO before adding it to the aqueous antibody solution.[11] - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent antibody denaturation.[11]
Low Antibody Concentration - A higher antibody concentration (e.g., > 0.5 mg/mL) can help drive the conjugation reaction forward.[7][22] If your antibody solution is too dilute, consider concentrating it before the reaction.[22]
Issue 2: High Levels of ADC Aggregation

Symptom: Analysis by Size Exclusion Chromatography (SEC) reveals a significant percentage of high molecular weight species (HMWS) in your ADC preparation.[16]

Possible Causes and Solutions:

Possible Cause Troubleshooting Recommendations
Hydrophobic Interactions - The conjugation of the hydrophobic Aur0101 payload increases the overall hydrophobicity of the antibody surface, promoting intermolecular interactions and aggregation.[9][10] - Consider incorporating hydrophilic linkers or modifying the payload to be more hydrophilic.[15][23] - The use of excipients like polysorbates (e.g., Polysorbate 20 or 80) in the formulation can help shield hydrophobic regions and reduce aggregation.[16]
High Drug-to-Antibody Ratio (DAR) - A high DAR is strongly correlated with an increased tendency for aggregation.[16] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR by adjusting the molar ratio of the drug-linker to the antibody or refining reaction conditions.[16]
Suboptimal Buffer Conditions - pH: Avoid buffer pH values that are close to the antibody's isoelectric point, as this is where solubility is at its minimum and aggregation is most likely to occur.[9][15] - Ionic Strength: Both very low and very high salt concentrations can promote aggregation.[9] Optimize the salt concentration (e.g., NaCl) in your formulation buffer, with a typical starting point of 150 mM.[16]
Freeze-Thaw Stress - Repeated freezing and thawing of the ADC solution can lead to denaturation and aggregation.[10] Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles.
Storage Conditions - Exposure to thermal stress, shaking during transportation, and light can accelerate product degradation and lead to aggregation.[8] Store the ADC at recommended temperatures and protect it from light.[8]
Issue 3: Inconsistent Batch-to-Batch Conjugation Results

Symptom: Significant variability in DAR, aggregation levels, and overall yield between different conjugation batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Recommendations
Variability in Reagent Quality - Ensure the purity and integrity of the antibody, drug-linker, and all buffer components. Use fresh, high-quality reagents for each conjugation. - Impurities in the antibody preparation can interfere with the conjugation reaction.[22]
Inconsistent Reaction Parameters - Precisely control all reaction parameters, including concentrations, volumes, temperatures, and incubation times, across all batches.[11] - Use calibrated equipment and standardized procedures.
Incomplete Quenching of the Reaction - After the desired incubation time, quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.[11] This prevents further reaction and potential side reactions.
Inefficient or Variable Purification - The post-conjugation purification process is critical for removing unconjugated antibody, excess drug-linker, and aggregates.[11] - Standardize the purification method (e.g., SEC or HIC) and ensure consistent performance of the chromatography system.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline. Optimization will be required for specific antibodies and desired DAR.

1. Antibody Preparation:

  • Perform a buffer exchange of the antibody into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).[15]

  • Adjust the antibody concentration to 5-10 mg/mL.[15]

2. Reduction of Interchain Disulfide Bonds:

  • To achieve a specific DAR, a controlled reduction of the interchain disulfide bonds is necessary.

  • Warm the antibody solution to 37°C.[15]

  • Add a calculated amount of a reducing agent (e.g., TCEP). A 10-20 fold molar excess of TCEP over the antibody is a common starting point.[15]

  • Incubate at 37°C for 1-2 hours.[15]

3. Conjugation Reaction:

  • Prepare a stock solution of this compound by dissolving it in an appropriate organic solvent (e.g., DMSO) at a high concentration.[11]

  • Add the dissolved drug-linker to the reduced antibody solution. A slight molar excess of the drug-linker over the available thiol groups (e.g., 1.1 equivalents per thiol) is typically used.[15]

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction should be protected from light.[11][15]

4. Quenching the Reaction:

  • Add a 5 to 10-fold molar excess of a quenching agent, such as N-acetylcysteine (relative to the drug-linker), to quench any unreacted maleimide groups.[11]

  • Incubate for 20-30 minutes at room temperature.[11]

5. Purification of the ADC:

  • Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess drug-linker, quenching agent, and aggregates.[11]

  • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used for purification and separation of different DAR species.[11]

6. ADC Characterization:

  • Determine DAR: Use HIC or reverse-phase liquid chromatography-mass spectrometry (RPLC-MS) to determine the average DAR and the distribution of different DAR species.[18][19][20]

  • Assess Aggregation: Use SEC to quantify the percentage of high molecular weight species (aggregates).[19]

  • Confirm Integrity: Use techniques like SDS-PAGE and intact mass analysis to confirm the integrity of the conjugated antibody.[20]

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Antibody Antibody Solution Reduction Reduction of Disulfides (e.g., TCEP) Antibody->Reduction Buffer Exchange DrugLinker This compound in DMSO Conjugation Thiol-Maleimide Conjugation DrugLinker->Conjugation Reduction->Conjugation Reduced Antibody Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Crude ADC Purification Purification (SEC or HIC) Quenching->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Final_ADC Purified ADC DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC

Caption: Workflow for this compound conjugation, purification, and analysis.

Troubleshooting_Logic cluster_low_dar_solutions Low DAR Solutions cluster_high_agg_solutions High Aggregation Solutions Start Start Conjugation Experiment Analysis Analyze ADC Product (DAR, Aggregation) Start->Analysis LowDAR Issue: Low DAR Analysis->LowDAR DAR < Target HighAggregation Issue: High Aggregation Analysis->HighAggregation Aggregation > Limit OptimalResult Result: Optimal ADC Analysis->OptimalResult Within Specification OptimizeReduction Optimize Reduction (TCEP, Time, Temp) LowDAR->OptimizeReduction AdjustpH Adjust pH (6.5 - 7.5) LowDAR->AdjustpH IncreaseRatio Increase Drug-Linker Ratio LowDAR->IncreaseRatio OptimizeDAR Optimize for Lower DAR HighAggregation->OptimizeDAR ChangeBuffer Optimize Buffer (pH, Ionic Strength) HighAggregation->ChangeBuffer AddExcipients Add Stabilizing Excipients HighAggregation->AddExcipients OptimizeReduction->Start Re-run Experiment AdjustpH->Start Re-run Experiment IncreaseRatio->Start Re-run Experiment OptimizeDAR->Start Re-run Experiment ChangeBuffer->Start Re-run Experiment AddExcipients->Start Re-run Experiment

Caption: A logical troubleshooting workflow for common ADC conjugation issues.

Linker_Cleavage_Pathway ADC ADC in Circulation Antibody This compound Internalization Internalization into Target Cell (Lysosome) ADC->Internalization Cleavage VC Cleavage by Cathepsin B Antibody-AcLys PABC-Aur0101 Internalization->Cleavage SelfImmolation Self-Immolation of PABC Cleavage->SelfImmolation PayloadRelease {Released Payload | Aur0101} SelfImmolation->PayloadRelease MicrotubuleDisruption Microtubule Disruption & Cell Death PayloadRelease->MicrotubuleDisruption

References

Technical Support Center: AcLys-PABC-VC-Aur0101 Linker Instability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the AcLys-PABC-VC-Aur0101 linker in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its intended mechanism of action?

The this compound is a cleavable linker system used in the construction of Antibody-Drug Conjugates (ADCs). It connects a monoclonal antibody to the cytotoxic payload, Auristatin 0101 (Aur0101), a potent microtubule inhibitor.[1][2] The linker is designed to be stable in systemic circulation and to release the active drug payload preferentially within the target cancer cells.

This release is typically mediated by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[3][4] The valine-citrulline (VC) dipeptide is the specific cleavage site for these proteases. Upon cleavage, a self-immolative p-aminobenzylcarbamate (PABC) spacer decomposes to release the unmodified Aur0101 payload, which can then exert its anti-tubulin activity, leading to cell cycle arrest and apoptosis.

Q2: What are the common causes of premature this compound linker cleavage in plasma?

Premature cleavage of the linker in plasma leads to the off-target release of the cytotoxic payload, which can cause systemic toxicity and reduce the therapeutic efficacy of the ADC.[5][6] Several factors can contribute to this instability:

  • Enzymatic Cleavage: While the VC linker is a target for intracellular cathepsins, some level of activity from plasma proteases or esterases might contribute to its cleavage.[7]

  • Chemical Instability: The chemical bonds within the linker, particularly the carbamate (B1207046) bond of the PABC spacer, could be susceptible to hydrolysis under physiological conditions in plasma.

  • Conjugation Site: The specific site of conjugation on the antibody can influence linker stability.[8][9] Linkers attached to more solvent-exposed sites may be more accessible to plasma enzymes.

  • Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes be associated with increased plasma instability.[5]

Q3: How can I assess the stability of my ADC with the this compound linker in plasma?

Several analytical methods can be employed to evaluate the in vitro and in vivo plasma stability of your ADC:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method can quantify the amount of intact ADC remaining in plasma samples over time.[5][10] A common format involves capturing the ADC via its antibody component and detecting the payload with a specific anti-drug antibody.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS based methods are powerful for quantifying both the intact ADC and the released free payload (Aur0101) in plasma.[6][11][12] This provides a direct measure of linker cleavage.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to monitor changes in the ADC profile over time in plasma, indicating drug loss.[7]

Troubleshooting Guide

This guide addresses common issues observed during plasma stability studies of ADCs utilizing the this compound linker.

Observed Issue Potential Cause Recommended Action
High levels of free Aur0101 detected in plasma shortly after incubation. 1. Non-specific enzymatic cleavage: Plasma proteases (e.g., neutrophil elastase) or carboxylesterases may be cleaving the VC dipeptide or other parts of the linker.[7] 2. Chemical instability: The PABC spacer or other bonds may be hydrolytically unstable.1. Enzyme Inhibition Studies: Perform plasma incubation experiments in the presence of broad-spectrum protease and esterase inhibitors to identify the class of enzymes responsible. 2. Linker Modification: Consider linker modifications to enhance stability. For instance, introducing steric hindrance near the cleavage site can reduce susceptibility to plasma enzymes.[8][9] Adding a polar acidic residue at the P3 position of the VC linker has also been shown to increase plasma stability.[4] 3. Control Experiments: Incubate the linker-payload alone (without the antibody) in plasma to assess its intrinsic chemical stability.
Decrease in average DAR over time, but no corresponding increase in free payload. 1. Deconjugation: The linkage between the antibody and the linker (e.g., from a maleimide-thiol reaction) might be unstable, leading to the loss of the entire linker-drug moiety.[13] 2. Aggregation: The ADC may be aggregating and precipitating out of solution, leading to an apparent loss of soluble, intact ADC.[6]1. Alternative Conjugation Chemistry: If using maleimide (B117702) chemistry, consider alternative, more stable conjugation strategies like those using sulfone linkers.[13] 2. Aggregation Analysis: Use size exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor for aggregation during the plasma incubation study.[6] Optimize buffer conditions or consider antibody engineering to reduce aggregation propensity.
Inconsistent stability results between different batches of plasma. Variability in Plasma Composition: The enzymatic activity and protein composition can vary between different lots of plasma and between species.[6]1. Use Pooled Plasma: Whenever possible, use pooled plasma from multiple donors to average out individual variations. 2. Species Comparison: Evaluate stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify potential species-specific differences in linker metabolism.[6][10]
Discrepancy between in vitro and in vivo stability. Pharmacokinetic Effects: The in vivo environment is more complex, with factors like tissue distribution and clearance affecting the apparent stability of the ADC.[5][14]1. Detailed PK/PD Studies: Conduct comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies in relevant animal models to understand the in vivo fate of the ADC.[15] 2. Quantify Metabolites: Use LC-MS/MS to identify and quantify not just the free payload but also any linker-containing metabolites in vivo.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment by LC-MS

This protocol outlines a general procedure for quantifying the release of free Aur0101 from an ADC in plasma.

1. Materials:

  • ADC with this compound linker

  • Pooled plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (e.g., a structurally similar, stable auristatin derivative)

  • Protein precipitation plates or microcentrifuge tubes

2. Procedure:

  • Thaw plasma at 37°C.

  • Spike the ADC into the plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of the plasma/ADC mixture.

  • To precipitate proteins, add 150 µL of cold ACN containing the internal standard.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analyze the samples by LC-MS/MS to quantify the concentration of free Aur0101.

3. Data Analysis:

  • Generate a standard curve of Aur0101 in plasma.

  • Calculate the concentration of released Aur0101 at each time point.

  • Plot the percentage of released drug versus time to determine the stability profile.

Protocol 2: ELISA for Intact ADC Quantification

This protocol describes a method to measure the concentration of intact ADC in plasma.

1. Materials:

  • 96-well microtiter plates

  • Antigen specific to the ADC's monoclonal antibody

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Plasma samples containing the ADC from the stability study

  • Enzyme-conjugated secondary antibody that specifically binds to the Aur0101 payload.[10]

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coat the microtiter plate with the specific antigen overnight at 4°C.[10]

  • Wash the plate with PBS-T (PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate with PBS-T.

  • Add diluted plasma samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate with PBS-T.

  • Add the enzyme-conjugated anti-payload antibody and incubate for 1 hour at room temperature.

  • Wash the plate with PBS-T.

  • Add the substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve using a known concentration of the intact ADC.

  • Calculate the concentration of intact ADC in the plasma samples at each time point.

  • Plot the percentage of intact ADC remaining versus time.

Visualizations

ADC_Cleavage_Pathway cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC Intact ADC (this compound) Free_Drug_Plasma Prematurely Released Aur0101 ADC->Free_Drug_Plasma Plasma Instability (Enzymatic/Chemical) Internalized_ADC Internalized ADC ADC->Internalized_ADC Antigen Binding & Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Released_Drug_Cell Released Aur0101 Lysosome->Released_Drug_Cell Cathepsin B Cleavage of VC Tubulin Tubulin Released_Drug_Cell->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis

Caption: Intended and unintended cleavage pathways of an ADC with a cleavable linker.

Plasma_Stability_Workflow cluster_analysis Analysis Methods start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep analysis Analytical Measurement sample_prep->analysis lcms LC-MS/MS (Quantify Free Payload) elisa ELISA (Quantify Intact ADC) data_analysis Data Analysis (Calculate % Released or % Intact) lcms->data_analysis elisa->data_analysis end End: Stability Profile data_analysis->end

Caption: General experimental workflow for assessing ADC plasma stability.

Troubleshooting_Tree start High Linker Instability Observed check_free_payload Is free payload high? start->check_free_payload check_dar Is average DAR decreasing? check_free_payload->check_dar No cause_cleavage Likely Cause: Premature Enzymatic/Chemical Cleavage check_free_payload->cause_cleavage Yes cause_deconjugation Likely Cause: Deconjugation or Aggregation check_dar->cause_deconjugation Yes no_payload No significant free payload increase check_dar->no_payload No action_cleavage Action: - Enzyme Inhibition Studies - Linker Modification cause_cleavage->action_cleavage action_deconjugation Action: - Use more stable conjugation chemistry - Analyze for aggregation (SEC) cause_deconjugation->action_deconjugation

Caption: A decision tree for troubleshooting ADC linker instability in plasma.

References

Technical Support Center: AcLys-PABC-VC-Aur0101 ADC Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) of the AcLys-PABC-VC-Aur0101 type. While specific data on "this compound" is not publicly available, this guide is based on the well-documented behavior of its core components: a cathepsin-cleavable valine-citrulline (VC) linker, a PABC self-immolative spacer, and an auristatin (Aur0101, presumed to be an MMAE-like) payload. The principles and protocols outlined here are standard for investigating and troubleshooting off-target toxicities associated with this class of ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the expected dose-limiting off-target toxicities for a VC-Auristatin ADC?

A1: The most common dose-limiting toxicities for ADCs with a microtubule inhibitor auristatin payload (like MMAE) and a cleavable linker are hematological, neurological, and ocular.[1][2][] Key toxicities include:

  • Neutropenia: A significant decrease in neutrophils is a primary hematological toxicity, often driven by premature payload release or non-specific uptake by bone marrow precursors.[4][5][6]

  • Peripheral Neuropathy: This is a cumulative, dose-limiting toxicity associated with microtubule inhibitors, likely resulting from non-specific uptake of the ADC or free payload by peripheral neurons.[7][8][9] Symptoms include numbness, tingling, and neuropathic pain.[9]

  • Ocular Toxicity: Adverse events such as dry eye, blurred vision, keratitis, and corneal microcysts are increasingly recognized side effects of ADCs, including those with auristatin payloads.[10][11][12][13][14]

Q2: What is the primary mechanism behind the off-target toxicity of a VC-PABC-Auristatin ADC?

A2: Off-target toxicity is primarily driven by the premature release of the cytotoxic payload (Aur0101) into systemic circulation before the ADC reaches the target tumor cell.[][15][16][17] This occurs through several mechanisms:

  • Linker Instability: The Val-Cit (VC) linker, while designed for cleavage by lysosomal cathepsins in tumor cells, can be prematurely cleaved by other enzymes present in plasma, such as human neutrophil elastase.[4][16][18] This is a major contributor to off-target payload release.

  • Non-specific ADC Uptake: ADCs, particularly those with hydrophobic payloads, can be taken up non-specifically by healthy cells, such as those in the liver or immune cells expressing Fc receptors.[1][16][19]

  • Bystander Effect in Healthy Tissues: Aur0101 is likely a membrane-permeable payload similar to MMAE.[20][21] If released prematurely, it can diffuse into healthy bystander cells and induce cytotoxicity, contributing to systemic toxicity.[16][22][23][]

Q3: How does the PABC spacer function and can it contribute to toxicity?

A3: The p-aminobenzyl carbamate (B1207046) (PABC) group is a "self-immolative" spacer. Its function is to ensure the clean release of the unmodified payload after the linker is cleaved.[25] Once the Val-Cit dipeptide is cleaved by an enzyme, the PABC moiety becomes unstable and spontaneously decomposes, releasing the active auristatin payload.[25] The PABC spacer itself is not considered a primary source of toxicity; rather, its efficient function ensures the release of the highly potent payload, which is the ultimate cytotoxic agent.

Q4: We are using a mouse model and see high toxicity. Is there anything species-specific to consider?

A4: Yes, there is a critical species-specific difference. The Val-Cit linker is known to be unstable in mouse plasma due to susceptibility to a carboxylesterase, Ces1c, which can lead to significant premature payload release.[16][18][26] This often results in higher toxicity and a narrower therapeutic window in mouse models compared to humans or non-human primates. When interpreting preclinical toxicity data from mice, it is crucial to consider that the observed toxicity may be exaggerated due to this linker instability.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments.

Issue 1: Unexpectedly high cytotoxicity observed in the antigen-negative control cell line in vitro.

Possible Cause Troubleshooting Step Rationale
Payload Permeability (Bystander Effect) Perform a co-culture bystander assay (See Protocol 1).If Aur0101 is permeable like MMAE, it can be released from any cells that non-specifically internalize the ADC and kill neighboring antigen-negative cells.[20][21]
Free Payload Contamination Analyze the ADC preparation for the presence of unconjugated Aur0101 using HPLC or mass spectrometry.The ADC stock may contain residual free payload from the manufacturing process, which is highly potent and would kill cells non-specifically.
Linker Instability in Media Incubate the ADC in culture media for the duration of the experiment, then test the supernatant on the control cells.Components in the media (e.g., proteases from serum) could be cleaving the linker, releasing free payload into the culture medium.
Non-Specific ADC Uptake Quantify ADC internalization in the antigen-negative cell line using a fluorescently labeled ADC and flow cytometry or imaging.Even without the target antigen, cells can internalize ADCs at a low level through non-specific mechanisms like pinocytosis.[1]

Issue 2: Severe neutropenia or other hematological toxicities observed at low doses in in vivo models.

Possible Cause Troubleshooting Step Rationale
Premature Linker Cleavage in Plasma Measure the concentration of free Aur0101 payload in plasma samples over time post-ADC administration.This directly quantifies the extent of premature payload release, which is a key driver of systemic toxicities like neutropenia.[4][16]
Species-Specific Linker Instability (Mouse) If using mice, compare ADC stability in mouse plasma vs. human plasma ex vivo. Consider using a model with a more stable linker for comparison.Mouse carboxylesterase Ces1c can cleave the VC linker, leading to exaggerated toxicity not representative of human outcomes.[18][26]
On-Target Toxicity on Hematopoietic Precursors Check for expression of the target antigen on bone marrow cells or hematopoietic stem/progenitor cells.If the target antigen is expressed on these cells, the toxicity may be "on-target, off-tumor" and not truly off-target.[19]

Issue 3: Significant neurotoxicity or ocular toxicity observed in vivo.

Possible Cause Troubleshooting Step Rationale
Cumulative Payload Exposure Conduct a thorough toxicokinetic (TK) analysis, correlating total payload exposure (conjugated and unconjugated) with toxicity onset.Peripheral neuropathy and ocular toxicities are often cumulative and relate to the total exposure of tissues to the microtubule-inhibiting payload over time.[8][9]
Non-Specific Uptake in Neurons/Ocular Tissues Perform biodistribution studies using a radiolabeled or fluorescently-labeled ADC to assess accumulation in nervous system or ocular tissues.The ADC may accumulate in these tissues through non-specific mechanisms, leading to localized payload release and toxicity.[15]
Target Antigen Expression in Healthy Tissue Use immunohistochemistry (IHC) or RNA sequencing to check for low-level expression of the target antigen in peripheral nerves or ocular structures.Low levels of target expression in these tissues can lead to on-target toxicity that manifests as neurological or ocular symptoms.[13][15]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes typical toxicity profiles observed for VC-MMAE ADCs, which serve as a relevant benchmark.

Toxicity Type Payload Class Common Grade ≥3 Events (Incidence) Proposed Mechanism References
Neutropenia Auristatin (MMAE)20% - 50%Premature payload release by plasma/neutrophil enzymes; toxicity to bone marrow precursors.[2][4][6]
Peripheral Neuropathy Auristatin (MMAE)5% - 25% (often cumulative)Disruption of microtubule function in peripheral neurons by free payload.[1][7][8]
Ocular Toxicity Auristatin (MMAE/MMAF)1% - 10% (varies by ADC)Off-target uptake in corneal cells; disruption of corneal epithelial homeostasis.[10][12][14]
Hepatotoxicity Auristatin (MMAE)< 10%Non-specific, hydrophobicity-driven uptake of the ADC by liver cells.[2][16]

Note: Incidence rates are highly variable and depend on the specific ADC, target antigen, dose, and patient population.

Diagrams and Workflows

Mechanism of Off-Target Toxicity

cluster_0 Systemic Circulation cluster_1 Healthy Tissues ADC This compound ADC Enzyme Plasma Proteases (e.g., Elastase) ADC->Enzyme Premature Cleavage Payload Free Aur0101 Payload Neuron Peripheral Neuron Payload->Neuron Neutrophil Neutrophil Precursor Payload->Neutrophil Ocular Ocular Cells Payload->Ocular Enzyme->Payload Tox1 Peripheral Neuropathy Neuron->Tox1 Tox2 Neutropenia Neutrophil->Tox2 Tox3 Ocular Toxicity Ocular->Tox3

Caption: Key mechanism of off-target toxicity via premature payload release.

Experimental Workflow: Investigating In Vitro Bystander Effect

A 1. Co-culture Antigen-Positive and Antigen-Negative Cells B 2. Treat with ADC (this compound) A->B C 3. Incubate for 72-96 hours B->C D 4. Analyze Viability of Antigen-Negative Cells C->D E Result: High Cytotoxicity (Bystander Effect Positive) D->E Significant cell death F Result: Low Cytotoxicity (Bystander Effect Negative) D->F No significant cell death

Caption: Workflow for an in vitro co-culture bystander effect assay.

Troubleshooting Logic: High In Vivo Toxicity

Start High In Vivo Toxicity Observed Q1 Is the model murine? Start->Q1 A1_Yes Investigate species-specific linker instability (Ces1c) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is free payload high in plasma? A1_No->Q2 A2_Yes Confirms premature cleavage. Consider linker modification. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Does target exist on affected healthy tissues? A2_No->Q3 A3_Yes Toxicity is likely on-target. Re-evaluate target safety. Q3->A3_Yes Yes A3_No Toxicity is likely due to non-specific ADC uptake. Q3->A3_No No

References

Technical Support Center: Overcoming Resistance to Auristatin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to auristatin-based antibody-drug conjugates (ADCs) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to auristatin-based ADCs?

Resistance to auristatin-based ADCs is a multifaceted issue that can arise from various alterations within the cancer cell. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump the auristatin payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3]

  • Altered Lysosomal Trafficking and Processing: Efficient delivery and release of the auristatin payload are dependent on the proper functioning of the endosomal-lysosomal pathway.[4][5][6] Resistance can occur due to impaired ADC internalization, reduced trafficking to the lysosome, or decreased proteolytic activity within the lysosome, preventing the cleavage of the linker and release of the active drug.[5]

  • Target Antigen Downregulation: A decrease in the expression of the target antigen on the cell surface reduces the binding of the ADC, leading to lower intracellular delivery of the auristatin payload.

  • Payload-Related Resistance: Although less common for auristatins, mutations in tubulin, the target of auristatins, can prevent the drug from binding and exerting its microtubule-disrupting effect.[7]

Q2: My cells are showing reduced sensitivity to my auristatin-based ADC. How can I determine the mechanism of resistance?

Identifying the underlying resistance mechanism is crucial for developing effective countermeasures. A systematic approach involving multiple experimental techniques is recommended:

  • Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT or CTG assay) to confirm the shift in the half-maximal inhibitory concentration (IC50) of the ADC in the resistant cell line compared to the parental, sensitive cell line.

  • Investigate Drug Efflux:

    • Expression Analysis: Use Western blotting and qRT-PCR to determine the expression levels of key ABC transporters like MDR1 (P-gp) and MRP1.

    • Functional Assay: Conduct a drug efflux assay using a fluorescent substrate like Rhodamine 123 or Calcein-AM via flow cytometry to assess the functional activity of these pumps.

  • Assess Target Antigen Expression: Quantify the cell surface expression of the target antigen using flow cytometry.

  • Analyze ADC Internalization and Trafficking: Utilize fluorescently labeled ADCs and microscopy (e.g., confocal microscopy) to visualize and quantify the internalization and lysosomal colocalization of the ADC in sensitive versus resistant cells.

Q3: What are the strategies to overcome MDR1-mediated resistance to auristatin-based ADCs?

Several strategies can be employed to circumvent resistance mediated by the MDR1 efflux pump:

  • Combination Therapy: Co-administration of the ADC with an MDR1 inhibitor (e.g., verapamil (B1683045), cyclosporine A, or more specific inhibitors like tariquidar) can restore sensitivity by blocking the efflux of the auristatin payload.[1][8][9]

  • Novel Payloads: Develop ADCs with novel auristatin analogs or entirely different classes of payloads that are not substrates for MDR1.[7][10]

  • Linker and Payload Modification: Modifying the physicochemical properties of the payload, for instance by increasing its hydrophilicity, can sometimes reduce its recognition and transport by MDR1.

  • Alternative Therapeutic Approaches: Consider switching to a different therapeutic modality that is not affected by MDR1 expression, such as immunotherapy or other targeted therapies.

Troubleshooting Guides

Issue 1: Increased IC50 in Cytotoxicity Assay

Symptom: The IC50 value of your auristatin-based ADC has significantly increased in your experimental cell line compared to the parental line or previous experiments.

Potential Cause Troubleshooting Steps
Development of Drug Resistance 1. Verify Cell Line Identity: Confirm the identity of the cell line using short tandem repeat (STR) profiling. 2. Assess MDR1/MRP1 Expression: Perform Western blot and qRT-PCR for MDR1 and MRP1. 3. Functional Efflux Assay: Conduct a Rhodamine 123 efflux assay using flow cytometry. 4. Check Target Antigen Levels: Quantify target antigen expression via flow cytometry.
Experimental Variability 1. Reagent Quality: Ensure the ADC, assay reagents (e.g., MTT), and cell culture media are not expired and have been stored correctly. 2. Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. 3. Assay Protocol Consistency: Review and ensure consistent cell seeding density, incubation times, and reagent concentrations.
ADC Integrity 1. Confirm ADC Activity: Test the ADC on a known sensitive cell line to confirm its potency. 2. Check for Aggregation: Analyze the ADC for aggregation using size exclusion chromatography (SEC).
Issue 2: Reduced ADC Efficacy In Vivo Despite In Vitro Potency

Symptom: Your auristatin-based ADC is potent in vitro but shows limited anti-tumor activity in your xenograft model.

Potential Cause Troubleshooting Steps
In Vivo Resistance Mechanisms 1. Analyze Tumors from Treated Animals: Excise tumors from treated animals and analyze them for MDR1/MRP1 expression and target antigen levels. 2. Tumor Microenvironment (TME): Investigate the TME for factors that may impede ADC penetration, such as high interstitial fluid pressure or dense extracellular matrix.
Pharmacokinetics (PK) Issues 1. Assess ADC Stability: Evaluate the in vivo stability of the ADC and the premature cleavage of the linker in plasma. 2. Measure Payload Concentration: Quantify the concentration of the free auristatin payload in the tumor tissue.
Model System Limitations 1. Tumor Heterogeneity: Assess the heterogeneity of target antigen expression within the tumor. 2. Consider a Different Model: If feasible, test the ADC in a patient-derived xenograft (PDX) model that may better recapitulate the human tumor environment.

Quantitative Data Summary

Table 1: Examples of Acquired Resistance to Auristatin-Based ADCs

Cell Line ADC Payload Fold Resistance (IC50) Primary Resistance Mechanism
L428-R (Hodgkin Lymphoma)Brentuximab VedotinMMAE>10Upregulation of MDR1
Karpas-299-R (Anaplastic Large Cell Lymphoma)Brentuximab VedotinMMAE>15Downregulation of CD30
N87-TM (Gastric Carcinoma)Trastuzumab-ADCAuristatin (non-cleavable linker)>100Altered ADC trafficking
MDA-MB-361-DYT2 (Breast Carcinoma)T-DM1DM1 (Maytansinoid)256Upregulation of MRP1
KPL-4 (Breast Carcinoma)T-DM1DM1 (Maytansinoid)~1000Decreased HER2 expression

Data compiled from multiple preclinical studies. Fold resistance can vary based on experimental conditions.[1]

Table 2: MDR1 Expression and Reversal of Resistance

Cell Line Payload MDR1 Expression (Fold Increase) Reversal Agent Fold Sensitization
L428-RMMAE~7-fold (RNA)Cyclosporine A>10
KMH2-RMMAE~3-fold (RNA)Cyclosporine A>10
HepG2MMAEHigh basal expressionElacridar4- to 22-fold
Hep3B2MMAEHigh basal expressionElacridar4- to 22-fold

Data from studies investigating MDR1-mediated resistance.[3][11][12][13]

Experimental Protocols

Detailed Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 value of an auristatin-based ADC.

Materials:

  • Target cancer cell line (adherent or suspension)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Auristatin-based ADC and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.

    • For suspension cells, seed at a density of 5,000-20,000 cells/well in 100 µL of complete medium.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the ADC dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution.

    • For suspension cells, centrifuge the plate, remove the supernatant, and add 150 µL of solubilization solution.

    • Incubate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Detailed Protocol for Western Blotting of MDR1

This protocol describes the detection of MDR1 protein expression in cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MDR1 (P-glycoprotein)

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MDR1 antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.

Detailed Protocol for Rhodamine 123 Efflux Assay by Flow Cytometry

This protocol measures the functional activity of MDR1 by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123 (stock solution in DMSO)

  • MDR1 inhibitor (e.g., verapamil or cyclosporine A)

  • Complete cell culture medium

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells at a concentration of 1 x 10^6 cells/mL in complete medium.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 200 ng/mL. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess dye.

  • Efflux: Resuspend the cells in pre-warmed complete medium with and without the MDR1 inhibitor. Incubate at 37°C.

  • Time Points: Take aliquots of the cell suspension at different time points (e.g., 0, 30, 60, 120 minutes).

  • Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the inhibitor to the MFI of the sensitive cells. A decrease in MFI over time in the absence of the inhibitor, and a retention of fluorescence in its presence, indicates active MDR1-mediated efflux.

Visualizations

ADC_Resistance_Mechanisms cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ADC Auristatin-ADC Antigen Target Antigen Downregulation ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Internalization MDR1 MDR1/P-gp Upregulation Endosome Endosome Internalized_ADC->Endosome Lysosome Lysosome Impaired Function Endosome->Lysosome Trafficking Released_Auristatin Released Auristatin Lysosome->Released_Auristatin Payload Release Released_Auristatin->MDR1 Efflux Microtubules Microtubules Released_Auristatin->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Key mechanisms of resistance to auristatin-based ADCs.

Troubleshooting_Workflow Start Reduced ADC Sensitivity Observed Confirm_Resistance Confirm IC50 Shift (Cytotoxicity Assay) Start->Confirm_Resistance Check_Efflux Investigate Drug Efflux Confirm_Resistance->Check_Efflux Check_Antigen Assess Target Antigen Expression Confirm_Resistance->Check_Antigen Check_Trafficking Analyze ADC Internalization & Trafficking Confirm_Resistance->Check_Trafficking MDR1_Expression Western Blot / qRT-PCR for MDR1/MRP1 Check_Efflux->MDR1_Expression Functional_Efflux Rhodamine 123 Efflux Assay (Flow Cytometry) Check_Efflux->Functional_Efflux Antigen_Quantification Flow Cytometry for Surface Antigen Check_Antigen->Antigen_Quantification ADC_Localization Fluorescent ADC Confocal Microscopy Check_Trafficking->ADC_Localization

Caption: A logical workflow for troubleshooting resistance to auristatin-based ADCs.

MDR1_Upregulation_Pathway Chemotherapy Chemotherapy / ADC Payload (e.g., Auristatin) MAPK_Pathway MAPK/ERK Pathway Chemotherapy->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Chemotherapy->PI3K_Pathway NFkB_Pathway NF-kB Pathway Chemotherapy->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., YB-1, HIF-1α) MAPK_Pathway->Transcription_Factors PI3K_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors MDR1_Gene MDR1 (ABCB1) Gene Transcription_Factors->MDR1_Gene Increased Transcription MDR1_Protein MDR1/P-gp Protein MDR1_Gene->MDR1_Protein Translation Drug_Efflux Increased Drug Efflux MDR1_Protein->Drug_Efflux

Caption: Signaling pathways involved in the upregulation of MDR1 expression.

References

AcLys-PABC-VC-Aur0101 premature payload release issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antibody-Drug Conjugates (ADCs) utilizing the AcLys-PABC-VC-Aur0101 drug-linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a drug-linker conjugate used in the creation of Antibody-Drug Conjugates (ADCs).[1][2][3] It consists of four main parts:

  • Aur0101 : A potent cytotoxic agent belonging to the auristatin family of microtubule inhibitors.[1][4]

  • Valine-Citrulline (VC) Linker : A dipeptide that is designed to be cleaved by specific enzymes, such as Cathepsin B, which are highly active inside the lysosomes of cancer cells.[5][6][7][8]

  • PABC (p-aminobenzyloxycarbonyl) Spacer : A "self-immolative" spacer that, once the VC linker is cleaved, rapidly decomposes to release the Aur0101 payload in its active form.[9][10][11]

  • AcLys (Acetylated Lysine) : This component is part of the linker system, connecting to the PABC-VC-Aur0101 construct.

Q2: How is the Aur0101 payload released inside the target cell?

A2: The release mechanism is a multi-step process designed for targeted drug delivery:

  • The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • The ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Within the lysosome, enzymes such as Cathepsin B cleave the Valine-Citrulline (VC) linker.

  • Cleavage of the VC linker triggers the PABC spacer to undergo a rapid, self-immolative electronic cascade.

  • This self-immolation releases the Aur0101 payload in its fully active, unmodified form, allowing it to bind to tubulin and induce cell death.[9][11]

Q3: We are observing high toxicity and low efficacy in our mouse models. Could this be related to the this compound linker?

A3: Yes, this is a known issue. The Valine-Citrulline (VC) linker, while relatively stable in human plasma, is susceptible to premature cleavage in rodent plasma (mouse and rat).[12][13][14] This is due to the activity of a specific enzyme, Carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[5][6][12] This premature cleavage leads to the systemic release of the toxic Aur0101 payload, causing off-target toxicity and reducing the amount of ADC that reaches the tumor, thereby lowering efficacy.[6] This discrepancy is a critical consideration for preclinical evaluation.

Q4: How can the premature payload release in mouse models be mitigated?

A4: Several strategies can be employed to address the instability of the VC linker in mouse plasma:

  • Linker Modification : Introducing chemical modifications to the linker can increase its stability. For example, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVC) linker has been shown to significantly reduce premature cleavage in mice without compromising intracellular payload release.[13]

  • Use of Ces1c Knockout Mice : Performing studies in mice lacking the Ces1c enzyme can provide a more accurate assessment of ADC efficacy and toxicity, as these models better mimic the linker's stability in human plasma.[6]

  • Careful Data Interpretation : When using standard mouse models, it is crucial to be aware of this potential liability and to design experiments that can differentiate between on-target efficacy and off-target toxicity due to premature payload release.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Levels of Free Aur0101 Detected in Mouse Plasma Samples

  • Question: Our pharmacokinetic analysis of an ADC with the this compound linker shows a rapid decrease in intact ADC and a corresponding increase in free Aur0101 in mouse plasma. What is the likely cause and how can we confirm it?

  • Answer:

    • Likely Cause: The most probable cause is the enzymatic cleavage of the VC linker by mouse plasma carboxylesterase Ces1c.[5][6][12] This leads to premature payload release in the systemic circulation.

    • Troubleshooting Steps:

      • Perform an In Vitro Plasma Stability Assay: Incubate your ADC in both mouse and human plasma at 37°C and measure the drug-to-antibody ratio (DAR) over time. A significant drop in DAR in mouse plasma compared to human plasma will confirm the instability. (See Experimental Protocol 1).

      • Comparative Analysis: If available, compare the stability of your ADC with one that uses a more stable linker, such as a non-cleavable linker or a modified VC linker (e.g., EVC).[13]

      • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the specific cleavage products in the plasma samples. This can confirm that the cleavage is occurring at the VC linker.

Issue 2: Inconsistent In Vivo Efficacy Results Between Different Batches of ADC

  • Question: We have observed significant variability in tumor growth inhibition in our mouse xenograft models using different batches of the same ADC. What could be the cause?

  • Answer:

    • Potential Causes:

      • Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to different average numbers of payload molecules per antibody, affecting potency.

      • ADC Aggregation: ADCs with hydrophobic payloads can be prone to aggregation, which can alter their pharmacokinetic properties and efficacy.[7]

      • Linker-Payload Instability During Storage: The stability of the linker may be compromised if the ADC is not stored under optimal conditions.

    • Troubleshooting Steps:

      • Thorough Batch Characterization: For each batch, meticulously characterize the average DAR, percentage of unconjugated antibody, and aggregation levels using methods like Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and Size Exclusion Chromatography (SEC).

      • Assess In Vitro Potency: Before in vivo studies, test each batch in a cell-based cytotoxicity assay to ensure consistent potency.

      • Optimize Storage Conditions: Ensure the ADC is stored at the recommended temperature and in a suitable buffer to prevent degradation.

Quantitative Data Summary

The stability of the ADC linker is critical for its performance. The following table summarizes the comparative stability of different VC-PABC-based linkers in mouse plasma.

Linker ModificationConjugation Site% Intact ADC After 4.5 Days in Mouse PlasmaReference
Standard VC-PABCSite F (Labile)~20%[6]
Modified Linker 5Site F (Labile)~40%[6]
Modified Linker 7Site F (Labile)~80%[6]
Standard VC-PABCSite D (Intermediate Stability)~50%[10]
Modified Linker 7Site D (Intermediate Stability)~90%[10]

Note: The stability of the linker can also be influenced by the site of conjugation on the antibody.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.

  • Materials:

    • ADC of interest

    • Human, mouse, and rat plasma (sodium heparin anticoagulant recommended)

    • Phosphate-buffered saline (PBS)

    • Protein A or Protein G magnetic beads

    • Incubator at 37°C

    • LC-MS/MS system

  • Methodology:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma from each species (human, mouse, rat) and in PBS (as a control for inherent stability).

    • Incubate all samples at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • To each aliquot, add Protein A/G magnetic beads to capture the ADC.

    • Wash the beads with PBS to remove plasma proteins and unbound payload.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

    • Calculate the percentage of payload released over time relative to the T=0 sample.

Protocol 2: In Vitro Lysosomal Payload Release Assay

  • Objective: To confirm that the payload is efficiently released from the ADC in a simulated lysosomal environment.

  • Materials:

    • ADC of interest

    • Purified Cathepsin B enzyme or isolated liver lysosomes (commercially available)

    • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT)

    • Incubator at 37°C

    • LC-MS/MS system

  • Methodology:

    • Incubate the ADC (e.g., at 50 µg/mL) in the lysosomal assay buffer containing active Cathepsin B or liver lysosomes.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation with cold acetonitrile).

    • Centrifuge the samples to pellet the protein and enzyme.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of released Aur0101.

    • Calculate the percentage of payload release over time.

Visualizations

cluster_0 Extracellular Space cluster_1 Intracellular (Lysosome) cluster_2 Cytoplasm ADC ADC (this compound) Lysosome Lysosomal Enzymes (e.g., Cathepsin B) ADC->Lysosome Internalization & Trafficking SelfImmolation PABC Self-Immolation Lysosome->SelfImmolation VC Linker Cleavage Aur0101 Active Aur0101 SelfImmolation->Aur0101 Payload Release Tubulin α/β-Tubulin Dimers Aur0101->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Intracellular release and mechanism of action of Aur0101.

start Start: High off-target toxicity or low in vivo efficacy observed in mouse models run_assay Perform in vitro plasma stability assay (Protocol 1) start->run_assay check_plasma Is free Aur0101 payload detected in mouse plasma? compare_species Is ADC significantly less stable in mouse plasma compared to human plasma? check_plasma->compare_species Yes other_issues Investigate other causes: - ADC aggregation - Poor tumor penetration - Target antigen heterogeneity - Inconsistent DAR check_plasma->other_issues No run_assay->check_plasma cause_ces1c Conclusion: Premature payload release due to mouse Ces1c activity is highly likely. compare_species->cause_ces1c Yes compare_species->other_issues No mitigate Action: 1. Use Ces1c knockout mice. 2. Redesign linker for   increased stability (e.g., EVC). 3. Re-evaluate in vivo data   considering off-target effects. cause_ces1c->mitigate cluster_0 Sample Preparation & Incubation cluster_1 ADC Isolation cluster_2 Analysis prep 1. Dilute ADC in plasma (Human, Mouse, etc.) and PBS control. incubate 2. Incubate at 37°C prep->incubate aliquots 3. Collect aliquots at various time points incubate->aliquots capture 4. Capture ADC using Protein A/G beads aliquots->capture wash 5. Wash beads to remove contaminants capture->wash elute 6. Elute intact ADC wash->elute lcms 7. Analyze by LC-MS elute->lcms dar 8. Determine average Drug-to-Antibody Ratio (DAR) lcms->dar

References

Technical Support Center: Improving the Therapeutic Index of AcLys-PABC-VC-Aur0101 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugates (ADCs). The goal is to enhance the therapeutic index by addressing common challenges encountered during synthesis, characterization, and in vitro/in vivo evaluation.

I. Frequently Asked Questions (FAQs)

Q1: What is the this compound drug-linker?

A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2] It consists of four key components:

  • AcLys (Acetylated Lysine): The point of attachment to the monoclonal antibody (mAb) via its amino group.

  • PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that ensures the release of the unmodified payload.

  • VC (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, inside the target cancer cell.[3][4]

  • Aur0101: A potent auristatin derivative that acts as the cytotoxic payload by inhibiting tubulin polymerization.[2]

Q2: What is the mechanism of action for an ADC utilizing this drug-linker?

A2: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized. Inside the cell, the VC linker is cleaved by lysosomal enzymes, releasing the Aur0101 payload.[2] The released Aur0101 then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Q3: Why is improving the therapeutic index of this ADC important?

A3: A wider therapeutic index means a larger window between the dose required for anti-tumor efficacy and the dose that causes unacceptable toxicity to healthy tissues.[5] Improving the therapeutic index is crucial for developing safer and more effective ADCs. Key challenges with auristatin-based ADCs include off-target toxicity and the potential for premature payload release.[5][6]

Q4: What are the common challenges associated with auristatin payloads like Aur0101?

A4: Auristatin payloads are often hydrophobic, which can lead to several issues:

  • Aggregation: Increased hydrophobicity can cause the ADC to aggregate, which can lead to faster clearance from circulation and reduced efficacy.[7][8]

  • Off-target toxicity: Hydrophobic payloads can contribute to off-target toxicity.[5][8]

  • Lower DAR tolerance: High drug-to-antibody ratios (DAR) with hydrophobic payloads can exacerbate aggregation and clearance issues.[8]

Q5: Are there known stability issues with the VC-PABC linker?

A5: While the VC-PABC linker is designed to be stable in human plasma, it has been shown to be susceptible to premature cleavage by carboxylesterases in rodent plasma.[9][10][11] This can lead to off-target toxicity and an underestimation of the ADC's therapeutic potential during preclinical studies in these species.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the development of this compound ADCs.

Problem 1: Low Conjugation Efficiency and Heterogeneous DAR

Symptoms:

  • Low overall yield of the ADC after purification.

  • Broad and poorly resolved peaks in Hydrophobic Interaction Chromatography (HIC) analysis, indicating a wide range of DAR species.

  • Inconsistent batch-to-batch production.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepRationale
Suboptimal Reaction Conditions Optimize conjugation reaction parameters such as pH, temperature, and reaction time. Perform small-scale experiments to screen a range of conditions.Lysine (B10760008) conjugation is sensitive to pH; a slightly basic pH (7.5-8.5) is generally optimal for reacting with the primary amine of lysine.
Poor Quality of Starting Materials Ensure the purity and integrity of the antibody and the this compound drug-linker. Characterize the antibody for any modifications that might interfere with conjugation.Impurities or degradation of the drug-linker can lead to side reactions and lower conjugation efficiency.
Steric Hindrance Consider using a linker with a PEG spacer to increase the distance between the payload and the antibody.A PEG spacer can improve the accessibility of the reactive group on the linker to the lysine residues on the antibody, potentially increasing conjugation efficiency.[12]
Inconsistent Drug-Linker Solubility Ensure the drug-linker is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous antibody solution. Avoid precipitation of the drug-linker during the reaction.Poor solubility can lead to inefficient and heterogeneous conjugation.
Problem 2: ADC Aggregation

Symptoms:

  • Visible precipitation of the ADC solution.

  • Presence of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.[7][13]

  • Poor peak shape and recovery in chromatography.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepRationale
High Hydrophobicity of the ADC Optimize for a lower average DAR. While a higher DAR may seem desirable for potency, it increases hydrophobicity and the propensity for aggregation.[8]A lower DAR can significantly reduce aggregation and improve the pharmacokinetic profile of the ADC.
Unfavorable Buffer Conditions Screen different buffer formulations. Optimize pH to be away from the antibody's isoelectric point and adjust salt concentration.Both very low and very high salt concentrations can promote protein aggregation.[8]
Stress-Induced Aggregation Minimize exposure to physical stresses such as vigorous mixing, multiple freeze-thaw cycles, and high temperatures.ADCs can be sensitive to physical stress, which can induce unfolding and subsequent aggregation.
Hydrophobic Payload Interactions Incorporate hydrophilic linkers or modify the payload to be more hydrophilic.This can "mask" the hydrophobicity of the auristatin payload and reduce intermolecular hydrophobic interactions that lead to aggregation.[8][14]
Problem 3: Premature Payload Release and Off-Target Toxicity

Symptoms:

  • High levels of free payload detected in in vitro plasma stability assays.

  • Significant toxicity observed in antigen-negative cell lines in cytotoxicity assays.[5]

  • In vivo toxicity in preclinical models at doses below the efficacious dose, leading to a narrow therapeutic window.[6]

Possible Causes and Solutions:

Possible CauseTroubleshooting StepRationale
Linker Instability in Rodent Plasma Be aware of the potential for premature cleavage of the VC linker by rodent carboxylesterases.[9][11] For preclinical studies in rodents, consider using a modified linker that is more resistant to this cleavage.This will provide a more accurate assessment of the ADC's stability and potential for off-target toxicity in a human setting.
"Bystander Effect" in Non-Target Tissues If off-target toxicity is a concern, consider a non-cleavable linker if the target antigen shows high and homogenous expression.A non-cleavable linker requires lysosomal degradation of the antibody for payload release, which can reduce the bystander effect and off-target toxicity.[15][16]
Deconjugation Investigate the stability of the bond between the AcLys and the antibody. Ensure that the conjugation chemistry results in a stable amide bond.An unstable linkage can lead to the release of the drug-linker from the antibody in circulation.
Hydrophobicity-Driven Off-Target Uptake Reduce the overall hydrophobicity of the ADC by optimizing the DAR or using hydrophilic linkers.Highly hydrophobic ADCs may be taken up non-specifically by cells, leading to off-target toxicity.[5]

III. Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of the ADC to determine the average DAR.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).

  • Integrate the peak areas for each species.

  • Calculate the average DAR using the following formula: Average DAR = (Σ(Peak Area of DARn * n)) / (Σ(Peak Area of DARn)) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To detect and quantify high molecular weight aggregates in the ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 20-50 µg of the ADC sample.

  • Run an isocratic elution with the mobile phase for 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the monomeric ADC and any high molecular weight aggregates (which will elute earlier).

  • Integrate the peak areas to determine the percentage of aggregation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC sample, unconjugated antibody, and free Aur0101 payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[18]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting software.

IV. Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC 2. Internalization Released_Payload Released Aur0101 Internalized_ADC->Released_Payload 3. Linker Cleavage CathepsinB Cathepsin B CathepsinB->Internalized_ADC Apoptosis Apoptosis Released_Payload->Apoptosis 4. Tubulin Inhibition

Caption: Mechanism of action of an this compound ADC.

DAR_Analysis_Workflow start Start: ADC Sample hic Hydrophobic Interaction Chromatography (HIC) start->hic data Chromatogram with Separated DAR Species hic->data integrate Integrate Peak Areas data->integrate calculate Calculate Average DAR integrate->calculate end End: Report Average DAR calculate->end

Caption: Experimental workflow for DAR analysis by HIC.

Troubleshooting_Decision_Tree start Experimental Issue Observed issue1 Low Yield / Heterogeneous DAR? start->issue1 issue2 ADC Aggregation? issue1->issue2 No solution1 Optimize Conjugation Conditions Verify Material Quality issue1->solution1 Yes issue3 High Off-Target Toxicity? issue2->issue3 No solution2 Optimize DAR & Buffer Use Hydrophilic Linkers issue2->solution2 Yes solution3 Assess Linker Stability Consider Non-Cleavable Linker issue3->solution3 Yes no_issue Proceed with Experiment issue3->no_issue No

References

Technical Support Center: AcLys-PABC-VC-Aur0101 and Bystander Effect Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AcLys-PABC-VC-Aur0101 in their experiments, with a focus on understanding and addressing the variability of the bystander effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a drug-linker conjugate used for the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6] It consists of:

  • Aur0101: A potent auristatin derivative that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]

  • VC (Valine-Citrulline) linker: A dipeptide that is cleavable by lysosomal proteases, such as Cathepsin B, which are highly expressed in tumor cells.[7][8]

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC linker, releases the unmodified Aur0101 payload.[7][9]

  • AcLys (Acetylated Lysine): This component is part of the full linker structure.

The ADC, upon binding to a specific antigen on the surface of a cancer cell, is internalized.[1][10] Inside the cell's lysosome, the VC linker is cleaved, leading to the release of the PABC spacer and subsequently the active Aur0101 payload.[9][10]

Q2: What is the "bystander effect" in the context of ADCs?

The bystander effect is the ability of an ADC to kill not only the antigen-positive (Ag+) target cancer cells but also neighboring antigen-negative (Ag-) cells.[10][11][12][] This occurs when the cytotoxic payload, once released from the target cell, can diffuse across cell membranes and affect adjacent cells.[10][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[11][14][15]

Q3: How does this compound facilitate the bystander effect?

The bystander effect of an ADC containing this compound is primarily enabled by:

  • Cleavable Linker: The VC linker is designed to be cleaved intracellularly, releasing the payload.[7][8]

  • Membrane Permeability of the Payload: Upon release, the Aur0101 payload is a neutral, hydrophobic molecule that can diffuse across cell membranes to kill neighboring cells.[10][]

Q4: What are the key factors that contribute to the variability of the bystander effect?

The variability of the bystander effect is influenced by several factors:[10][16]

  • Linker Stability: The stability of the linker in the bloodstream is crucial. Premature cleavage can lead to systemic toxicity, while a linker that is too stable may not release the payload efficiently within the target cell.[10][12]

  • Payload Properties: The physicochemical properties of the payload, such as its hydrophobicity and membrane permeability, determine its ability to diffuse out of the target cell and affect bystander cells.[][16]

  • Antigen Expression Levels: A higher number of antigen-positive cells in a tumor can lead to a more pronounced bystander effect due to a greater amount of released payload.[11][17]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as high interstitial fluid pressure, can impede the diffusion of the payload.[14]

  • Cellular Resistance: Bystander cells may have or develop resistance mechanisms to the cytotoxic payload.[18]

Troubleshooting Guides

In Vitro Cytotoxicity and Bystander Effect Assays

Table 1: Troubleshooting Common Issues in In Vitro Assays

Problem Possible Cause Recommended Solution
High variability in cell viability/killing between replicate wells. Inconsistent cell seeding density.Ensure a homogeneous single-cell suspension before seeding. Calibrate pipettes and use consistent pipetting techniques. Consider using an automated cell counter.[18]
Uneven distribution of target and bystander cells in co-culture.Gently swirl the plate in a figure-eight motion after seeding to ensure even distribution.[18]
Edge effects in the microplate.Avoid using the outermost wells. Fill outer wells with sterile PBS or media to maintain humidity.[18]
No significant bystander killing observed. Inefficient payload release from target cells.Confirm the ADC concentration is sufficient to kill target cells effectively by running a dose-response curve on the target cells alone.[18]
Bystander cells are resistant to the payload.Test the sensitivity of the bystander cells to the free payload in a separate experiment.[18]
Insufficient co-culture or conditioned medium incubation time.The bystander effect is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.[11][17][18]
Inconsistent results in conditioned medium transfer assays. Variability in the production of bystander factors.Standardize the conditions for generating the conditioned medium, including initial cell seeding density, ADC treatment concentration and duration, and the volume of medium used.[18]
Degradation of the released payload in the conditioned medium.Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.[18]

Experimental Protocols

Key Experiments for Assessing Bystander Effect

1. In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the concentration of ADC required to kill 50% of the cells in a culture (IC50).[19]

  • Materials:

    • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

    • Complete cell culture medium

    • This compound ADC and unconjugated antibody control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[19]

    • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • Procedure:

    • Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

    • Remove the old medium from the cells and add the different concentrations of the ADC or control.

    • Incubate the plates for a predetermined period (e.g., 72 hours).

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[19]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[19]

2. Co-culture Bystander Effect Assay

This assay directly measures the killing of Ag- cells when they are cultured together with Ag+ cells in the presence of the ADC.[11][20][21]

  • Materials:

    • Ag+ cell line

    • Ag- cell line engineered to express a fluorescent protein (e.g., GFP) or luciferase for easy identification and quantification.[11][22]

    • Complete cell culture medium

    • This compound ADC

  • Procedure:

    • Seed a mixture of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate and allow them to adhere.[11]

    • Treat the co-culture with a concentration of ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells (determined from single-cell line cytotoxicity assays).[11]

    • Incubate for a set period (e.g., 72 hours).

    • Quantify the number of viable GFP-labeled Ag- cells using fluorescence microscopy or flow cytometry.

    • Compare the viability of Ag- cells in the co-culture to the viability of Ag- cells cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

3. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect can be transferred from the Ag+ cells to the Ag- cells via soluble factors (i.e., the released payload) in the culture medium.[20][21]

  • Materials:

    • Ag+ and Ag- cell lines

    • Complete cell culture medium

    • This compound ADC

  • Procedure:

    • Seed Ag+ cells in a culture dish and treat them with the ADC for a specific duration (e.g., 48 hours) to allow for payload release.

    • Collect the conditioned medium from the ADC-treated Ag+ cells and clarify it by centrifugation or filtration to remove any detached cells.

    • In a separate 96-well plate, seed Ag- cells and allow them to adhere.

    • Remove the medium from the Ag- cells and replace it with the conditioned medium from the Ag+ cells.

    • Incubate the Ag- cells with the conditioned medium for a set period (e.g., 24-48 hours).

    • Assess the viability of the Ag- cells using an MTT/XTT assay. A decrease in viability compared to cells treated with conditioned medium from untreated Ag+ cells indicates a bystander effect.[20]

Data Presentation

Table 2: Example Data Summary for In Vitro Cytotoxicity

Cell Line Antigen Expression ADC IC50 (nM) Unconjugated Antibody IC50 (nM) Free Aur0101 IC50 (nM)
Cell Line AHigh (Ag+)1.5> 10000.1
Cell Line BLow (Ag+)50.2> 10000.2
Cell Line CNegative (Ag-)> 1000> 10000.5

Table 3: Example Data Summary for Co-culture Bystander Effect Assay

Co-culture Ratio (Ag+:Ag-) ADC Concentration (nM) % Viability of Ag- Cells (Co-culture) % Viability of Ag- Cells (Alone) % Bystander Killing
1:110459552.6
1:310689528.4
3:110259573.7

Visualizations

ADC_Mechanism Figure 1. Mechanism of Action of an ADC with this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Antigen-Positive Cell) cluster_bystander Neighboring Antigen-Negative Cell ADC ADC (Antibody + Linker + Payload) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage 3. Enzymatic Action Payload_Release Aur0101 Payload Released Cleavage->Payload_Release 4. Payload Release Apoptosis_Target Apoptosis of Target Cell Payload_Release->Apoptosis_Target 5a. Induces Cell Death Bystander_Cell Antigen-Negative Bystander Cell Payload_Release->Bystander_Cell 5b. Diffusion (Bystander Effect) Apoptosis_Bystander Apoptosis of Bystander Cell Bystander_Cell->Apoptosis_Bystander 6. Induces Cell Death

Caption: Mechanism of action for an ADC utilizing the this compound drug-linker, including the bystander effect.

Experimental_Workflow Figure 2. Experimental Workflow to Assess Bystander Effect cluster_cytotoxicity A. Cytotoxicity Assay cluster_coculture B. Co-culture Assay cluster_conditioned C. Conditioned Medium Assay Seed_Ag_pos Seed Ag+ Cells Treat_ADC_cyto Treat with ADC (Dose-Response) Seed_Ag_pos->Treat_ADC_cyto Seed_Ag_neg Seed Ag- Cells Seed_Ag_neg->Treat_ADC_cyto Incubate_cyto Incubate Treat_ADC_cyto->Incubate_cyto Viability_cyto Assess Viability (e.g., MTT/XTT) Incubate_cyto->Viability_cyto IC50 Determine IC50 Viability_cyto->IC50 Seed_co Seed Ag+ and Ag- (fluorescently labeled) Cells Together Treat_ADC_co Treat with ADC Seed_co->Treat_ADC_co Incubate_co Incubate Treat_ADC_co->Incubate_co Quantify_Ag_neg Quantify Viable Ag- Cells Incubate_co->Quantify_Ag_neg Bystander_Effect_co Assess Bystander Killing Quantify_Ag_neg->Bystander_Effect_co Treat_Ag_pos Treat Ag+ Cells with ADC Collect_medium Collect Conditioned Medium Treat_Ag_pos->Collect_medium Treat_Ag_neg_cond Add Conditioned Medium to Ag- Cells Collect_medium->Treat_Ag_neg_cond Incubate_cond Incubate Treat_Ag_neg_cond->Incubate_cond Viability_cond Assess Viability of Ag- Cells Incubate_cond->Viability_cond Bystander_Effect_cond Assess Bystander Killing Viability_cond->Bystander_Effect_cond

Caption: A flowchart outlining the key experimental workflows for characterizing the bystander effect of an ADC.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Absent Bystander Effect Start No Bystander Effect Observed Check_Target_Killing Is the ADC effectively killing the Ag+ cells? Start->Check_Target_Killing Optimize_ADC_Conc Optimize ADC concentration and incubation time for Ag+ cell killing. Check_Target_Killing->Optimize_ADC_Conc No Check_Bystander_Sensitivity Are the Ag- cells sensitive to the free payload? Check_Target_Killing->Check_Bystander_Sensitivity Yes Resistant_Bystander Bystander cells may be resistant. Consider alternative bystander cell line. Check_Bystander_Sensitivity->Resistant_Bystander No Check_Incubation_Time Was the co-culture/ conditioned medium incubation time sufficient? Check_Bystander_Sensitivity->Check_Incubation_Time Yes Time_Course Perform a time-course experiment to find the optimal duration. Check_Incubation_Time->Time_Course No Possible_Payload_Degradation Payload may be degrading or not diffusing effectively. Check_Incubation_Time->Possible_Payload_Degradation Yes

Caption: A decision tree to guide troubleshooting when the expected bystander effect is not observed in vitro.

References

Technical Support Center: Modifying the VC Linker for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the stability of Valine-Citrulline (VC) linkers in bioconjugates such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature VC linker cleavage in preclinical mouse models?

A1: The primary cause of premature Valine-Citrulline (VC) linker cleavage in mouse models is the activity of a specific carboxylesterase, Ces1c.[1][2][3][4] This enzyme recognizes and hydrolyzes the amide bond within the VC-PABC (p-aminobenzyloxycarbonyl) structure, leading to the unwanted release of the payload in systemic circulation.[1][2][3][4] This phenomenon is particularly pronounced in mice and is not observed to the same extent in humans or primates, which lack the corresponding enzyme activity.[3][4]

Q2: How can the stability of the VC linker be improved to mitigate premature cleavage in mice?

A2: Several strategies can be employed to enhance VC linker stability in the presence of mouse carboxylesterases:

  • Amino Acid Modification: Introducing a charged or hydrophilic amino acid adjacent to the valine residue can significantly increase stability. For instance, a glutamic acid-valine-citrulline (EVCit) linker has demonstrated substantially greater stability in mouse plasma compared to the traditional VCit linker.[5][6]

  • Steric Hindrance: Introducing steric hindrance near the cleavage site can impede enzyme access. This can be achieved through chemical modifications to the linker structure.[7]

  • Alternative Linker Designs: Exploring linkers that are not substrates for carboxylesterases, such as those with different peptide sequences or non-peptidic cleavage mechanisms, can be a viable alternative.[8][9] For example, a triglycyl peptide linker (CX) has shown high stability in mouse plasma.[8]

Q3: What are the key differences in VC linker stability between mouse and human plasma?

A3: VC linkers are generally stable in human plasma but exhibit significant instability in mouse plasma.[3][6] This discrepancy is due to the presence of the carboxylesterase Ces1c in mice, which is absent in humans.[1][2][3][4] Consequently, preclinical efficacy and toxicity data from mouse models using standard VC linkers may not accurately predict clinical outcomes in humans. It is crucial to consider this species-specific difference during the development of ADCs.

Q4: Besides enzymatic cleavage, what other factors can contribute to VC linker instability?

A4: While enzymatic cleavage is the primary concern, other factors can influence the overall stability of an ADC with a VC linker:

  • Conjugation Site: The site of linker-payload conjugation on the antibody can impact stability.[7][10] Highly solvent-accessible sites may be more prone to linker-maleimide exchange reactions with serum albumin if a maleimide-based conjugation chemistry is used.[11]

  • Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may affect in vivo stability and clearance.[1][] Modifying the linker with hydrophilic moieties like PEG can help mitigate this.[][13]

  • Linker Chemistry: The choice of conjugation chemistry plays a role. For instance, linkers attached via maleimide (B117702) chemistry can undergo retro-Michael reactions, leading to payload loss.[8]

Troubleshooting Guides

Problem 1: High levels of premature payload release are observed in in vivo mouse studies.

Possible Cause Suggested Solution
Cleavage by mouse carboxylesterase (Ces1c).[1][2][3][4]1. Modify the linker: Incorporate a glutamic acid residue to create an EVCit linker, which has shown significantly improved stability in mouse plasma.[5][6] 2. Use a Ces1c knockout mouse model: This allows for the assessment of linker stability and ADC efficacy without the confounding factor of Ces1c-mediated cleavage.[8] 3. Switch to a more stable linker: Consider using a linker that is not a substrate for Ces1c, such as a triglycyl peptide linker.[8]
Unstable conjugation chemistry.1. Optimize conjugation site: Select conjugation sites that are less solvent-accessible to reduce the likelihood of maleimide exchange reactions.[11] 2. Use alternative conjugation chemistry: Explore more stable conjugation methods to prevent premature payload release.

Problem 2: Inconsistent or poor in vitro stability results in plasma.

Possible Cause Suggested Solution
Issues with the plasma stability assay protocol.1. Ensure proper sample handling: Use appropriate anticoagulants and handle plasma samples consistently to avoid variability. 2. Optimize analytical method: Use sensitive and validated analytical methods like ELISA or LC-MS/MS to accurately quantify intact ADC and released payload.[5] 3. Include appropriate controls: Use control ADCs with known stability profiles to validate the assay.
ADC aggregation.[1][]1. Incorporate hydrophilic linkers: Use PEGylated linkers to improve the solubility and reduce the aggregation of ADCs with hydrophobic payloads.[][13] 2. Characterize aggregation: Use techniques like size-exclusion chromatography (SEC) to assess the aggregation state of the ADC.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of various linker modifications.

Table 1: In Vivo Stability of Different Linker Modifications in Mice

Linker TypeADC ModelObservation in Mouse PlasmaReference
VCit (Valine-citrulline) anti-HER2-MMAF>95% of conjugated payload lost after 14 days.[5]
SVCit (Serine-valine-citrulline) anti-HER2-MMAF~70% of conjugated payload lost after 14 days.[5]
EVCit (Glutamic acid–valine–citrulline) anti-HER2-MMAFAlmost no linker cleavage after 14 days.[5]
VC-PABC ITC6104ROUnstable due to susceptibility to mouse carboxylesterase 1c (Ces1c).[2][5]
Triglycyl Peptide (CX) Trastuzumab-DM1Half-life (t1/2) of 9.9 days.[5][8]

Table 2: In Vitro Half-Life of Linker Probes in Mouse Plasma

Linker ProbeHalf-Life (t1/2) in Mouse PlasmaReference
VCit 2.3 hours[6]
SVCit 3.1 hours[6]
EVCit 19.1 hours[6]
DVCit (Aspartic acid-valine-citrulline) 14.0 hours[6]
KVCit (Lysine-valine-citrulline) 0.9 hours[6]

Experimental Protocols

1. In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the in vitro stability of an ADC in plasma.

  • Objective: To determine the rate of payload release from an ADC when incubated in plasma from different species (e.g., mouse, rat, human).

  • Materials:

    • ADC sample

    • Plasma (e.g., BALB/c mouse plasma, human plasma)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical instruments (ELISA plate reader or LC-MS/MS system)

  • Procedure:

    • Dilute the ADC to a final concentration in the plasma of the desired species.

    • Incubate the samples at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma samples.

    • Immediately stop the reaction, for example, by freezing the samples at -80°C.

    • Quantify the amount of intact ADC and/or released payload using a validated analytical method.

      • ELISA: Can be used to measure the concentration of intact ADC.[5] This typically involves a capture antibody targeting the ADC's monoclonal antibody and a detection antibody targeting the payload.[5]

      • LC-MS/MS: Can be used to quantify the free payload that has been released into the plasma.[5][14] This method involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[5]

    • Calculate the percentage of intact ADC remaining or the amount of payload released over time to determine the stability profile.

2. In Vivo Stability Assessment

This protocol provides a general workflow for evaluating the in vivo stability of an ADC in an animal model.

  • Objective: To measure the pharmacokinetics and stability of an ADC in a relevant animal model (e.g., mouse).

  • Materials:

    • ADC sample

    • Animal model (e.g., SCID mice)

    • Dosing and blood collection equipment

    • Analytical instruments (ELISA plate reader or LC-MS/MS system)

  • Procedure:

    • Administer the ADC to the animal model, typically via intravenous injection.[5]

    • Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to quantify the concentration of total antibody and intact ADC using methods like ELISA.[3][5] The difference between total antibody and intact ADC concentration provides a measure of payload loss over time.

    • Alternatively, LC-MS/MS can be used to measure the concentration of the free payload in circulation.[5]

    • Plot the concentration of intact ADC versus time to determine the pharmacokinetic profile and in vivo stability.

Mandatory Visualizations

VC_Linker_Cleavage_Pathway VC Linker Cleavage Mechanisms cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Target Tumor Cell ADC_Circulation Intact ADC (VC Linker Stable) Premature_Cleavage Premature Payload Release (Off-target Toxicity) ADC_Circulation->Premature_Cleavage Ces1c (in mice) Internalization ADC Internalization (Endocytosis) ADC_Circulation->Internalization Targeting Ces1c Mouse Carboxylesterase (Ces1c) Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Payload_Release Payload Release (Cytotoxicity) Lysosome->Payload_Release Cathepsin B Cleavage CathepsinB Cathepsin B

Caption: Intended vs. premature cleavage of VC linkers.

Experimental_Workflow_Stability Workflow for Assessing VC Linker Stability cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Incubation Incubate ADC in Plasma (Mouse, Human) Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Analysis_Invitro Quantify Intact ADC / Free Payload (ELISA, LC-MS) Timepoints->Analysis_Invitro Data_Invitro Determine In Vitro Half-life Analysis_Invitro->Data_Invitro Dosing Administer ADC to Mice Blood_Collection Collect Blood Samples at Timepoints Dosing->Blood_Collection Plasma_Processing Process to Obtain Plasma Blood_Collection->Plasma_Processing Analysis_Invivo Quantify Intact ADC / Total Antibody (ELISA) Plasma_Processing->Analysis_Invivo Data_Invivo Determine PK Profile and Stability Analysis_Invivo->Data_Invivo

Caption: Workflow for in vitro and in vivo VC linker stability assessment.

Troubleshooting_Logic Troubleshooting Premature Payload Release Start High Premature Payload Release in Mouse Model Check_Linker Is a standard VC linker used? Start->Check_Linker Modify_Linker Modify Linker: - Add Glutamic Acid (EVCit) - Increase Steric Hindrance Check_Linker->Modify_Linker Yes Check_Conjugation Is conjugation chemistry stable? Check_Linker->Check_Conjugation No Alternative_Linker Use Alternative Linker: - Triglycyl Peptide (CX) - Non-peptidic Linker Modify_Linker->Alternative_Linker Re-evaluate Re-evaluate In Vivo Stability Modify_Linker->Re-evaluate Alternative_Linker->Re-evaluate Optimize_Conjugation Optimize Conjugation: - Site Selection - Alternative Chemistry Check_Conjugation->Optimize_Conjugation No Check_Conjugation->Re-evaluate Yes Optimize_Conjugation->Re-evaluate

Caption: Decision tree for troubleshooting VC linker instability.

References

Validation & Comparative

A Comparative Guide to Cleavable ADC Linkers: AcLys-PABC-VC-Aur0101 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of a cleavable linker is a critical design consideration, directly influencing an ADC's stability in circulation, its payload release mechanism, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the AcLys-PABC-VC-Aur0101 linker-payload combination with other prevalent cleavable ADC linkers, supported by a review of their mechanisms and available data.

Introduction to Cleavable ADC Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release minimizes off-target toxicity and maximizes the therapeutic window. The primary classes of cleavable linkers are categorized based on their cleavage mechanism: protease-sensitive, pH-sensitive, and disulfide linkers.[1]

This compound is a protease-sensitive linker-drug conjugate.[2] It comprises the potent auristatin microtubule inhibitor, Aur0101, connected to an antibody via a linker.[2] This linker consists of an acetylated lysine (B10760008) (AcLys), a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and a valine-citrulline (VC) dipeptide that is a substrate for lysosomal proteases like Cathepsin B.[][4]

Mechanism of Action: A Visual Breakdown

The precise release of the cytotoxic payload is paramount for the efficacy of an ADC. The following diagrams illustrate the cleavage mechanisms of different linker types.

cluster_0 Protease-Sensitive Cleavage (e.g., this compound) ADC ADC Internalization Lysosome Trafficking to Lysosome ADC->Lysosome CathepsinB Cathepsin B Cleavage of VC Lysosome->CathepsinB PABC PABC Self-Immolation CathepsinB->PABC Payload Payload (Aur0101) Release PABC->Payload

Caption: Mechanism of a protease-sensitive linker.

cluster_1 pH-Sensitive Cleavage (e.g., Hydrazone) ADC_pH ADC Internalization Endosome Trafficking to Endosome/Lysosome (Low pH) ADC_pH->Endosome Hydrolysis Hydrazone Bond Hydrolysis Endosome->Hydrolysis Payload_pH Payload Release Hydrolysis->Payload_pH

Caption: Mechanism of a pH-sensitive linker.

cluster_2 Disulfide Linker Cleavage ADC_SS ADC Internalization Cytosol Entry into Cytosol (High Glutathione) ADC_SS->Cytosol Reduction Disulfide Bond Reduction Cytosol->Reduction Payload_SS Payload Release Reduction->Payload_SS

Caption: Mechanism of a disulfide linker.

Comparative Analysis of Cleavable Linkers

The ideal ADC linker should be highly stable in circulation to prevent premature payload release and associated off-target toxicity, while allowing for efficient and specific cleavage at the target site.[5]

Linker TypeCleavage TriggerAdvantagesDisadvantages
Protease-Sensitive (e.g., this compound) Lysosomal proteases (e.g., Cathepsin B)[]High serum stability, well-established technology, potential for bystander effect.[1][6]Potential for off-target cleavage by other proteases, linker stability can be influenced by conjugation site.[7][8]
pH-Sensitive (e.g., Hydrazone) Acidic environment of endosomes and lysosomes (pH 4.5-6.5)[]Targeted release in acidic intracellular compartments.[]Prone to hydrolysis in systemic circulation, leading to potential off-target toxicity.[10][11]
Disulfide High intracellular concentrations of glutathione[12]Good serum stability, exploits the reducing environment of the cytosol.[]Release kinetics can be variable, potential for premature release in the presence of reducing agents in the bloodstream.[12][14]

Experimental Data Summary

While direct head-to-head comparative studies of this compound with other linkers using the same antibody and payload are limited in the public domain, we can infer performance from studies on similar linker technologies.

A study by Dorywalska et al. investigated the stability of VC-PABC linkers and found that the conjugation site on the antibody significantly impacts their stability in mouse plasma.[15] This highlights the importance of optimizing conjugation chemistry for protease-sensitive linkers. Research has also shown that modifications to the VC linker, such as the addition of a glutamic acid residue (EVCit), can enhance stability in mouse plasma without compromising cathepsin-mediated cleavage.[16][17] This suggests that the AcLys component in this compound may also play a role in modulating linker stability and hydrophilicity.

Hydrazone linkers, while effective in early ADCs, have demonstrated a tendency for gradual hydrolysis in the bloodstream, which can lead to higher systemic toxicity.[11] Disulfide linkers generally exhibit better serum stability compared to hydrazone linkers.[] The kinetics of payload release from disulfide linkers can be tuned by modifying the steric hindrance around the disulfide bond.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma and assess the extent of premature payload release.

Methodology:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points.

  • At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge to separate the supernatant containing the released payload from the protein pellet containing the intact ADC.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of free payload.

  • Analyze the protein pellet (after appropriate processing) by a method such as ELISA or hydrophobic interaction chromatography (HIC) to quantify the amount of intact ADC.

  • Calculate the percentage of intact ADC remaining over time.

cluster_3 In Vitro Plasma Stability Workflow start Incubate ADC in Plasma precipitate Precipitate Proteins start->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Analyze Supernatant (LC-MS/MS for Free Payload) centrifuge->supernatant pellet Analyze Pellet (ELISA/HIC for Intact ADC) centrifuge->pellet data Calculate % Intact ADC supernatant->data pellet->data

Caption: Workflow for in vitro plasma stability assay.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • Plot cell viability against ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

cluster_4 In Vitro Cytotoxicity Assay Workflow plate Plate Cancer Cells treat Treat with ADC Dilutions plate->treat incubate Incubate treat->incubate viability Assess Cell Viability incubate->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for in vitro cytotoxicity assay.

Conclusion

The this compound linker-payload system represents a refined and widely adopted approach in the design of protease-cleavable ADCs. The valine-citrulline dipeptide offers a balance of high serum stability and efficient enzymatic cleavage within the lysosomal compartment of tumor cells.[18] In comparison to pH-sensitive hydrazone linkers, the VC-based system generally provides superior stability, thereby reducing the risk of premature payload release and associated off-target toxicities.[11] While disulfide linkers also offer good stability, the cleavage mechanism of protease-sensitive linkers is often considered more specific to the intracellular environment of tumor cells.

The selection of an optimal linker is contingent upon the specific antibody, payload, and target indication. The this compound system, with its well-characterized mechanism and proven utility in numerous ADCs, stands as a robust platform for the development of next-generation targeted cancer therapies. Further head-to-head studies with standardized experimental conditions will be invaluable in delineating the precise performance advantages of different linker technologies.

References

A Head-to-Head Comparison of Aur0101, MMAE, and MMAF: A Guide for ADC Payload Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 10, 2025 – In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of three potent auristatin-derived payloads: Aur0101 (also known as PF-06380101), monomethyl auristatin E (MMAE), and monomethyl auristatin F (MMAF). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, in vitro cytotoxicity, in vivo efficacy, and key differentiating characteristics to inform rational ADC design.

Executive Summary

Aur0101, MMAE, and MMAF are all highly potent synthetic analogues of the natural antimitotic agent dolastatin 10.[1][2][3] They share a common mechanism of action, inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4] Despite this shared mechanism, subtle structural differences between these molecules result in significant variations in their physicochemical properties, cytotoxicity, and suitability for different ADC applications. MMAE is characterized by its high cell permeability and potent bystander killing effect, while MMAF is less permeable, leading to more localized cytotoxicity.[3][5] Aur0101 is a novel auristatin derivative with demonstrated potent anti-tumor activity.[6] This guide will delve into the available data to provide a clear comparison of these three payloads.

Mechanism of Action: Tubulin Inhibition

All three payloads, Aur0101, MMAE, and MMAF, exert their cytotoxic effects by binding to tubulin, a key component of microtubules.[2][4] This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The resulting cell cycle arrest at the G2/M phase ultimately triggers the apoptotic cascade, leading to cancer cell death.

ADC ADC binds to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., Aur0101, MMAE, MMAF) Lysosome->Payload_Release Tubulin Tubulin Binding Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. General mechanism of action for auristatin-based ADCs.

Comparative In Vitro Cytotoxicity

The in vitro potency of these payloads is a key indicator of their potential therapeutic efficacy. The following table summarizes available data on the cytotoxic activity of Aur0101, MMAE, and MMAF against various cancer cell lines. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.

PayloadCell LineCancer TypeIC50/GI50 (nM)
Aur0101 (PF-06380101) BT-474Breast Cancer~0.2 (GI50)
MDA-MB-361Breast Cancer~0.2 (GI50)
NCI-N87Gastric Cancer~0.2 (GI50)
MMAE (free drug) SK-BR-3Breast Cancer3.27
HEK293Kidney Cancer4.24
U87MGGlioblastoma0.23
SK-OV-3Ovarian Cancer0.03
HPAF-IIPancreatic Cancer~30-50 times more potent than DXd
MMAF (free drug) L-82 (in vivo)Anaplastic Large Cell LymphomaPotently cytotoxic
cAC10-vcMMAE (ADC) Karpas 299T-cell lymphomaPotently cytotoxic
cAC10-vcMMAF (ADC) Karpas 299T-cell lymphomaPotently cytotoxic

Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of potency. Lower values indicate higher potency. Data is compiled from multiple sources and direct comparison should be made with caution.[4][7][8][9][10]

Key Differentiators: Cell Permeability and the Bystander Effect

A crucial distinction between MMAE and MMAF lies in their cell membrane permeability, which directly impacts their ability to induce a "bystander effect."

  • MMAE: Being more lipophilic and uncharged, MMAE can readily cross cell membranes.[3][5] This allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells. This bystander effect is advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5]

  • MMAF: The presence of a charged C-terminal phenylalanine residue makes MMAF less membrane-permeable.[3][] Consequently, its cytotoxic activity is largely confined to the antigen-positive target cell, resulting in a more localized effect and potentially reduced off-target toxicity.[12]

The properties of Aur0101 regarding cell permeability and bystander effect are less publicly documented compared to MMAE and MMAF.

cluster_MMAE MMAE cluster_MMAF MMAF TargetCell_MMAE Antigen-Positive Target Cell BystanderCell1_MMAE Antigen-Negative Bystander Cell TargetCell_MMAE->BystanderCell1_MMAE Diffuses out BystanderCell2_MMAE Antigen-Negative Bystander Cell TargetCell_MMAE->BystanderCell2_MMAE Diffuses out TargetCell_MMAF Antigen-Positive Target Cell BystanderCell1_MMAF Antigen-Negative Bystander Cell BystanderCell2_MMAF Antigen-Negative Bystander Cell

Figure 2. Conceptual illustration of the bystander effect.

In Vivo Efficacy

Preclinical and clinical studies have provided insights into the in vivo performance of these payloads.

  • Aur0101: An ADC incorporating Aur0101, PF-06664178, demonstrated significant antitumor activity in preclinical models of pancreas, ovarian, breast, and lung cancer, showing sustained growth inhibition and/or regression at doses between 0.75 to 1.5 mg/kg.[13]

  • MMAE vs. MMAF: In a head-to-head comparison, an MMAF-based ADC showed lower in vivo activity compared to its MMAE counterpart, however, it was associated with a better maximum tolerated dose (MTD).[6] Another study reported that in combination with ionizing radiation, an MMAE-ADC was superior to an MMAF-ADC.[12] This suggests that the choice between MMAE and MMAF may depend on the specific therapeutic strategy and desired balance between efficacy and safety.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the payloads on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the payload (Aur0101, MMAE, or MMAF) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the payload concentration to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative (e.g., fluorescently labeled) cancer cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC for a specified period.

  • Imaging/Flow Cytometry: At various time points, acquire images or analyze by flow cytometry to quantify the number of viable antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of antigen-negative cells cultured alone and treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Conclusion

The selection of an appropriate auristatin payload is a multifaceted decision that requires careful consideration of the target antigen, tumor heterogeneity, and the desired therapeutic window.

  • MMAE is a well-established payload with potent cytotoxicity and a significant bystander effect, making it suitable for treating heterogeneous tumors.

  • MMAF offers a more targeted approach with reduced bystander killing, which may translate to an improved safety profile in certain contexts.

  • Aur0101 is a promising novel auristatin with potent picomolar activity that continues to be evaluated in preclinical and clinical settings.

Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these three potent payloads and to guide the development of the next generation of highly effective and safe ADCs.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to provide medical advice.

References

A Comparative Guide to AcLys-PABC-VC-Aur0101 and Non-Cleavable ADC Linkers for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the cleavable AcLys-PABC-VC-Aur0101 drug-linker and those employing non-cleavable linkers. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to assist researchers in selecting the optimal ADC strategy for their therapeutic goals.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, mechanism of action, and overall efficacy. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design.

This compound is a drug-linker conjugate featuring a protease-cleavable valine-citrulline (VC) dipeptide linker. This linker is designed to be stable in systemic circulation and release its auristatin payload, Aur0101, upon internalization into the target cancer cell and exposure to lysosomal proteases.

Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent from these ADCs relies on the complete degradation of the antibody backbone within the lysosome.

Mechanism of Action

The fundamental difference between these two linker technologies lies in their payload release mechanisms.

This compound (Cleavable Linker):

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B, a protease that is often upregulated in tumor cells, recognizes and cleaves the valine-citrulline linker.[1]

  • Payload Release: Cleavage of the linker initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the potent microtubule inhibitor, Aur0101, in its unmodified, cell-permeable form.

  • Bystander Effect: The released, membrane-permeable Aur0101 can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[2][3]

Non-Cleavable Linkers:

  • Binding and Internalization: Similar to cleavable ADCs, the non-cleavable ADC binds to its target antigen and is internalized.

  • Lysosomal Trafficking: The ADC is transported to the lysosome.

  • Antibody Degradation: Lysosomal proteases degrade the entire antibody component of the ADC.

  • Payload Release: This degradation releases the payload, which remains attached to the linker and a single amino acid residue (typically lysine) from the antibody.

  • Limited Bystander Effect: The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly limits its ability to diffuse out of the cell and induce a bystander effect.[4][5]

Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC in preclinical and clinical settings. The following tables summarize representative quantitative data from various studies to provide a comparative overview.

Parameter This compound (Cleavable) Non-Cleavable Linker ADCs Reference
In Vitro Cytotoxicity (IC50) Potent, often in the sub-nanomolar range against antigen-positive cells.Potent against antigen-positive cells, but potency can be payload-dependent.[6]
Bystander Killing High potential due to the release of a membrane-permeable payload.Generally low to negligible due to the release of a charged, membrane-impermeable payload-linker complex.[4][5]
Plasma Stability Generally stable, but can be susceptible to premature cleavage by plasma proteases.Highly stable in plasma, leading to a longer half-life and potentially reduced off-target toxicity.[7][8][7][8][9]
In Vivo Efficacy Can be highly effective, especially in heterogeneous tumors due to the bystander effect.Can be very effective, particularly in tumors with high and uniform antigen expression.[10]
Therapeutic Window Can be narrower due to potential for off-target toxicity from premature payload release.Potentially wider therapeutic window due to higher plasma stability and reduced off-target toxicity.[8][8]

Experimental Protocols and Visualizations

To facilitate a deeper understanding and replication of key comparative experiments, detailed methodologies and visual workflows are provided below.

Mechanism of Action Diagram

cluster_cleavable This compound (Cleavable Linker) cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC binds to tumor cell antigen Internalization_cleavable Internalization via endocytosis ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Cathepsin B cleaves Val-Cit linker Lysosome_cleavable->Cleavage Release_cleavable PABC self-immolates, releasing Aur0101 Cleavage->Release_cleavable Bystander Permeable Aur0101 induces bystander killing Release_cleavable->Bystander Apoptosis_cleavable Targeted cell death Release_cleavable->Apoptosis_cleavable ADC_non_cleavable ADC binds to tumor cell antigen Internalization_non_cleavable Internalization via endocytosis ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody is degraded by lysosomal proteases Lysosome_non_cleavable->Degradation Release_non_cleavable Release of payload- linker-amino acid complex Degradation->Release_non_cleavable No_Bystander Impermeable complex limits bystander effect Release_non_cleavable->No_Bystander Apoptosis_non_cleavable Targeted cell death Release_non_cleavable->Apoptosis_non_cleavable

Caption: Comparative mechanisms of action for cleavable and non-cleavable ADCs.

In Vitro Cytotoxicity Assay Workflow

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed target cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the diluted ADCs to the appropriate wells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.[2][11]

cluster_workflow In Vitro Cytotoxicity Assay A Seed antigen-positive and antigen-negative cells in 96-well plates B Treat cells with serial dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance or fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for an in vitro cytotoxicity assay.

Bystander Effect Co-Culture Assay Workflow

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

Protocol:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.

  • Co-Culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with various concentrations of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescent antigen-negative cells in the presence of the antigen-positive cells and the ADC.[2][12]

cluster_workflow Bystander Effect Co-Culture Assay A Label antigen-negative cells with a fluorescent marker (e.g., GFP) B Co-culture labeled antigen-negative and unlabeled antigen-positive cells A->B C Treat co-culture with ADC B->C D Incubate for 72-120 hours C->D E Quantify viability of fluorescent antigen-negative cells via imaging or flow cytometry D->E cluster_workflow In Vivo Xenograft Efficacy Study A Implant tumor cells into immunocompromised mice B Allow tumors to reach 100-200 mm³ A->B C Randomize mice and administer ADC treatments B->C D Monitor tumor volume and body weight C->D E Analyze tumor growth inhibition D->E

References

A Head-to-Head Comparison of Auristatin-Based ADCs: From Preclinical Insights to Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is being reshaped by Antibody-Drug Conjugates (ADCs), which offer the promise of targeted cytotoxicity to tumor cells while minimizing damage to healthy tissues. Among the most successful payloads for these ADCs are the auristatins, potent microtubule-disrupting agents. This guide provides an objective, data-driven comparison of different auristatin-based ADCs, focusing on their performance, underlying mechanisms, and the experimental data that define their therapeutic potential.

The Auristatin Payloads: A Tale of Two Molecules

The two most prominent auristatin derivatives employed in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1] Though structurally similar, a key difference at the C-terminus dictates their distinct biological activities and, consequently, their therapeutic applications.[1][2] MMAF possesses a charged C-terminal phenylalanine, rendering it less membrane-permeable compared to the uncharged MMAE.[1][2] This seemingly subtle variation has profound implications for their mechanisms of action, particularly the "bystander effect."

Mechanism of Action and the Bystander Effect

Auristatin-based ADCs function by binding to a specific antigen on the surface of a cancer cell, leading to internalization of the ADC-antigen complex.[3] Once inside the cell, the linker connecting the antibody to the auristatin payload is cleaved, releasing the cytotoxic agent.[4] The released auristatin then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][5]

A critical differentiator between MMAE and MMAF is their ability to induce a bystander effect. The higher membrane permeability of MMAE allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[6] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7] In contrast, the less permeable MMAF is largely retained within the target cell, resulting in a more localized cytotoxic effect with potentially lower off-target toxicity.[6][7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) ADC Auristatin ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Payload Release Lysosome->PayloadRelease PayloadRelease->BystanderCell Bystander Killing (MMAE) MicrotubuleDisruption 5. Microtubule Disruption PayloadRelease->MicrotubuleDisruption Apoptosis 6. Apoptosis PayloadRelease->Apoptosis Direct Killing (MMAE & MMAF) MicrotubuleDisruption->Apoptosis

Caption: Generalized mechanism of action for auristatin-based ADCs.

cluster_target_cell Target Cell cluster_bystander_cell Bystander Cell MMAE_released Released MMAE MMAE_effect Apoptosis MMAE_released->MMAE_effect High Permeability Bystander Killing MMAF_released Released MMAF MMAF_no_effect No Effect MMAF_released->MMAF_no_effect Low Permeability No Bystander Killing

Caption: Comparison of the bystander effect between MMAE and MMAF.

Preclinical Performance: MMAE vs. MMAF

Numerous preclinical studies have highlighted the differential efficacy of MMAE- and MMAF-based ADCs.

In Vitro Cytotoxicity

The intrinsic potency of auristatins and their corresponding ADCs is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.

Compound Cell Line IC50 (approximate) Key Finding
Free MMAE Various~1 nmol/L[8]Generally more potent than free MMAF.[7]
Free MMAF Various>100 nmol/L[8]Less potent as a free drug due to lower membrane permeability.[7]
cAC10-vcMMAE Karpas 299Potent[7]Highly cytotoxic to antigen-positive cells.[7]
cAC10-vcMMAF Karpas 299Potent[7]Demonstrates potent cytotoxicity upon antibody-mediated internalization.[1]
PSMA ADC (MMAE) PSMA-positive~20 pmol/L[9]Activity is highly dependent on target antigen expression.[9]
Trastuzumab-MMAU (MMAE prodrug) HER2-positivepM range[10]Shows a wider in vitro therapeutic window than MMAE ADCs.[8]

Note: Direct comparative IC50 values from a single head-to-head study are often not available in the public domain. The table reflects general findings from multiple sources.

In Vivo Efficacy

Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting.

ADC Xenograft Model Key Finding
cAC10-vcMMAE Admixed CD30+ and CD30- tumorsSignificant regression of admixed tumors, demonstrating a potent in vivo bystander effect.[6][7]
cAC10-vcMMAF Admixed CD30+ and CD30- tumorsFailed to mediate bystander killing in vivo, with continued tumor growth in the admixed model.[7]
Trastuzumab-based MMAU (MMAE prodrug) HER2+ xenograftsSuperior efficacy compared to trastuzumab-vc-MMAE.[8]

Clinically Approved Auristatin-Based ADCs: A Comparative Overview

Several auristatin-based ADCs have received regulatory approval and are now integral components of cancer treatment regimens. While direct head-to-head clinical trials are rare, a comparison of their characteristics and pivotal trial data provides valuable insights. All of the following approved ADCs utilize an MMAE payload.

ADC Target Antigen Approved Indications (Selected) Payload Linker
Brentuximab vedotin (Adcetris®) CD30Hodgkin lymphoma, anaplastic large cell lymphoma[11]MMAEValine-Citrulline (vc)
Polatuzumab vedotin (Polivy®) CD79bDiffuse large B-cell lymphoma (DLBCL)[11]MMAEValine-Citrulline (vc)
Enfortumab vedotin (Padcev®) Nectin-4Urothelial carcinoma[12]MMAEValine-Citrulline (vc)
Tisotumab vedotin (Tivdak®) Tissue Factor (TF)Cervical cancer[13]MMAEValine-Citrulline (vc)
Clinical Efficacy Data

The following table summarizes key efficacy data from pivotal trials of these ADCs. It is important to note that these trials were conducted in different patient populations and against different comparators, so direct comparison of the absolute numbers should be done with caution.

ADC Trial Patient Population Comparator Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Polatuzumab vedotin + BR GO29365R/R DLBCLBR alone40%[3]9.5 months[3]12.4 months[3]
Enfortumab vedotin EV-201 (Cohort 1)Previously treated advanced urothelial cancerSingle-arm44%[12]7.7 months[14]12.6 months[14]
Enfortumab vedotin + Pembrolizumab EV-3021L advanced urothelial cancerChemotherapy--Significantly superior to chemotherapy[15]
Tisotumab vedotin innovaTV 301Recurrent/metastatic cervical cancerChemotherapy17.8%[13]Significantly improved vs chemo[13]11.5 months[16]

BR: Bendamustine and Rituximab; R/R: Relapsed or Refractory; 1L: First-line

Key Toxicities of Auristatin-Based ADCs

The toxicity profile of auristatin-based ADCs is an important consideration in their clinical use. Common adverse events are often related to the payload.

Payload Common Toxicities
MMAE Peripheral neuropathy, neutropenia.[17]
MMAF Thrombocytopenia, ocular toxicities.[17]

Experimental Protocols

The evaluation of auristatin-based ADCs involves a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Seed cancer cells in 96-well plates.

  • Incubate cells with serial dilutions of the ADC, free payload, and control antibody for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Start Seed Cells in 96-well Plate AddADC Add Serial Dilutions of ADC/Control Start->AddADC Incubate Incubate for 72-96 hours AddADC->Incubate ViabilityAssay Perform Cell Viability Assay Incubate->ViabilityAssay CalculateIC50 Calculate IC50 ViabilityAssay->CalculateIC50

Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an ADC in an animal model.

Methodology:

  • Implant human tumor cells (either as a single cell line or an admixed model for bystander effect studies) subcutaneously into immunodeficient mice.

  • Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., ADC, vehicle control, isotype control ADC).

  • Administer the ADC, typically via intravenous injection, at a specified dose and schedule.

  • Measure tumor volume regularly using calipers.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Conclusion

The choice of an auristatin payload is a critical decision in the design of an ADC, with the selection between MMAE and MMAF being driven by the desired therapeutic strategy. MMAE, with its potent bystander effect, is well-suited for treating heterogeneous tumors.[6] In contrast, MMAF offers a more targeted approach, which may be advantageous in minimizing off-target toxicities.[6] The clinical success of several MMAE-containing ADCs has validated the auristatin platform and continues to drive the development of next-generation ADCs with improved therapeutic windows. As our understanding of tumor biology and ADC technology evolves, we can expect to see the development of even more sophisticated and effective auristatin-based therapies.

References

Comparative In Vivo Efficacy of Auristatin-Based ADCs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing a valine-citrulline (VC) linker and an auristatin payload, typified by the AcLys-PABC-VC-Aur0101 structure. Due to the limited availability of public in vivo data for this specific ADC, this document leverages published data from highly analogous ADCs, particularly those employing site-specific conjugation and the closely related auristatin derivative, monomethyl auristatin E (MMAE). This comparison aims to offer a robust benchmark for researchers and drug developers in the field of targeted cancer therapy.

The core components of these ADCs include a monoclonal antibody for targeting, a cleavable linker system (vc-PABC), and a potent cytotoxic auristatin payload. The linker is designed to be stable in circulation and release the payload upon entering the target cancer cell.[1][2][] Site-specific conjugation, suggested by the "AcLys" nomenclature, aims to produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which can lead to an improved pharmacokinetic profile and a wider therapeutic window compared to traditional stochastic conjugation methods.[4][5][6][7]

Mechanism of Action of a vc-PABC-Auristatin ADC

The antitumor activity of a vc-PABC-auristatin ADC is a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the complex is trafficked to the lysosome. Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the valine-citrulline linker. This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the potent auristatin payload (e.g., Aur0101 or MMAE) into the cytoplasm. The released auristatin then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][8][9][10]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (this compound) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release 5. Payload Release (Aur0101) Cleavage->Release Tubulin Tubulin Release->Tubulin Disruption 6. Microtubule Disruption Tubulin->Disruption Apoptosis 7. Apoptosis Disruption->Apoptosis

Figure 1. Mechanism of Action of vc-PABC-Auristatin ADC.

Comparative In Vivo Efficacy Data

The following table summarizes in vivo efficacy data from preclinical studies of site-specific or vc-MMAE ADCs that serve as relevant comparators for this compound. These studies typically utilize xenograft models, where human cancer cells are implanted into immunocompromised mice.

ADC Target Cancer Model Dosing Regimen Key Efficacy Results Reference
9MW2821 (Site-specific MMAE ADC) Nectin-4Bladder Cancer PDX (BL0269)3 mg/kg, single dose, IVSuperior tumor growth inhibition compared to Enfortumab Vedotin.[4]
Trastuzumab-vc-MMAE HER2NCI-N87 Gastric Cancer Xenograft10 mg/kg, single dose, IVSignificant tumor regression. Outperformed other ADC constructs at this dose.[11]
cAC10-vc-PABC-MMAE (Adcetris analog) CD30Anaplastic Large Cell Lymphoma Xenograft1-3 mg/kg, IVEfficacious at doses of 1-3 mg/kg, demonstrating a pronounced therapeutic window.[2]
Anti-HER2 ADC (Site-specific) HER2BT-474 Breast Cancer Xenograft1.25 - 5 mg/kg, IVStrong in vivo efficacy against HER2+ murine xenograft model.[12]
Trastuzumab-MMAU (hydrophilic auristatin) HER2NCI-N87 Gastric Cancer XenograftSingle dose, IV (payload equimolar)Showed excellent antitumor activity and improved in vivo tolerability.[13]

Experimental Protocols

A generalized protocol for evaluating the in vivo efficacy of an ADC like this compound in a xenograft mouse model is detailed below. This protocol is a synthesis of methodologies reported in the referenced literature.[2][4][11][13]

1. Cell Line and Animal Models:

  • Cell Lines: Select a human cancer cell line with confirmed expression of the target antigen (e.g., CXCR4 for an anti-CXCR4 ADC).

  • Animals: Use immunodeficient mice (e.g., BALB/c nude or SCID) of 6-8 weeks of age. Acclimatize animals for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend cells in a suitable medium, often mixed with Matrigel, to a final concentration of approximately 5-10 x 10^6 cells per 100-200 µL.

  • Subcutaneously implant the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group).

4. ADC Administration:

  • Reconstitute the ADC (e.g., this compound) and control articles (vehicle, unconjugated antibody) in a sterile, appropriate buffer (e.g., PBS).

  • Administer the ADC intravenously (IV) via the tail vein.

  • Dosing can be a single dose or a multi-dose regimen (e.g., once weekly for 3 weeks), depending on the study design. Doses are typically expressed in mg of ADC per kg of body weight.

5. Efficacy Evaluation:

  • Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • The study is usually terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

6. Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of differences between treatment groups.

Experimental_Workflow cluster_setup Study Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (Target Antigen+) implantation 3. Tumor Implantation (Subcutaneous) cell_culture->implantation animal_model 2. Animal Model (Immunodeficient Mice) animal_model->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization (Tumor Volume ~150 mm³) monitoring->randomization dosing 6. ADC Administration (IV) randomization->dosing evaluation 7. Efficacy & Toxicity Monitoring (Tumor Volume & Body Weight) dosing->evaluation data_collection 8. Data Collection & Endpoint evaluation->data_collection analysis 9. Statistical Analysis (e.g., TGI Calculation) data_collection->analysis results 10. Results Interpretation analysis->results

Figure 2. General Workflow for In Vivo ADC Efficacy Study.

Conclusion

While direct in vivo efficacy data for this compound is not widely published, the extensive research on analogous ADCs provides a strong predictive framework for its potential performance. The data from site-specific ADCs with vc-PABC-MMAE linkers consistently demonstrates potent, dose-dependent antitumor activity in a variety of preclinical cancer models.[4][11][13] The success of these comparator ADCs underscores the robustness of the vc-PABC cleavable linker system and the potent cytotoxicity of auristatin payloads. Researchers developing this compound can anticipate that its efficacy will be highly dependent on the specific antibody, the level of target antigen expression on tumor cells, and the overall pharmacokinetic properties of the final conjugate. The provided protocols and comparative data serve as a valuable resource for designing and interpreting future in vivo studies.

References

A Comparative Guide to the Mass Spectrometric Characterization of AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of Antibody-Drug Conjugates (ADCs), with a focus on a representative lysine-conjugated ADC, AcLys-PABC-VC-Aur0101 ADC. For comparative purposes, we have included data from well-characterized commercial ADCs: Trastuzumab Emtansine (a lysine-conjugated ADC) and Trastuzumab Deruxtecan (a cysteine-conjugated ADC).

Introduction

Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The this compound drug-linker represents a common strategy for lysine (B10760008) conjugation, where the acetylated lysine (AcLys) targets available lysine residues on the antibody, linked via a para-aminobenzyl carbamate (B1207046) (PABC) spacer and a valine-citrulline (VC) cleavable linker to the auristatin payload, Aur0101.

Thorough characterization of ADCs is critical to ensure their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing detailed insights into critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), the specific sites of drug conjugation, and the glycan profile of the antibody.

Comparison of Key Quality Attributes

This section compares the mass spectrometric characterization of a representative this compound ADC with Trastuzumab Emtansine and Trastuzumab Deruxtecan.

Critical Quality AttributeThis compound ADC (Representative)Trastuzumab Emtansine (Kadcyla®)Trastuzumab Deruxtecan (Enhertu®)
Average Drug-to-Antibody Ratio (DAR) 3.53.5[1]7.94[2]
DAR Range 0 - 80 - 8[3]Primarily 8, with a minor species at 6[2]
Conjugation Strategy Non-selective, via lysine residuesNon-selective, via lysine residues[3]Site-specific, via interchain cysteine residues[2]
Dominant Glycoforms G0F, G1F, G2FG0F, G1F, G1F', G2F[4]A2G0F[2]

Experimental Workflows and Methodologies

The comprehensive characterization of ADCs by mass spectrometry involves a multi-level approach, including analysis at the intact, subunit, and peptide levels.

ADC_Characterization_Workflow cluster_intact Intact Mass Analysis cluster_subunit Subunit Analysis cluster_peptide Peptide Mapping Intact_MS Native SEC-MS or HIC-MS DAR Drug-to-Antibody Ratio (DAR) Glycoform Profile Intact_MS->DAR Subunit_Prep IdeS Digestion Reduction Subunit_MS LC-MS Subunit_Prep->Subunit_MS Subunit_Analysis Drug Load Distribution Glycosylation Site Subunit_MS->Subunit_Analysis Peptide_Prep Reduction, Alkylation Proteolytic Digestion (e.g., Trypsin) Peptide_MS LC-MS/MS Peptide_Prep->Peptide_MS Peptide_Analysis Conjugation Site Localization Site Occupancy Peptide_MS->Peptide_Analysis ADC_Sample ADC Sample cluster_intact cluster_intact ADC_Sample->cluster_intact Direct Analysis cluster_subunit cluster_subunit ADC_Sample->cluster_subunit Enzymatic Digestion cluster_peptide cluster_peptide ADC_Sample->cluster_peptide Multi-step Preparation

Caption: Mass Spectrometry Workflow for ADC Characterization.

Drug-to-Antibody Ratio (DAR) Determination by Native Mass Spectrometry

Native mass spectrometry maintains the non-covalent interactions within the ADC, allowing for the accurate determination of the DAR of the intact molecule.

Experimental Protocol:

  • Sample Preparation: The ADC sample is buffer-exchanged into a volatile aqueous buffer, such as 100 mM ammonium (B1175870) acetate, to a final concentration of approximately 1 mg/mL.

  • Chromatography: The sample is injected onto a size-exclusion chromatography (SEC) column (e.g., Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm) with an isocratic elution using the same volatile buffer.[1] This step serves for online desalting and separation of aggregates.

  • Mass Spectrometry: The eluent is directly introduced into a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 240 or Waters BioAccord System) operated in native mode.[1][2]

  • Data Analysis: The resulting mass spectrum shows a distribution of species corresponding to different drug loads. The relative abundance of each species is used to calculate the average DAR.

Conjugation Site Analysis by Peptide Mapping

Peptide mapping is employed to identify the specific lysine residues that are conjugated with the drug-linker.

Peptide_Mapping_Workflow Start ADC Sample Reduction Reduction (e.g., DTT) Start->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MSMS nanoLC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Site Identification LC_MSMS->Data_Analysis

Caption: Workflow for ADC Conjugation Site Analysis.

Experimental Protocol:

  • Sample Preparation:

    • The ADC is denatured, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds.[5]

    • The protein is then digested with a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.[6]

  • Chromatography: The resulting peptide mixture is separated using reversed-phase liquid chromatography (RPLC) on a C18 column with a water/acetonitrile gradient containing formic acid.[5]

  • Mass Spectrometry: The separated peptides are analyzed by tandem mass spectrometry (MS/MS). The instrument is operated in a data-dependent acquisition mode to select precursor ions for fragmentation.[5]

  • Data Analysis: The MS/MS spectra are searched against the antibody sequence database to identify the peptides. A mass shift corresponding to the drug-linker mass on lysine-containing peptides indicates a conjugation site. The fragmentation pattern of the conjugated peptide confirms the specific lysine residue.[6]

Glycan Profiling

The glycosylation profile of the antibody component of the ADC is an important CQA as it can affect stability and efficacy.

Experimental Protocol:

  • Glycan Release: N-glycans are enzymatically released from the ADC using PNGase F.[4]

  • Labeling: The released glycans are derivatized with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB), to enhance detection.[4]

  • Chromatography: The labeled glycans are separated by hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry: The HILIC system is coupled to a mass spectrometer to identify the glycans based on their mass-to-charge ratio.

  • Data Analysis: The relative abundance of each glycan species is determined from the chromatogram.

Comparative Data Summary

Mass Spectrometry MethodThis compound ADC (Representative Data)Trastuzumab Emtansine (Published Data)Trastuzumab Deruxtecan (Published Data)
Native MS (DAR) Average DAR ≈ 3.5; Distribution of DAR 0 to 8Average DAR ≈ 3.5; Distribution of DAR 0 to 8[1][3]Average DAR ≈ 7.9; Predominantly DAR 8[2][7]
Peptide Mapping (Conjugation) Multiple lysine residues on both heavy and light chainsOver 29 lysine conjugation sites identified[6]Conjugation at the 8 interchain cysteine residues[7]
Glycan Analysis Predominantly G0F, G1F, and G2F fucosylated complex-type glycansG0F is the most abundant (approx. 43.8%), followed by G1F, G1F', and G2F[4]Primarily A2G0F[2]

Conclusion

Mass spectrometry provides a powerful and multifaceted approach for the in-depth characterization of this compound ADCs and other antibody-drug conjugates. By employing a combination of native MS for DAR analysis, peptide mapping for conjugation site localization, and glycan analysis, researchers can gain a comprehensive understanding of these complex biotherapeutics. This guide highlights the key experimental workflows and provides a comparative framework for evaluating the critical quality attributes of different ADC platforms. The methodologies described are essential for ensuring the consistency, stability, and ultimately the safety and efficacy of these promising cancer therapies.

References

Hydrophobic Interaction Chromatography (HIC) for DAR analysis of AcLys-PABC-VC-Aur0101 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). It directly influences both the efficacy and safety of these targeted therapies. This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with alternative analytical techniques for the DAR analysis of ADCs featuring the AcLys-PABC-VC-Aur0101 drug-linker, supported by experimental data and detailed protocols.

Hydrophobic Interaction Chromatography (HIC) has emerged as a reference technique for the characterization of cysteine-linked ADCs.[1][2] Its non-denaturing conditions preserve the native structure of the ADC, allowing for the separation of different drug-loaded species based on their increasing hydrophobicity.[3] The this compound is a drug-linker conjugate that utilizes an auristatin derivative (Aur0101), a potent microtubule inhibitor, connected via a cleavable valine-citrulline (VC) linker.[4] The inherent hydrophobicity of the Aur0101 payload makes HIC a particularly suitable method for resolving ADC species with varying DAR values.

This guide will delve into the principles and performance of HIC and compare it against three common orthogonal methods: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

Comparative Analysis of DAR Methodologies

The choice of analytical method for DAR determination depends on various factors, including the specific ADC characteristics, the desired level of detail, and the stage of drug development. The following table summarizes the performance of HIC and its alternatives. Data presented is a synthesis from studies on cysteine-linked auristatin-based ADCs, which serve as a close proxy for this compound ADCs.

Parameter Hydrophobic Interaction Chromatography (HIC) Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrophobicity under denaturing conditions, coupled with mass detection.Separation based on size under non-denaturing conditions, followed by mass detection.Ionization and mass analysis of molecules from a solid matrix.
Average DAR Accuracy HighHighHighModerate to High
Resolution of DAR Species Excellent for DAR 0, 2, 4, 6, 8 species.[5]Good for reduced light and heavy chains with different drug loads.[3]Limited separation of intact DAR species by SEC; relies on MS for resolution.[6][7]Can resolve reduced light and heavy chains with different drug loads.[8]
Sample State Native, intact ADCDenatured, typically reduced to light and heavy chainsNative, intact ADCTypically denatured and reduced for better resolution
MS Compatibility Traditionally poor due to high salt concentrations; MS-compatible methods are emerging.ExcellentExcellentGood
Speed ModerateSlow to ModerateFastVery Fast
Advantages - Preserves native structure- High resolution of intact DAR species- Robust and reproducible- High sensitivity- Provides mass confirmation of species- Established technique- Preserves native structure- Direct coupling to MS- Fast analysis time- High throughput- Tolerant to some buffers and salts- Simple sample preparation
Disadvantages - Incompatible with standard ESI-MS- Can be sensitive to buffer conditions- Denaturing conditions can alter the ADC- Requires reduction of the ADC- SEC does not separate based on DAR- Potential for ion suppression in MS- Lower resolution compared to ESI-MS- Potential for inaccuracies in DAR calculation due to detector bias

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for cysteine-linked auristatin ADCs and can be adapted for this compound ADC analysis.

Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a standard HIC method for the separation of ADC species.

Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient (High to Low) Injection->Gradient Detection UV Detection (280 nm & 248 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR and Distribution Peak_Integration->DAR_Calculation RPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms RPLC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT ADC_Sample->Reduction Injection Inject onto RPLC Column Reduction->Injection Gradient Apply Organic Solvent Gradient Injection->Gradient MS_Detection Mass Spectrometry Detection Gradient->MS_Detection Deconvolution Deconvolute Mass Spectra MS_Detection->Deconvolution Peak_Assignment Assign Peaks to Light & Heavy Chains Deconvolution->Peak_Assignment DAR_Calculation Calculate Average DAR Peak_Assignment->DAR_Calculation SEC_MS_Workflow cluster_prep Sample Preparation cluster_lcms SEC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange into Volatile Buffer (optional) ADC_Sample->Buffer_Exchange Injection Inject onto SEC Column Buffer_Exchange->Injection Isocratic Isocratic Elution Injection->Isocratic MS_Detection Native MS Detection Isocratic->MS_Detection Deconvolution Deconvolute Mass Spectra MS_Detection->Deconvolution DAR_Distribution Determine DAR Distribution Deconvolution->DAR_Distribution DAR_Calculation Calculate Average DAR DAR_Distribution->DAR_Calculation MALDI_Workflow cluster_prep Sample Preparation cluster_maldi MALDI-TOF-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT ADC_Sample->Reduction Desalting Desalt (e.g., ZipTip) Reduction->Desalting Spotting Spot Sample with Matrix on Target Plate Desalting->Spotting Analysis Acquire Mass Spectrum Spotting->Analysis Peak_Identification Identify Light & Heavy Chain Peaks Analysis->Peak_Identification DAR_Calculation Calculate Average DAR Peak_Identification->DAR_Calculation

References

Sizing Up the Situation: A Comparative Guide to Size Exclusion Chromatography for AcLys-PABC-VC-Aur0101 ADC Aggregate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of antibody-drug conjugates (ADCs) is paramount. Aggregation, a critical quality attribute, can impact efficacy and safety. This guide provides an objective comparison of Size Exclusion Chromatography (SEC) with other analytical techniques for the characterization of aggregates in ADCs, with a focus on molecules such as those containing the AcLys-PABC-VC-Aur0101 drug-linker.

Antibody-drug conjugates, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, are a promising class of cancer therapeutics.[1] The this compound is a drug-linker conjugate that incorporates the microtubule inhibitor Aur0101.[2][3][4][5] A key challenge in the development of ADCs is their propensity to aggregate, which can be influenced by the hydrophobicity of the payload.[6] Accurate and robust analytical methods are therefore essential for monitoring and controlling aggregate levels during manufacturing and storage.[1]

The Workhorse of Aggregate Analysis: Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is the industry-standard and most widely used method for the separation and quantification of monomers, dimers, and higher-order aggregates of proteins, including monoclonal antibodies and ADCs.[7][8][9][10] The technique separates molecules based on their hydrodynamic volume as they pass through a column packed with porous particles.[11]

The analysis of ADCs by SEC can be more challenging than for naked monoclonal antibodies due to the hydrophobic nature of the conjugated small molecule drugs.[9][12] These hydrophobic interactions with the stationary phase can lead to poor peak shape, tailing, and inaccurate quantification of aggregates.[1] To mitigate these effects, specialized SEC columns with unique surface chemistries have been developed to minimize non-specific interactions.[9] Additionally, optimization of the mobile phase, for instance by including organic modifiers or high salt concentrations, can improve peak shape and resolution.[6][13]

Experimental Workflow for ADC Aggregate Analysis by SEC

The following diagram illustrates a typical workflow for the analysis of ADC aggregates using SEC.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Dilution Dilute in Mobile Phase (e.g., to 2 mg/mL) ADC_Sample->Dilution Stress Optional: Induce Aggregation (e.g., pH/temperature stress) Dilution->Stress HPLC Bio-inert HPLC/UHPLC System Stress->HPLC Column AdvanceBio SEC 300Å Column HPLC->Column Detection UV Detector (280 nm) Column->Detection Mobile_Phase Isocratic Mobile Phase (e.g., Phosphate Buffer) Mobile_Phase->Column Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify % Aggregate Integration->Quantification

Figure 1. A representative workflow for the analysis of ADC aggregates using SEC.

Comparison of Analytical Techniques for ADC Aggregate Analysis

While SEC is the primary method for routine quality control, a comprehensive understanding of ADC aggregation often requires orthogonal methods that provide complementary information. The following table compares SEC with other common techniques.

TechniquePrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[11]Robust, reproducible, and well-suited for routine QC.[14]Potential for non-specific interactions affecting peak shape and resolution; may not resolve all aggregate species.[1][14]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a MALS detector to determine the absolute molar mass of eluting species.[10]Provides accurate molecular weight and size distribution of aggregates.[10][14]More complex setup and data analysis compared to SEC-UV alone.[14]
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures the rate at which molecules sediment in a strong centrifugal field.[14]High-resolution technique that provides information on the size, shape, and distribution of species in their native state.[14]Requires specialized equipment and expertise; lower throughput.[14]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.Rapid and non-invasive method for detecting the presence of large aggregates.Not a separative technique; less sensitive to small amounts of aggregates and provides lower resolution than SEC or AUC.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.[1]Directly assesses a key driver of ADC aggregation and can determine the drug-to-antibody ratio (DAR) distribution.[14]Can be sensitive to mobile phase conditions.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.[10]Provides detailed qualitative and quantitative insights into the composition and structure of aggregates with high sensitivity and specificity.[10][14]Can be complex to implement for routine analysis.

Detailed Experimental Protocol: SEC for ADC Aggregate Analysis

The following is a representative protocol for the SEC analysis of an ADC like this compound, based on established methods for similar molecules.[7][12]

1. Instrumentation:

  • A bio-inert HPLC or UHPLC system is recommended to prevent corrosion and unwanted interactions with the metallic components of a standard system, especially when using high salt mobile phases.[9]

  • UV detector set to 280 nm for protein detection.

2. Materials:

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or a similar column designed to minimize non-specific interactions).[7]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. The optimal pH and salt concentration may need to be determined empirically for a specific ADC.[12]

  • Sample Preparation: Dilute the ADC sample to a final concentration of approximately 2 mg/mL in the mobile phase.[7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Run Time: Approximately 15-20 minutes.

4. Data Analysis:

  • Identify the peaks corresponding to the aggregate, monomer, and any fragment species based on their retention times.

  • Integrate the peak areas for all species.

  • Calculate the percentage of aggregate using the formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

5. Stress Conditions (Optional):

  • To assess the stability of the ADC, forced degradation studies can be performed. For example, aggregation can be induced by subjecting the ADC to low pH (e.g., pH 1.0), followed by neutralization and incubation at an elevated temperature (e.g., 60°C for 60 minutes).[7]

Conclusion

Size Exclusion Chromatography is an indispensable tool for the routine analysis and quality control of this compound ADC aggregates. By selecting appropriate columns and optimizing mobile phase conditions, reliable and reproducible quantification of aggregates can be achieved. For a more in-depth characterization and to gain a comprehensive understanding of the aggregation behavior of an ADC, it is highly recommended to employ orthogonal techniques such as SEC-MALS and SV-AUC. This multi-faceted analytical approach will ensure the development of a safe, stable, and effective antibody-drug conjugate therapeutic.

References

Unraveling the Bystander Effect: A Comparative Analysis of AcLys-PABC-VC-Aur0101 and Other Auristatin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. A key attribute that can significantly enhance therapeutic efficacy, particularly in heterogeneous tumors, is the bystander killing effect. This guide provides a comparative analysis of the bystander effect mediated by ADCs, with a focus on the AcLys-PABC-VC-Aur0101 drug-linker system and its comparison with other well-characterized auristatin-based ADCs.

The bystander effect describes the ability of an ADC's cytotoxic payload, released from a target cancer cell, to diffuse and kill adjacent, antigen-negative cancer cells. This phenomenon is crucial for overcoming tumor heterogeneity, where not all cancer cells express the target antigen. The efficacy of the bystander effect is largely governed by the properties of the ADC's linker and payload.

ADCs equipped with a cleavable linker, such as the valine-citrulline (VC) linker present in this compound, are designed to release their payload upon entering the target cell. When this payload is a membrane-permeable molecule, like the auristatin derivative Aur0101, it can then traverse the cell membrane and induce apoptosis in neighboring cells.

Mechanism of Action: The Bystander Killing Pathway

The bystander killing effect of an ADC with a cleavable linker like this compound is a multi-step process.

Bystander_Effect_Pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC ADC binds to Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Payload_Release Payload (Aur0101) Release Cleavage->Payload_Release Apoptosis_Ag_Pos Apoptosis of Ag+ Cell Payload_Release->Apoptosis_Ag_Pos Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Payload_Uptake Payload Uptake Payload_Diffusion->Payload_Uptake Apoptosis_Ag_Neg Apoptosis of Ag- Cell Payload_Uptake->Apoptosis_Ag_Neg

Caption: Mechanism of bystander killing by a cleavable linker ADC.

Comparative Analysis of Bystander Killing Effect

In Vitro Co-Culture Bystander Killing Assay Data

The bystander effect is commonly quantified in vitro using a co-culture assay where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC.

Cell Co-culture Ratio (Ag+:Ag-)ADC Concentration (nM)Ag- Cell Viability (% of Control)Bystander Killing Effect
0:100 (Monoculture)100~95%Minimal
10:90100~80%Moderate
50:50100~50%Significant
90:10100~30%Potent

Data is representative of studies conducted with Trastuzumab-vc-MMAE on HER2-positive (N87) and HER2-negative (MCF7-GFP) cell lines.[1]

This data clearly demonstrates that the presence of antigen-positive cells leads to a significant decrease in the viability of the antigen-negative cells, a hallmark of the bystander effect. The effect is more pronounced as the proportion of antigen-positive cells increases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect.

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells.

1. Cell Line Selection:

  • Antigen-Positive (Ag+) Cell Line: A cell line with high expression of the target antigen (e.g., N87 for HER2).

  • Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the payload. This cell line is often engineered to express a fluorescent protein (e.g., GFP-MCF7) for easy identification and quantification.[1]

2. Co-Culture Setup:

  • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:9, 1:1, 9:1) in a multi-well plate.

  • Include monocultures of both cell lines as controls.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1]

  • An isotype control ADC should be used as a negative control.

4. Analysis:

  • After a defined incubation period (e.g., 72-96 hours), quantify the viability of the Ag- cell population using methods like flow cytometry (detecting the fluorescently labeled cells) or high-content imaging.

  • A statistically significant reduction in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[2]

CoCulture_Workflow start Start cell_selection Select Ag+ and Ag- (GFP-labeled) cell lines start->cell_selection co_culture Seed cells in various ratios (including monoculture controls) cell_selection->co_culture adc_treatment Treat with ADC and isotype control co_culture->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation analysis Quantify viability of Ag- (GFP) cells via flow cytometry or imaging incubation->analysis end End analysis->end

Caption: Workflow for an in vitro co-culture bystander assay.

In Vivo Admixed Tumor Xenograft Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

1. Model Establishment:

  • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

2. ADC Administration:

  • Once tumors reach a predetermined size, administer the ADC (e.g., this compound-based ADC) and control ADCs to different groups of mice, typically via intravenous injection.

3. Tumor Growth Monitoring:

  • Measure tumor volume regularly.

  • If a reporter gene is used, perform in vivo imaging to specifically monitor the growth of the Ag- cell population.

4. Analysis:

  • A significant reduction in the overall tumor volume and a decrease in the signal from the Ag- cells in the ADC-treated group compared to the control group confirms the in vivo bystander effect.

Conclusion

The this compound drug-linker system, by virtue of its cleavable VC linker and potent auristatin payload, is designed to elicit a strong bystander killing effect. Comparative data from structurally similar ADCs, such as those utilizing vc-MMAE, strongly support this hypothesis. The experimental protocols detailed in this guide provide a robust framework for the quantitative evaluation of this critical ADC attribute. For drug developers, harnessing the bystander effect is a key strategy to enhance the therapeutic window and combat the challenge of tumor heterogeneity, ultimately leading to more effective cancer therapies.

References

A Comparative Guide to the Cross-Reactivity of AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the AcLys-PABC-VC-Aur0101 drug-linker technology. We delve into the critical aspect of cross-reactivity, offering a comparative analysis with alternative ADC strategies and presenting detailed experimental protocols for assessing off-target binding. This document aims to inform the design and preclinical evaluation of next-generation targeted cancer therapies by summarizing key performance data and methodologies.

The this compound system represents a sophisticated approach in targeted chemotherapy. It comprises a highly potent auristatin derivative, Aur0101, which inhibits tubulin polymerization. This payload is attached to a monoclonal antibody (mAb) via a linker system consisting of an acetylated lysine (B10760008) (AcLys) for potential site-specific conjugation, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a cathepsin B-cleavable valine-citrulline (VC) dipeptide. The specificity of this system is designed to facilitate the release of the cytotoxic payload predominantly within the lysosomal compartment of target cancer cells, thereby minimizing systemic exposure and associated toxicities.

However, the potential for off-target toxicities due to non-specific binding of the ADC or premature payload release remains a critical consideration in preclinical development. This guide will explore these aspects in detail, providing a framework for the systematic evaluation of ADCs based on the this compound platform in comparison to other established technologies.

Comparative Analysis of ADC Performance

The therapeutic index of an ADC is critically dependent on its ability to discriminate between target and non-target tissues. The following tables summarize key quantitative data that highlight the performance of ADCs utilizing a valine-citrulline-auristatin platform, a close proxy for the this compound system, in comparison to ADCs with non-cleavable linkers.

Table 1: In Vitro Cytotoxicity of vc-MMAE ADCs Against Target and Non-Target Cell Lines

Cell LineTarget Antigen StatusADCIC50 (ng/mL)Reference
DoHH2CD22+HB22.7–vcMMAE20[1]
Granta 519CD22+HB22.7–vcMMAE284[1]
JurkatCD22-HB22.7–vcMMAE>2500[1]
L-82CD30+, CD70+, CD71+cAC10-vcMMAE (DAR 4)~10[2]
Karpas 299CD30+cAC10-vcMMAEPotently cytotoxic[2]
GD2-high cell lineGD2+ch14.18-MMAE< 1 nM[3]
GD2-negative cell lineGD2-ch14.18-MMAENo activity[3]

Table 2: Comparison of Preclinical and Clinical Toxicities of ADCs with Cleavable (vc-MMAE) vs. Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Released Payload Unmodified, potent auristatin (e.g., MMAE)Auristatin attached to the linker and an amino acid residue
Plasma Stability Generally lower, with potential for premature drug releaseGenerally higher, leading to a more stable ADC in circulation
Bystander Effect High, due to the release of membrane-permeable payloadLow to negligible, as the released payload is charged and less permeable
Common Off-Target Toxicities Neutropenia, peripheral neuropathy, thrombocytopenia[4]Thrombocytopenia, gastrointestinal events[4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effectLess effective in heterogeneous tumors

Experimental Protocols

Rigorous assessment of cross-reactivity is paramount for the preclinical safety evaluation of ADCs. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a panel of target antigen-positive and antigen-negative cell lines.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody

  • Free Aur0101 payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

Objective: To assess the binding of the ADC to a comprehensive panel of normal human tissues to identify potential on-target, off-tumor binding and off-target binding.

Materials:

  • Frozen or formalin-fixed, paraffin-embedded (FFPE) normal human tissue sections

  • This compound ADC and a negative control isotype-matched antibody

  • Antigen retrieval solution (for FFPE tissues)

  • Blocking buffer (e.g., normal serum)

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • Chromogenic substrate (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix frozen sections.

  • Antigen Retrieval: For FFPE tissues, perform heat-induced or enzymatic antigen retrieval to unmask epitopes.

  • Blocking: Incubate the sections with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue sections with the ADC or the negative control antibody at an optimized concentration.

  • Secondary Antibody Incubation: Apply the enzyme-conjugated secondary antibody.

  • Detection: Add the chromogenic substrate to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) and mount with a coverslip.

  • Microscopic Evaluation: A qualified pathologist should evaluate the staining intensity and localization in different cell types within each tissue.

In Vitro Colony-Forming Cell (CFC) Assay for Hematological Toxicity

Objective: To evaluate the potential toxicity of the ADC on hematopoietic progenitor cells.

Materials:

  • Human bone marrow mononuclear cells or purified CD34+ cells

  • Methylcellulose-based medium supplemented with appropriate cytokines

  • This compound ADC, unconjugated antibody, and free payload

  • Culture dishes

  • Inverted microscope

Procedure:

  • Cell Preparation: Isolate mononuclear cells from human bone marrow or peripheral blood.

  • ADC Treatment: Incubate the cells with various concentrations of the ADC, unconjugated antibody, or free payload.

  • Plating: Mix the treated cells with the methylcellulose-based medium and plate in culture dishes.

  • Incubation: Culture the cells for 14-16 days in a humidified incubator.

  • Colony Counting: Identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.

  • Data Analysis: Compare the number of colonies in the treated groups to the untreated control to determine the inhibitory effect of the ADC on hematopoiesis.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of a vc-cleavable ADC and the experimental workflow for assessing tissue cross-reactivity.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Free Aur0101 Lysosome->Payload 3. Cathepsin B Cleavage Tubulin Tubulin Payload->Tubulin 4. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 5. Cell Cycle Arrest

Caption: Mechanism of action of a cathepsin-cleavable ADC.

IHC_Workflow start Start: Normal Human Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (ADC or Isotype Control) blocking->primary_ab secondary_ab Secondary Antibody (Enzyme-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain evaluation Microscopic Evaluation by Pathologist counterstain->evaluation

Caption: Experimental workflow for IHC-based tissue cross-reactivity.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for AcLys-PABC-VC-Aur0101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of AcLys-PABC-VC-Aur0101, a potent agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Given its cytotoxic nature as an auristatin derivative, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection.

This compound is a component of ADCs, which are designed to be highly potent against cancer cells. The auristatin payload, Aur0101, is a microtubule inhibitor, making the conjugate cytotoxic.[1] Therefore, all waste containing this compound must be treated as hazardous cytotoxic waste.

Key Safety and Handling Information

Proper handling is the first step in ensuring safe disposal. The following table summarizes key handling and storage information gleaned from supplier data.

ParameterGuidelineSource
Storage Temperature Store at -20°C for up to 1 month or -80°C for up to 6 months.MedChemExpress
Storage Conditions Store under nitrogen in a sealed container, protected from light and moisture.InvivoChem[2]
Solubility Soluble in DMSO.[3]MedChemExpress[1]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.General Laboratory Best Practices

Disposal Protocol: A Step-by-Step Guide

The following protocol is a general guideline based on best practices for the disposal of potent cytotoxic compounds. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.

Step 1: Inactivation of this compound Waste

All liquid and solid waste contaminated with this compound should be chemically inactivated before disposal. A common method for inactivating cytotoxic compounds is through chemical degradation.

Materials:

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Sodium Hypochlorite (NaOCl, bleach)

  • Appropriate sealed, labeled, and chemical-resistant waste containers

  • Personal Protective Equipment (PPE)

Procedure:

  • Segregate Waste: Collect all waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste Inactivation:

    • For aqueous waste streams containing the compound, add 1 M NaOH to adjust the pH to ≥ 12.

    • Slowly add an equal volume of 1 M NaOCl to the basic solution.

    • Allow the mixture to react for at least 12 hours to ensure complete degradation of the cytotoxic payload.

  • Solid Waste Inactivation:

    • Solid waste, such as contaminated vials and lab supplies, should be immersed in the inactivation solution (1:1 mixture of 1 M NaOH and 1 M NaOCl) for at least 12 hours.

  • Neutralization: After the inactivation period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8 before final disposal.

Step 2: Packaging and Labeling

  • Containerize: Place the treated and neutralized waste into a robust, leak-proof hazardous waste container.

  • Labeling: Clearly label the container with the following information:

    • "Hazardous Waste: Cytotoxic Chemicals"

    • Contents: "Inactivated this compound"

    • Date of generation

    • Your name, department, and contact information

Step 3: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

  • Documentation: Maintain a record of the disposal process, including the date, method of inactivation, and the amount of waste generated.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

cluster_prep Preparation and Handling cluster_waste Waste Generation and Segregation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal A This compound Use in Lab B Wear Appropriate PPE A->B C Generate Waste (Liquid & Solid) B->C D Segregate into Labeled Cytotoxic Waste Container C->D E Prepare Inactivation Solution (e.g., NaOH + NaOCl) D->E F Add Inactivation Solution to Waste E->F G Allow 12-hour Reaction Time F->G H Neutralize Solution (pH 6-8) G->H I Package in Labeled Hazardous Waste Container H->I J Contact Institutional EHS for Pickup I->J K Maintain Disposal Records J->K

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.